Trisulfo-Cy3-Alkyne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H43N3O10S3 |
|---|---|
Molecular Weight |
761.9 g/mol |
IUPAC Name |
2-[(E,3E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C35H43N3O10S3/c1-6-19-36-33(39)14-8-7-9-20-37-29-17-15-25(50(43,44)45)23-27(29)34(2,3)31(37)12-10-13-32-35(4,5)28-24-26(51(46,47)48)16-18-30(28)38(32)21-11-22-49(40,41)42/h1,10,12-13,15-18,23-24H,7-9,11,14,19-22H2,2-5H3,(H3-,36,39,40,41,42,43,44,45,46,47,48) |
InChI Key |
VEADRQSXKLRTGC-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Trisulfo-Cy3-Alkyne: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfo-Cy3-Alkyne is a highly water-soluble and fluorescent probe belonging to the cyanine (B1664457) dye family. Its core structure features a terminal alkyne group, rendering it an invaluable tool for bioorthogonal labeling and detection through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The presence of three sulfonate groups significantly enhances its hydrophilicity, making it particularly suitable for labeling biomolecules in aqueous environments without causing aggregation or loss of biological activity. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and detailed protocols for its application in labeling proteins and oligonucleotides.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a Cy3 core, which is a polymethine dye, functionalized with three sulfonate groups and a terminal alkyne for click chemistry applications.
Figure 1. 2D Chemical Structure of this compound.
Core Chemical and Physical Properties
The key properties of this compound are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₅H₄₁N₃Na₂O₁₀S₃ | [1][2] |
| Molecular Weight | 805.9 g/mol | [1][2] |
| Excitation Maximum (λex) | ~550 nm | [1] |
| Emission Maximum (λem) | ~570 nm | [1] |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ at ~550 nm | [1] |
| Fluorescence Quantum Yield (Φ) | The quantum yield of Cy3 dyes is generally in the range of 0.1 to 0.4 and is highly dependent on the local environment, such as solvent viscosity and binding to biomolecules. Specific values for the trisulfonated alkyne version are not readily available. | [1] |
| Solubility | Highly soluble in water and other polar solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). | [1] |
| Purity | Typically >95% (as determined by HPLC) | [1] |
| Storage | Store at -20°C, desiccated and protected from light. | [1] |
Experimental Protocols
This compound is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to label azide-modified biomolecules. Below are detailed protocols for the labeling of proteins and oligonucleotides.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
The general workflow for a CuAAC reaction involves the preparation of the biomolecule and the dye, followed by the catalyzed reaction and subsequent purification of the labeled conjugate.
Figure 2. General workflow for labeling with this compound via CuAAC.
Protocol 1: Labeling of Azide-Modified Proteins
This protocol provides a general guideline for the labeling of a protein containing an azide (B81097) functional group. The optimal conditions may vary depending on the specific protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Reducing agent stock solution (e.g., 50 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Copper-chelating ligand stock solution (e.g., 50 mM Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA in water)
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare fresh sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 µM.
-
Add the this compound stock solution to achieve a final concentration that is in 10- to 100-fold molar excess over the protein.
-
Add the THPTA stock solution to a final concentration of 1 mM.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the excess labeling reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for the Cy3 dye).
-
Protocol 2: Labeling of Azide-Modified Oligonucleotides
This protocol is suitable for labeling synthetic oligonucleotides that have been modified to contain an azide group.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate
-
Buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, pH 7.0)
-
Purification system (e.g., HPLC or PAGE)
Procedure:
-
Prepare Reagents:
-
Dissolve the azide-modified oligonucleotide in nuclease-free water.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a catalyst premix by combining CuSO₄ and TBTA in a suitable solvent (e.g., DMSO/water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified oligonucleotide, buffer, and this compound solution. A typical molar ratio of dye to oligonucleotide is 2:1 to 5:1.
-
Add the catalyst premix to the reaction mixture.
-
Add a freshly prepared solution of sodium ascorbate to initiate the reaction. The final concentrations are typically in the range of 1-5 mM for the copper catalyst and 5-10 mM for the sodium ascorbate.
-
-
Incubation:
-
Mix the reaction components thoroughly.
-
Incubate at room temperature for 2-4 hours, or overnight, protected from light.
-
-
Purification:
-
Purify the labeled oligonucleotide from excess dye and reaction components using reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).
-
-
Analysis:
-
Confirm the successful labeling by UV-Vis spectroscopy, looking for the characteristic absorbance peaks of the oligonucleotide (260 nm) and the Cy3 dye (~550 nm).
-
Mass spectrometry can be used to confirm the exact mass of the labeled product.
-
Applications in Research and Development
The bright fluorescence and excellent water solubility of this compound make it a versatile tool for a wide range of applications in life sciences and drug development, including:
-
Fluorescence Microscopy: Covalently labeling proteins, nucleic acids, or other biomolecules for visualization in fixed or live cells.
-
Flow Cytometry: Detecting and quantifying labeled cells or subcellular components.
-
Förster Resonance Energy Transfer (FRET): Serving as a donor or acceptor fluorophore in FRET-based assays to study molecular interactions and conformational changes.
-
In Vitro and In Vivo Imaging: The hydrophilic nature of the dye is advantageous for in vivo studies, reducing non-specific binding and improving biodistribution.
-
Drug Discovery: Labeling drug candidates or target molecules to study their localization, trafficking, and binding kinetics.
Conclusion
This compound is a robust and versatile fluorescent probe for the specific labeling of biomolecules through click chemistry. Its superior water solubility, combined with the bright and stable fluorescence of the Cy3 core, makes it an excellent choice for a multitude of applications in biological research and drug development. The provided protocols offer a starting point for the successful implementation of this powerful labeling reagent in your experimental workflows.
References
Trisulfo-Cy3-Alkyne: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Trisulfo-Cy3-Alkyne, a water-soluble fluorescent dye essential for biological research and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document details the dye's spectral properties, experimental protocols for its application, and visualizations of key processes.
Core Properties of this compound
This compound is a bright, photostable cyanine (B1664457) dye functionalized with an alkyne group. This feature allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. Its three sulfonate groups render the molecule highly water-soluble, making it ideal for labeling biomolecules in aqueous environments without causing aggregation.
Spectroscopic Characteristics
The fluorescence of this compound is characterized by a distinct excitation and emission profile in the orange-red region of the visible spectrum. These properties make it compatible with a wide range of common fluorescence imaging systems, including microscopes, gel imagers, and plate readers.
| Property | Value |
| Excitation Maximum (λex) | ~550 - 555 nm |
| Emission Maximum (λem) | ~565 - 570 nm |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.1 - 0.31 |
| Recommended Laser Lines | 532 nm, 555 nm |
| Common Filter Set | TRITC (Tetramethylrhodamine) |
Note: Spectroscopic properties can be influenced by the local environment, such as solvent polarity and conjugation to a biomolecule.
Key Applications in Research and Development
The versatility of this compound makes it a valuable tool in various scientific disciplines:
-
Fluorescence Microscopy: Visualize the localization and dynamics of labeled proteins, nucleic acids, and glycans within fixed or living cells.
-
Flow Cytometry: Identify and quantify cell populations based on the presence of labeled molecules.
-
In-gel Fluorescence Detection: Detect and quantify labeled proteins or nucleic acids in polyacrylamide or agarose (B213101) gels.[1]
-
High-Throughput Screening: Develop fluorescent assays for drug discovery and target validation.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in common laboratory applications.
Protocol 1: Labeling of Azide-Modified Proteins
This protocol describes the general procedure for conjugating this compound to a protein containing an azide (B81097) group.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS)
-
This compound
-
High-purity, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4
Procedure:
-
Prepare Stock Solutions:
-
This compound: Dissolve the dye in DMF or DMSO to a final concentration of 10 mM.
-
Copper(II) sulfate: Prepare a 20 mM stock solution in deionized water.
-
THPTA: Prepare a 100 mM stock solution in deionized water.
-
Sodium ascorbate: Freshly prepare a 300 mM stock solution in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (typically at 1-5 mg/mL) with the reaction buffer.
-
Add this compound stock solution to achieve a 2-5 fold molar excess over the protein.
-
Add the THPTA solution to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Remove unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which can be identified by its color and by measuring absorbance at 280 nm (for protein) and 555 nm (for Cy3).
-
-
Quantification:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 555 nm and using the Beer-Lambert law.
-
Protocol 2: Cellular Imaging with Labeled Biomolecules
This protocol provides a general workflow for imaging cells that have been treated with a this compound-labeled biomolecule.
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
This compound-labeled biomolecule of interest
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filters for Cy3 and DAPI
Procedure:
-
Cell Treatment:
-
Incubate the cells with the this compound-labeled biomolecule at the desired concentration and for the appropriate time, following a protocol specific to your experiment.
-
-
Washing:
-
Gently wash the cells three times with warm PBS to remove any unbound labeled biomolecule.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization (if required):
-
If the target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Washing:
-
Wash the cells three times with PBS.
-
-
Counterstaining:
-
Incubate the cells with a DAPI solution to stain the nuclei, following the manufacturer's recommendations.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope equipped with a TRITC filter set for this compound and a DAPI filter set for the nuclear stain.
-
Visualizations of Core Concepts
To further elucidate the application of this compound, the following diagrams illustrate key processes.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
References
Trisulfo-Cy3-Alkyne: A Technical Guide to Quantum Yield and Photostability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence quantum yield and photostability of Trisulfo-Cy3-Alkyne, a water-soluble cyanine (B1664457) dye increasingly utilized in bioconjugation and fluorescence imaging applications. Understanding these core photophysical parameters is critical for the design and interpretation of fluorescence-based assays, ensuring data accuracy and reproducibility.
Core Photophysical Properties
This compound is a derivative of the Cy3 fluorophore, engineered for enhanced water solubility and equipped with an alkyne group for facile "click chemistry" conjugation to azide-modified biomolecules.[1][2] The addition of three sulfonate groups significantly increases its hydrophilicity, making it an excellent choice for labeling proteins and nucleic acids in aqueous buffers.[3][]
Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield corresponds to a brighter fluorescent signal. The quantum yield of cyanine dyes is influenced by their molecular structure and the surrounding environment.[5]
While specific data for "this compound" is not extensively reported, the quantum yield for the structurally similar "sulfo-Cyanine3 alkyne" is available and provides a strong reference point.
Table 1: Fluorescence Quantum Yield of sulfo-Cyanine3 Alkyne
| Compound | Quantum Yield (Φ) | Solvent/Conditions |
| sulfo-Cyanine3 alkyne | 0.1 | Not specified |
Note: The addition of sulfonate groups to cyanine dyes generally improves water solubility and can enhance optical stability and quantum yield.[][5]
Photostability
Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light. High photostability is crucial for applications requiring prolonged or intense illumination, such as time-lapse microscopy and single-molecule studies.[6]
Table 2: Qualitative Photostability of Trisulfo-Cy3 Dyes
| Compound Family | Reported Photostability | Key Considerations |
| Trisulfo-Cy3 / sulfo-Cyanine3 | Described as "photostable" and having "outstanding photostability".[1][2] | Photobleaching is dependent on experimental conditions. The triplet state is a key intermediate for photobleaching.[7][8] |
Experimental Protocols
For researchers wishing to quantify the photophysical properties of this compound in their specific experimental context, the following established protocols are recommended.
Determination of Fluorescence Quantum Yield (Comparative Method)
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[5]
Methodology:
-
Standard Selection: Choose a quantum yield standard with absorption and emission spectra that are in a similar spectral region to this compound (e.g., Rhodamine 6G in ethanol, Φ = 0.95).
-
Solution Preparation:
-
Prepare a stock solution of the chosen standard and this compound in a suitable spectroscopic grade solvent (e.g., phosphate-buffered saline for biological applications).
-
Prepare a series of dilutions for both the standard and the sample, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the selected excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample at the same excitation wavelength used for absorbance measurements. Ensure identical experimental settings (e.g., excitation and emission slit widths) for all measurements.
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φx) is calculated using the following equation:
Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)
Where:
-
Φstd is the quantum yield of the standard.
-
Gradx and Gradstd are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηx and ηstd are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).
-
Assessment of Photostability
Photostability can be quantified by measuring the photobleaching half-life (t1/2), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
Methodology:
-
Sample Preparation: Prepare the sample containing this compound as it would be used in an imaging experiment (e.g., labeled cells on a microscope slide or a solution in a cuvette).
-
Microscope Setup:
-
Use a fluorescence microscope (confocal or widefield) equipped with a suitable laser or lamp for excitation of Cy3.
-
Set the illumination intensity and acquisition parameters (e.g., exposure time, frame rate) and keep them constant throughout the experiment.
-
-
Time-Lapse Imaging:
-
Focus on a region of interest (ROI) containing the fluorophore.
-
Acquire a time-lapse series of images under continuous illumination. The interval between images should be short enough to accurately capture the fluorescence decay.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/FIJI) to measure the mean fluorescence intensity within the ROI for each frame in the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.
-
-
Half-Life Determination:
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (I/I0).
-
Plot the normalized fluorescence intensity versus time.
-
The time at which the normalized intensity reaches 0.5 is the photobleaching half-life (t1/2).
-
Conclusion
This compound is a valuable tool for fluorescence-based biological research due to its high water solubility, bright fluorescence, and good photostability. While a precise quantum yield value for this specific derivative is not widely published, data from the closely related sulfo-Cyanine3 alkyne suggest a quantum yield of approximately 0.1. Quantitative data on its photostability is lacking, but qualitative reports indicate it is a robust fluorophore. For applications demanding precise knowledge of these parameters, the experimental protocols outlined in this guide provide a clear framework for their determination under specific experimental conditions. Careful characterization of fluorescent probes is paramount for achieving reliable and reproducible results in quantitative fluorescence studies.
References
- 1. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
Trisulfo-Cy3-Alkyne solubility in aqueous buffers
An In-Depth Technical Guide to the Aqueous Solubility of Trisulfo-Cy3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorescent probe widely utilized in bioorthogonal chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry".[1][2][3] Its utility in labeling and detecting biomolecules such as proteins, nucleic acids, and glycans in complex biological systems is well-established. A critical physicochemical property governing its application, especially in biological assays, is its solubility in aqueous buffers. This guide provides a detailed overview of the solubility characteristics of this compound, the structural basis for its aqueous compatibility, and a general protocol for its solubility determination.
The key to the dye's performance in aqueous environments lies in its name: "Trisulfo". The molecule is functionalized with three sulfonate (SO₃⁻) groups.[4] These highly polar, negatively charged moieties significantly enhance the water solubility of the cyanine (B1664457) dye core, which would otherwise be hydrophobic.[5][6][7] This modification allows the dye to be used directly in common biological buffers without the need for organic co-solvents like DMSO or DMF, which are often required for their non-sulfonated counterparts.[6][8][] Using a highly water-soluble dye like this compound minimizes the risk of compound precipitation and reduces potential solvent-induced artifacts in sensitive biological assays.[5][]
Solubility Profile
While specific quantitative solubility limits (e.g., mg/mL or molarity) in various buffers are not extensively published by manufacturers, the qualitative consensus is that this compound possesses high aqueous solubility.[6][7] This high solubility is a direct result of the three sulfonate groups integrated into its chemical structure. The table below summarizes the known solvents and the general solubility characteristics of sulfonated cyanine dyes.
| Solvent / Buffer System | Solubility Category | Remarks |
| Water | High | Explicitly listed as a primary solvent by multiple suppliers.[1][10] |
| Aqueous Buffers (e.g., PBS, TRIS, HEPES) | High (Expected) | The sulfonate groups ensure high solubility, preventing aggregation and simplifying labeling protocols.[5][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Also listed as a suitable solvent.[1][10] |
| Dimethylformamide (DMF) | Soluble | Also listed as a suitable solvent.[1][10] |
Note: In contrast, non-sulfonated Cy3-Alkyne has low aqueous solubility and requires the use of 5-20% organic co-solvents (DMSO/DMF) for efficient labeling in aqueous media.[6][7]
Experimental Protocol: Determining Aqueous Solubility
For researchers needing to establish a precise solubility limit in a specific buffer for assay optimization, the following general protocol can be employed. This method is based on creating a saturated solution and determining the concentration of the dissolved solute.
3.1 Materials
-
This compound (solid powder)
-
Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Benchtop microcentrifuge
-
UV-Vis Spectrophotometer and cuvettes
-
Calibrated pipettes
3.2 Procedure
-
Prepare Buffer: Ensure the target aqueous buffer is prepared correctly and filtered if necessary to remove any particulate matter.
-
Add Excess Solute: To a 1.5 mL microcentrifuge tube, add a pre-weighed excess amount of this compound (e.g., 2 mg).
-
Add Solvent: Add a defined volume of the target buffer (e.g., 500 µL) to the tube.
-
Equilibration: Vortex the tube vigorously for 2-3 minutes to facilitate dissolution. To ensure equilibrium is reached, incubate the suspension at a controlled temperature (e.g., 25°C) for at least 1-2 hours with intermittent mixing.
-
Separation of Undissolved Solute: Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet all undissolved dye.
-
Sample Collection: Carefully pipette a known volume of the clear supernatant (e.g., 100 µL) without disturbing the pellet. This supernatant represents the saturated solution.
-
Dilution: Perform a precise serial dilution of the supernatant in the same buffer to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Spectrophotometry: Measure the absorbance of the diluted sample at the maximum absorption wavelength (λ_max) for Trisulfo-Cy3, which is approximately 550 nm.[1]
-
Calculation: Use the Beer-Lambert law (A = εcl) to calculate the concentration.
-
A = Measured absorbance
-
ε = Molar extinction coefficient (for Trisulfo-Cy3, ~150,000 L·mol⁻¹·cm⁻¹)[1][2]
-
c = Molar concentration (mol/L)
-
l = Path length of the cuvette (typically 1 cm)
Concentration (mg/mL) = Molar Concentration (mol/L) × Molecular Weight ( g/mol ) ÷ 1000 (Molecular Weight of this compound ≈ 805.9 g/mol )[1][2]
-
Visualization of Experimental Workflow
The logical flow of the protocol described above for determining aqueous solubility can be visualized as follows.
Caption: Workflow for determining the aqueous solubility of this compound.
Conclusion
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. cenmed.com [cenmed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. apexbt.com [apexbt.com]
- 10. vectorlabs.com [vectorlabs.com]
The Trisulfonated Cyanine Dye Core: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the trisulfonated cyanine (B1664457) dye core, a cornerstone of modern fluorescent labeling and imaging. Designed for researchers, scientists, and drug development professionals, this document details the fundamental properties, experimental applications, and underlying principles of these versatile fluorophores.
Introduction to the Trisulfonated Cyanine Dye Core
Trisulfonated cyanine dyes are a class of synthetic organic fluorophores characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic rings.[1][2][3] The defining feature of this subclass of cyanine dyes is the presence of three sulfonate groups, which impart high aqueous solubility and reduce the tendency for aggregation in aqueous environments.[1][4] These properties make them exceptionally well-suited for a wide range of biological applications, from labeling of sensitive biomolecules to in vivo imaging.[1][4]
The spectral properties of trisulfonated cyanine dyes, such as their absorption and emission maxima, are determined by the length of the polymethine chain.[2] This allows for the rational design of a portfolio of dyes that span the visible and near-infrared (NIR) spectra, facilitating multiplexed imaging experiments. Their high molar extinction coefficients and moderate to high quantum yields result in bright, readily detectable fluorescent signals.[5]
Quantitative Data of Common Trisulfonated Cyanine Dyes
The selection of a suitable trisulfonated cyanine dye is critically dependent on the specific experimental setup, including the available excitation sources and emission filters of the imaging system. The following tables summarize the key spectral properties of commonly used trisulfonated cyanine dyes to aid in this selection process.
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Sulfo-Cyanine3 | ~554 | ~568 | ~150,000 | ~0.1-0.2 |
| Sulfo-Cyanine5 | 649[6] | 666[6] | 250,000[6] | 0.2[6] |
| Sulfo-Cyanine5.5 | 673 - 678[7] | 691 - 706[7] | 250,000[7] | 0.18 - 0.21[7] |
| Sulfo-Cyanine7 | ~750 | ~773 | ~250,000 | ~0.1-0.2 |
Note: Spectral properties can be influenced by the local environment, including solvent, pH, and conjugation to biomolecules.
Experimental Protocols
Protein Labeling with Trisulfonated Cyanine NHS Ester
This protocol describes the covalent labeling of primary amines (e.g., on lysine (B10760008) residues) in proteins, such as antibodies, using a trisulfonated cyanine N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein solution (2-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.5)
-
Trisulfonated Cyanine NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer (e.g., 1 M sodium bicarbonate, pH 8.5)[8]
-
Purification column (e.g., Sephadex G-25)[9]
-
Quenching reagent (optional, e.g., 1 M Tris-HCl, pH 8.0)[10]
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.[8] The recommended antibody concentration is between 2 and 10 mg/mL.[8]
-
Dye Preparation: Prepare a 10 mM stock solution of the Trisulfonated Cyanine NHS ester in anhydrous DMSO or DMF. This should be done immediately before use.[8][10]
-
Conjugation Reaction:
-
Adjust the pH of the protein solution to 8.0-9.0 using the Reaction Buffer.[8]
-
Add the reactive dye solution to the protein solution. A common starting point for the molar ratio of dye to antibody is between 5:1 and 20:1.[8]
-
Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.[10]
-
-
Quenching (Optional): To stop the reaction, a quenching reagent like Tris-HCl or glycine (B1666218) can be added.[10]
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25.[9]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at both the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum. The DOL is calculated using the Beer-Lambert law.[8]
Indirect Immunofluorescence Staining of Cells
This protocol outlines the use of a trisulfonated cyanine dye-conjugated secondary antibody for the detection of a primary antibody targeting a specific cellular antigen.
Materials:
-
Cells cultured on coverslips or slides
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)[11]
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS for intracellular targets)[1]
-
Blocking buffer (e.g., 1-5% BSA or normal serum in PBS)[1][11]
-
Primary antibody (specific to the target antigen)
-
Trisulfonated cyanine dye-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Fixation: Wash the cells with PBS and then fix with fixation buffer for 15-20 minutes at room temperature.[11][12]
-
Permeabilization (for intracellular targets): If the target antigen is intracellular, incubate the fixed cells with permeabilization buffer for 10 minutes.[1]
-
Blocking: Incubate the cells with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.[12]
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.[12][13]
-
Washing: Wash the cells three times with PBS.[12]
-
Secondary Antibody Incubation: Dilute the trisulfonated cyanine dye-conjugated secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.[1]
-
Washing: Wash the cells three times with PBS, protected from light.[1]
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI.[1]
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.[1]
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen cyanine dye and counterstain.[1]
Visualizations of Workflows and Signaling Pathways
Experimental Workflow for Antibody Conjugation
Caption: Workflow for conjugating a trisulfonated cyanine dye to an antibody.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Trisulfonated cyanine dyes are valuable tools for studying GPCR signaling pathways, for instance, by labeling ligands or antibodies that bind to the receptor, allowing for visualization of receptor trafficking and downstream signaling events.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. stratech.co.uk [stratech.co.uk]
- 6. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 11. usbio.net [usbio.net]
- 12. biotium.com [biotium.com]
- 13. benchchem.com [benchchem.com]
- 14. Click‐Functionalized Cyanine Fluorogenic Dimers for Improved Detection of GPCRs: Application to Imaging of ApelinR in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Trisulfo-Cy3-Alkyne: A Technical Guide to its Fluorescence and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles governing the fluorescence of Trisulfo-Cy3-Alkyne, a water-soluble and photostable cyanine (B1664457) dye. Engineered for bio-orthogonal labeling via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), this fluorophore has become an invaluable tool in molecular biology, diagnostics, and drug development. This document provides a comprehensive overview of its fluorescence mechanism, key photophysical data, and detailed experimental protocols for its application.
The Core Mechanism of Fluorescence
The fluorescence of this compound, a member of the cyanine dye family, is governed by the principles of electron excitation and relaxation, often visualized using a Jablonski diagram. The process can be broken down into three key stages:
-
Excitation: The journey begins with the absorption of a photon of light by the Trisulfo-Cy3 molecule. The conjugated polymethine chain in the cyanine core is rich in π-electrons. When a photon with the appropriate energy (around 550 nm) strikes the molecule, it excites an electron from its ground state (S₀) to a higher energy singlet state (S₁ or S₂).
-
Excited-State Lifetime: Once in the excited state, the molecule exists for a very brief period, typically on the nanosecond scale. During this time, it can undergo several processes. Non-radiative vibrational relaxation rapidly brings the electron to the lowest vibrational level of the S₁ state. A key competing process for cyanine dyes is cis-trans isomerization around the polymethine chain. This isomerization provides a non-radiative decay pathway that can significantly reduce the fluorescence quantum yield.
-
Emission: From the lowest vibrational level of the S₁ state, the electron can return to the ground state (S₀) by emitting a photon. This emitted photon has lower energy (and thus a longer wavelength, around 570 nm) than the absorbed photon, a phenomenon known as the Stokes shift. The three sulfonate groups on the Trisulfo-Cy3 molecule enhance its water solubility and can influence its photophysical properties.[1][2]
The fluorescence intensity and lifetime of Trisulfo-Cy3 are highly sensitive to its local environment. Factors such as solvent polarity, pH, temperature, and binding to macromolecules can influence the rate of non-radiative decay processes, thereby altering the fluorescence output.[3][4]
References
A Technical Guide to Water-Soluble Alkyne-Modified Cy3 Dyes for Researchers and Drug Development Professionals
Water-soluble alkyne-modified Cy3 dyes are powerful tools in biological research and drug development, offering a bright and stable fluorescent signal for the precise labeling and detection of biomolecules. Their enhanced water solubility, typically achieved through sulfonation, allows for direct labeling in aqueous buffers without the need for organic co-solvents, which can be crucial for maintaining the integrity of sensitive proteins. This guide provides an in-depth overview of the characteristics, experimental protocols, and key applications of these versatile fluorescent probes.
The alkyne functional group enables covalent conjugation to azide-modified molecules through a highly specific and efficient bio-orthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1][2] This reaction is highly selective, biocompatible, and proceeds rapidly under mild conditions, making it ideal for labeling a wide range of biomolecules, including proteins, nucleic acids, and glycans, both in vitro and in living cells.[3][4]
Core Characteristics and Photophysical Properties
Water-soluble alkyne-modified Cy3 dyes exhibit a bright orange-red fluorescence with high photostability.[5][6] The introduction of sulfonate groups not only enhances water solubility but also reduces the dye-dye interactions that can lead to fluorescence quenching.[7] The fluorescence of these dyes is generally insensitive to pH over a broad range (pH 4 to 10), ensuring reliable performance in various experimental buffers.[8][9]
The key quantitative data for water-soluble (sulfonated) and non-sulfonated alkyne-modified Cy3 dyes are summarized in the table below for easy comparison.
| Property | Water-Soluble (Sulfo-Cy3) Alkyne | Non-Sulfonated Cy3 Alkyne | References |
| Excitation Maximum (λex) | ~553-555 nm | ~555 nm | [8][10][11][12] |
| Emission Maximum (λem) | ~569-572 nm | ~570 nm | [8][10][11][12] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | [8][10][11][12] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | ~0.31 | [11][13] |
| Molecular Weight | ~761.92 g/mol | ~530.14 g/mol | [8][12] |
| Solubility | High in water, DMSO, DMF | Soluble in organic solvents (DMSO, DMF, DCM), practically insoluble in water | [8][10][12] |
| Storage Conditions | -20°C, desiccated, protected from light | -20°C, desiccated, protected from light | [8][14][15] |
Experimental Protocols
The primary application of alkyne-modified Cy3 dyes is their conjugation to azide-containing molecules via click chemistry. Below are detailed protocols for the general click chemistry reaction and for the specific labeling of proteins and oligonucleotides.
This protocol provides a general framework for the click chemistry reaction. Optimal concentrations and reaction times may need to be determined empirically for specific applications.
Materials:
-
Alkyne-modified Cy3 dye
-
Azide-modified biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)[16]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)[16]
-
Sodium ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)[16]
-
Reaction buffer (e.g., phosphate-buffered saline (PBS) or Tris buffer, pH 7.0-8.0)[17]
Procedure:
-
Prepare the reaction mixture by adding the azide-modified biomolecule and the alkyne-modified Cy3 dye to the reaction buffer. The final concentration of the dye is typically in the range of 10–50 μM.[17]
-
In a separate tube, premix the CuSO₄ and THPTA solutions. A common ratio is 1:2 to 1:5 (CuSO₄:THPTA).[16][18] Let this mixture stand for a few minutes.
-
Add the CuSO₄/THPTA complex to the reaction mixture containing the azide (B81097) and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[17]
-
Incubate the reaction at room temperature for 30–60 minutes, protected from light.[17]
-
Purify the labeled biomolecule to remove unreacted dye and catalyst components. This can be achieved by methods such as spin filtration, size-exclusion chromatography, or dialysis.[17][19]
This protocol is optimized for labeling proteins that have been modified to contain azide groups.
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., PBS)
-
Water-soluble alkyne-modified Cy3 dye stock solution (e.g., 10 mM in water or DMSO)[3]
-
1.5x Protein Labeling Buffer (containing CuSO₄, THPTA, and aminoguanidine)[3]
-
Ascorbic acid solution (e.g., 50 mM in water, freshly prepared)[3]
-
Purification tools (e.g., desalting column or dialysis cassette)
Procedure:
-
Prepare the protein solution. For optimal results, use a protein concentration of 2-10 mg/mL.[20][21] Ensure the buffer does not contain interfering substances.
-
In a microcentrifuge tube, combine the azide-modified protein solution with the 1.5x Protein Labeling Buffer.[3]
-
Add the water-soluble alkyne-modified Cy3 dye stock solution to the protein mixture. A 3x to 10x molar excess of the dye over the protein is a common starting point.[3][20]
-
It is recommended to degas the mixture to remove oxygen, which can interfere with the reaction.[3]
-
Add the freshly prepared ascorbic acid solution to initiate the reaction.[3]
-
Incubate the reaction at room temperature for 8–16 hours, protected from light.[3] For live-cell labeling, shorter incubation times (30-60 minutes) with lower copper concentrations may be necessary to minimize cytotoxicity.[17]
-
Purify the labeled protein using size-exclusion chromatography or dialysis to remove excess dye and reaction components.[3]
This protocol is for labeling oligonucleotides that have been synthesized to include an alkyne modification.
Materials:
-
Alkyne-modified oligonucleotide
-
Azide-modified Cy3 dye
-
Copper(II) sulfate (CuSO₄) and TBTA or THPTA ligand[4]
-
Sodium ascorbate[4]
-
Appropriate buffers (e.g., triethylammonium (B8662869) acetate)[4]
-
Purification method (e.g., ethanol (B145695) precipitation)[4]
Procedure:
-
Dissolve the alkyne-modified oligonucleotide in water or an appropriate buffer.
-
Add the azide-modified Cy3 dye. An excess of the dye is typically used.[16]
-
Add the copper catalyst, which is often pre-complexed with a ligand like TBTA or THPTA.[4]
-
Add sodium ascorbate to initiate the click reaction.[4]
-
Allow the reaction to proceed at room temperature for 30-60 minutes or as optimized.[18]
-
Purify the labeled oligonucleotide, for instance, by ethanol precipitation, to remove unreacted components.[4]
Visualizations of Workflows and Concepts
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A diagram illustrating the general workflow of labeling a biomolecule with an alkyne-modified Cy3 dye using click chemistry.
Caption: A step-by-step workflow for the labeling of an azide-modified protein with an alkyne-Cy3 dye and subsequent purification.
Caption: A logical diagram showing how sulfonation leads to water-solubility and the resulting benefits for biomolecule labeling.
Conclusion
Water-soluble alkyne-modified Cy3 dyes are indispensable reagents for fluorescently labeling biomolecules in a highly specific and efficient manner. Their excellent photophysical properties, coupled with the bio-orthogonality of click chemistry, provide a robust platform for a multitude of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[9][22] The enhanced water solubility of sulfonated versions further broadens their utility, particularly for applications involving sensitive proteins that are prone to denaturation in the presence of organic solvents.[7][13] By following the detailed protocols and understanding the core characteristics outlined in this guide, researchers and drug development professionals can effectively leverage these powerful fluorescent tools to advance their scientific discoveries.
References
- 1. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioconjugation application notes [bionordika.fi]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. apexbt.com [apexbt.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Cy3 NHS ester | CAS:1032678-38-8 | AxisPharm [axispharm.com]
- 10. Sulfo Cy3 Alkyne | AxisPharm [axispharm.com]
- 11. Cy3 alkyne | BroadPharm [broadpharm.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. ibiantech.com [ibiantech.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. apexbt.com [apexbt.com]
- 16. confluore.com.cn [confluore.com.cn]
- 17. cy3-alkyne.com [cy3-alkyne.com]
- 18. broadpharm.com [broadpharm.com]
- 19. assaygenie.com [assaygenie.com]
- 20. benchchem.com [benchchem.com]
- 21. jenabioscience.com [jenabioscience.com]
- 22. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to Trisulfo-Cy3-Alkyne for Researchers
Trisulfo-Cy3-Alkyne is a highly water-soluble and brightly fluorescent dye that belongs to the cyanine (B1664457) family of dyes.[1][2][3] Its core utility lies in its terminal alkyne group, which allows for its covalent attachment to molecules containing an azide (B81097) group through a copper(I)-catalyzed click reaction.[2][4] This high efficiency and specificity of the click chemistry reaction make this compound an invaluable tool for fluorescently labeling a wide range of biomolecules, including proteins, nucleic acids, and other cellular components, for visualization and quantification.[5][6][7] The trisulfonate groups confer excellent water solubility, minimizing aggregation and non-specific binding in aqueous environments, which is often a challenge with non-sulfonated cyanine dyes.[3][8]
Core Features and Advantages:
-
High Water Solubility: The three sulfonate groups significantly enhance its hydrophilicity, allowing for direct use in aqueous buffers without the need for organic co-solvents.[1][2]
-
Bright and Photostable Fluorescence: As a member of the Cy3 dye family, it exhibits strong absorption and a high quantum yield, resulting in bright fluorescent signals that are resistant to photobleaching.[1][3][9]
-
Biocompatible Labeling: The click chemistry reaction is bio-orthogonal, meaning it proceeds with high efficiency under mild, physiological conditions without cross-reacting with native functional groups in biological systems.[4][7][10]
-
Versatile Applications: It is compatible with a wide array of fluorescence-based detection methods, including fluorescence microscopy, flow cytometry, and in-gel imaging.[1][2][6]
-
Specific and Efficient Conjugation: The alkyne-azide cycloaddition reaction provides a stable and specific covalent bond, ensuring a permanent label on the target molecule.[4][10]
Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Excitation Maximum (λmax) | ~550 nm | [3] |
| Emission Maximum (λem) | ~570 nm | [3] |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [11] |
| Molecular Formula | C₃₅H₄₃N₃O₁₀S₃ | [4] |
| Molecular Weight | ~761.92 g/mol | [4] |
| Recommended Storage | -20°C, protected from light | [8][9] |
Experimental Protocols
General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Proteins
This protocol provides a general guideline for labeling an azide-modified protein with this compound. Optimization may be required for specific proteins and experimental conditions.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing agent solution (e.g., 300 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Copper chelator ligand solution (e.g., 100 mM THPTA in water)
-
Protein purification tools (e.g., spin filtration columns)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein, this compound, and the copper chelator ligand.
-
Initiate the Reaction: Add the copper(II) sulfate solution to the mixture, followed by the freshly prepared sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30 minutes to 1 hour, protected from light.
-
Purification: Remove the unreacted dye and other reaction components by spin filtration or another suitable protein purification method.
-
Analysis: The labeled protein is now ready for downstream applications. The labeling efficiency can be assessed by measuring the absorbance of the protein and the Cy3 dye.
Visualizations
Caption: General workflow for labeling azide-modified proteins with this compound.
Caption: Key features and their implications for this compound applications.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. CY3-YNE | Sulfo-Cyanine3-alkyne | Dyes | TargetMol [targetmol.com]
- 6. interchim.fr [interchim.fr]
- 7. interchim.fr [interchim.fr]
- 8. apexbt.com [apexbt.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. abpbio.com [abpbio.com]
- 11. cenmed.com [cenmed.com]
A Technical Guide to Trisulfo-Cy3-Alkyne and its Comparison with Other Cyanine Dages for Advanced Fluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biological research and drug development, the precise visualization and quantification of molecular processes are paramount. Cyanine (B1664457) dyes, a versatile class of fluorescent probes, have become indispensable tools for these tasks. Among them, Trisulfo-Cy3-Alkyne has emerged as a valuable reagent, particularly for applications requiring high water solubility and specific labeling via click chemistry. This technical guide provides an in-depth introduction to this compound, comparing its properties and performance with other relevant cyanine dyes to aid researchers in selecting the optimal fluorophore for their experimental needs.
Introduction to this compound
This compound is a water-soluble cyanine dye that belongs to the Cy3 family, known for its bright fluorescence in the yellow-orange region of the spectrum.[1][2][3] The key features of this dye are the presence of three sulfonate groups and a terminal alkyne moiety. The sulfonate groups impart excellent water solubility, minimizing aggregation and non-specific binding in aqueous biological environments.[4] The alkyne group enables its covalent attachment to azide-modified biomolecules through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][5] These characteristics make this compound a powerful tool for the specific and robust labeling of proteins, nucleic acids, and other biomolecules in complex biological samples.[4]
Comparison with Other Cyanine Dyes
The selection of a fluorescent dye is a critical decision in experimental design, with factors such as brightness, photostability, and spectral properties playing a crucial role. Below is a comparative overview of this compound and other commonly used cyanine dyes.
Spectral Properties
The excitation and emission maxima of a fluorophore determine the appropriate light source and detection filters for fluorescence microscopy.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | 550[2][4] | 570[2][4] | 150,000[2][4][6] | Not specified |
| Cy3 | ~550[3][7] | ~570[3][7] | 150,000[8] | ~0.15 - 0.24[7][8] |
| Cy3B | Not specified | Not specified | Not specified | Significantly increased vs. Cy3[9] |
| Cy5 | ~649[7][8] | ~666 - 670[7][8] | 250,000[8] | ~0.20 - 0.28[7] |
| Alexa Fluor 555 | ~555[10] | ~565 | 155,000 | 0.10 |
| Alexa Fluor 647 | ~650[8] | ~668[8] | 239,000[8] | 0.33[8] |
| DyLight 547 | Not specified | Not specified | Not specified | Not specified |
| DyLight 647 | Not specified | Not specified | Not specified | Not specified |
Note: Quantum yield and extinction coefficients can vary depending on the solvent and conjugation state.
Brightness and Photostability
Brightness is a function of both the molar extinction coefficient and the quantum yield. Photostability refers to the dye's resistance to photobleaching upon exposure to excitation light.
Studies have shown that while Cy dyes have high extinction coefficients, their quantum yields can be moderate.[8] Alexa Fluor dyes are often reported to be brighter and more photostable than their corresponding Cy dye counterparts.[1] For instance, Alexa Fluor 647 is considerably more photostable than Cy5.[10] The photostability of Cy3 is generally considered moderate.[7][8] Encapsulating cyanine dyes like Cy3 in molecular containers has been shown to enhance both brightness and photostability.[11] Furthermore, the development of derivatives like Cy3B has led to significant improvements in quantum yield and photostability over the parent Cy3 dye. While specific quantitative photostability data for this compound from peer-reviewed comparative studies are limited, its sulfonated nature is expected to contribute to good photophysical properties in aqueous buffers.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of alkyne-functionalized cyanine dyes.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins
This protocol describes the labeling of an azide-modified protein with an alkyne-containing dye such as this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (or other alkyne-dye)
-
Copper(II) sulfate (B86663) (CuSO₄), 50 mM stock in water
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris- (benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Sodium ascorbate (B8700270), freshly prepared 100 mM stock in water
-
DMSO (for non-water-soluble dyes)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Prepare Dye Solution: Dissolve this compound in water to a stock concentration of 10 mM. For non-water-soluble dyes, dissolve in a minimal amount of DMSO.
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 µM) with a 10- to 20-fold molar excess of the alkyne-dye.
-
Prepare Catalyst Premix: In a separate tube, mix CuSO₄ and the ligand (THPTA or TBTA) at a 1:2 to 1:5 molar ratio.
-
Initiate the Reaction: Add the catalyst premix to the protein-dye mixture. Immediately before incubation, add sodium ascorbate to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye using a spectrophotometer.
Protocol 2: Measurement of Photobleaching Half-life
This protocol outlines a method to quantify the photostability of a fluorescently labeled sample.[7][8]
Materials:
-
Fluorescently labeled sample (e.g., dye-conjugated antibody) immobilized on a microscope slide
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Immobilize the fluorescently labeled molecules on a microscope slide to prevent diffusion. This can be achieved by drying a solution onto the slide or embedding it in a gel matrix.
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the dye being tested.
-
Focus on the sample.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate bleaching. It is critical to use the same illumination intensity for all dyes being compared.
-
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample and acquire a time-lapse series of images at a fixed interval until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Open the image series in image analysis software.
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent molecules.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value.[8]
-
Visualizations
Experimental Workflow for Protein Labeling and Imaging
Caption: General workflow for labeling a protein with this compound and subsequent imaging.
Logical Relationship of Cyanine Dye Properties
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Labeling proteins on live mammalian cells using click chemistry | Semantic Scholar [semanticscholar.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. tenovapharma.com [tenovapharma.com]
- 6. cenmed.com [cenmed.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cy3B alkyne | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. arxiv.org [arxiv.org]
Molecular weight and formula of Trisulfo-Cy3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Trisulfo-Cy3-Alkyne, a fluorescent dye vital for biomolecular labeling and detection. It covers the molecule's core properties, detailed experimental protocols for its application, and a visual representation of the labeling workflow.
Core Properties and Specifications
This compound is a highly water-soluble and photostable cyanine (B1664457) dye.[1][2] Its key feature is a terminal alkyne group, which allows it to be covalently conjugated to molecules containing an azide (B81097) group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][3] This bioorthogonal reaction is highly specific and efficient, making the dye an excellent tool for labeling a wide range of biomolecules in complex biological samples.[4]
The bright fluorescence of the Cy3 core allows for sensitive detection using standard fluorescence instrumentation such as scanners, imagers, and microscopes.[1][2]
Quantitative Data Summary
The physicochemical and spectral properties of this compound are summarized below. Note that variations in molecular weight and formula depend on whether the compound is in its free acid or salt form (e.g., disodium (B8443419) salt).
| Property | Value | Source(s) |
| Chemical Formula | C35H43N3O10S3 (Free Acid) | [4] |
| C35H41N3Na2O10S3 (Disodium Salt) | [2][5] | |
| Molecular Weight | 761.93 g/mol (Free Acid) | [1][4][6] |
| 805.9 g/mol (Disodium Salt) | [2][5] | |
| CAS Number | 1895849-34-9 | [1][2][5] |
| Excitation Maximum (λex) | ~550 nm | [2] |
| Emission Maximum (λem) | ~570 nm | [2] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [2] |
| Solubility | Water, DMSO, DMF | [2] |
| Storage Conditions | -20°C, protected from light | [2][7] |
Experimental Protocols: Biomolecule Labeling via CuAAC
The primary application of this compound is the fluorescent labeling of azide-modified biomolecules. Below is a general, yet detailed, protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This protocol can be adapted for various biomolecules, including proteins, peptides, and oligonucleotides.
Materials Required:
-
Azide-modified biomolecule (e.g., protein, peptide, oligonucleotide)
-
This compound
-
Copper(II) Sulfate (CuSO4) solution (e.g., 20-100 mM in water)
-
Reducing Agent: Sodium Ascorbate (freshly prepared, e.g., 100-300 mM in water)
-
Copper(I)-stabilizing ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA
-
Appropriate reaction buffer (e.g., phosphate-buffered saline (PBS), triethylammonium (B8662869) acetate)
-
Solvent for the dye (e.g., water, DMSO)
-
Purification system (e.g., HPLC, gel filtration, dialysis)
General Labeling Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in water or DMSO).
-
Prepare a fresh stock solution of Sodium Ascorbate. This solution oxidizes in air and should be made immediately before use.[5][8]
-
Prepare a premix of CuSO4 and a stabilizing ligand like THPTA. A common ratio is 1:2 to 1:5 of Cu:ligand.[3][9] Incubating this mixture for several minutes before addition to the reaction can improve efficiency.[3][9] The ligand is crucial as it both accelerates the reaction and protects the biomolecule from oxidative damage.[8][10][11]
-
-
Reaction Setup:
-
Dissolve the azide-modified biomolecule in the chosen reaction buffer. The concentration should be as high as practically possible.
-
Add the this compound stock solution to the biomolecule. A molar excess of the dye (typically 2-10 equivalents relative to the biomolecule) is recommended to ensure efficient labeling.[3][9]
-
Add the premixed Copper/Ligand solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.
-
-
Incubation:
-
Gently mix the reaction components. To prevent re-oxidation of the Copper(I) catalyst, it can be beneficial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][12]
-
Incubate the reaction at room temperature. Reaction times can vary from 30 minutes to several hours (up to 16h for protein labeling), depending on the specific reactants and concentrations.[3][8][9] Protect the reaction from light to prevent photobleaching of the dye.
-
-
Purification:
-
Once the reaction is complete, the labeled conjugate must be purified from excess dye and reaction components.
-
The choice of purification method depends on the biomolecule:
-
Signaling Pathways and Workflow Visualization
The experimental workflow for labeling an azide-modified biomolecule with this compound via the CuAAC reaction is a logical sequence of steps designed to ensure efficiency and preserve the integrity of the target molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. CAS: 1895849-34-9 | CymitQuimica [cymitquimica.com]
- 7. Sulfo-Cy3-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Trisulfo-Cy3-Alkyne: A Technical Guide to Storage, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the storage, handling, and application of Trisulfo-Cy3-Alkyne, a fluorescent probe widely utilized in biological research and drug development. The information compiled herein is intended to ensure the stability of the compound and the safety of laboratory personnel.
Core Properties and Storage
This compound is a water-soluble cyanine (B1664457) dye functionalized with an alkyne group. This feature allows for its covalent attachment to azide-modified molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". Its three sulfonate groups enhance its water solubility, making it particularly suitable for labeling biological macromolecules in aqueous environments.
Proper storage is critical to maintain the integrity and fluorescence of this compound. The following table summarizes the key storage and handling parameters.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C | [1] |
| Light Sensitivity | Store in the dark. Avoid prolonged exposure to light. | [1] |
| Moisture | Store in a desiccated environment. | [1] |
| Shipping Conditions | Can be shipped at ambient temperature for up to 3 weeks. | [1] |
| Solubility | Water, Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | [2] |
Handling and Safety Precautions
General recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or aerosols.
-
Skin and Eye Contact: In case of contact, rinse the affected area thoroughly with water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Experimental Protocols: Copper-Catalyzed Click Chemistry (CuAAC)
This compound is primarily used to fluorescently label azide-containing molecules via CuAAC. The following are general protocols for the labeling of proteins and oligonucleotides. Optimization may be required for specific applications.
Labeling of Azide-Modified Proteins
This protocol is a starting point for the conjugation of this compound to proteins containing azide (B81097) functionalities.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution: 20 mM in water
-
Ligand (e.g., THPTA) stock solution: 100 mM in water
-
Sodium Ascorbate (B8700270) stock solution: 300 mM in water (prepare fresh)
-
DMSO or water for dissolving the dye
-
Protein purification supplies (e.g., spin columns, dialysis cassettes)
Procedure:
-
Prepare Stock Solutions: Prepare fresh stock solutions of the catalyst components.
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
50 µL of azide-modified protein solution (1-5 mg/mL)
-
100 µL of PBS buffer
-
-
Add this compound: Add the desired amount of this compound stock solution. A 2 to 10-fold molar excess of the dye over the protein is a common starting point.
-
Add Catalyst Components:
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
-
Initiate Reaction: Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly.
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
Purification: Purify the labeled protein from unreacted dye and catalyst components using an appropriate method such as spin filtration, dialysis, or size exclusion chromatography.
Labeling of Azide-Modified Oligonucleotides/DNA
This protocol provides a general framework for labeling azide-modified nucleic acids.
Materials:
-
Azide-modified oligonucleotide/DNA in nuclease-free water
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution: 100 mM in water
-
Ligand (e.g., THPTA) stock solution: 200 mM in water
-
Sodium Ascorbate stock solution: 100 mM in water (prepare fresh)
-
DMSO or water for dissolving the dye
-
Oligonucleotide/DNA purification supplies (e.g., ethanol (B145695) precipitation, HPLC)
Procedure:
-
Prepare Stock Solutions: Prepare fresh stock solutions of the catalyst components.
-
Prepare Catalyst Premix: A few minutes before the reaction, incubate CuSO₄ and THPTA ligand at a 1:2 molar ratio.
-
Reaction Setup: In a microcentrifuge tube, add an excess of this compound (e.g., 4-50 equivalents) to the azide-modified oligonucleotide/DNA solution.
-
Add Catalyst: Add approximately 25 equivalents of the THPTA/CuSO₄ premix.
-
Initiate Reaction: Add approximately 40 equivalents of freshly prepared sodium ascorbate solution.
-
Incubation: Let the reaction stand at room temperature for 30-60 minutes, protected from light.
-
Purification: Purify the labeled oligonucleotide/DNA by methods such as ethanol precipitation or HPLC.
Visualizations
The following diagrams illustrate key aspects of this compound and its application.
References
An In-depth Technical Guide to Labeling with Trisulfo-Cy3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, experimental protocols, and key data associated with the use of Trisulfo-Cy3-Alkyne for the fluorescent labeling of biomolecules. This compound is a water-soluble cyanine (B1664457) dye equipped with a terminal alkyne group, making it an ideal reagent for bioorthogonal labeling via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2][3] Its high water solubility, brightness, and photostability make it a versatile tool for a wide range of applications in molecular biology, cell imaging, and diagnostics.[2][4]
Core Principles of this compound Labeling
The fundamental principle behind labeling with this compound lies in the highly efficient and specific "click" reaction between its terminal alkyne group and an azide (B81097) moiety on a target biomolecule.[3] This reaction, known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole linkage, covalently attaching the fluorescent Cy3 dye to the molecule of interest.[3][5]
The key advantages of this approach include:
-
Bioorthogonality: The alkyne and azide functional groups are largely absent in biological systems, ensuring that the labeling reaction is highly specific and does not interfere with native cellular processes.[6]
-
High Efficiency: The CuAAC reaction is known for its high yields and rapid reaction rates, often proceeding to completion in under an hour at room temperature.[5]
-
Mild Reaction Conditions: The reaction can be carried out in aqueous buffers and at physiological pH, preserving the structure and function of sensitive biomolecules like proteins and nucleic acids.[6]
-
Water Solubility: The trisulfonated nature of this Cy3 derivative imparts excellent water solubility, preventing aggregation and facilitating its use in biological buffers without the need for organic co-solvents.[2][4]
Quantitative Data
The following table summarizes the key quantitative properties of this compound and the parent Cy3 fluorophore. This data is essential for designing and interpreting fluorescence-based experiments.
| Property | Value | Notes |
| Molecular Weight | ~761.92 g/mol | Varies slightly based on the counter-ion. |
| Excitation Maximum (λex) | ~550 nm | Optimal wavelength for exciting the fluorophore.[7] |
| Emission Maximum (λem) | ~570 nm | Wavelength of maximum fluorescence emission.[7] |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ at 550 nm | A measure of how strongly the dye absorbs light at its excitation maximum.[8] |
| Quantum Yield (Φ) | ~0.1 - 0.24 | Represents the efficiency of converting absorbed photons into emitted photons. The quantum yield for Cy3 can vary with its environment.[8][9] |
| Solubility | High | Readily soluble in water and aqueous buffers due to the trisulfonate groups.[2] |
| Photostability | Good | Cy3 dyes exhibit good photostability, though this can be influenced by the local environment and the intensity of the excitation light.[10][11] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for labeling proteins and nucleic acids with this compound.
Experimental Protocols
The following are detailed protocols for the labeling of proteins and nucleic acids with this compound. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Labeling of Azide-Modified Proteins
This protocol is designed for the labeling of a protein that has been previously modified to contain an azide group.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES).
-
This compound.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Copper-chelating ligand (e.g., THPTA).
-
Reducing agent (e.g., sodium ascorbate).
-
DMSO (if preparing stock solutions of reagents).
-
Purification column (e.g., size-exclusion chromatography).
-
Reaction tubes.
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in water or DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of the copper ligand (e.g., THPTA) in water.
-
Prepare a 300 mM stock solution of sodium ascorbate (B8700270) in water. Note: This solution should be prepared fresh for each experiment.
-
-
Set up the Labeling Reaction:
-
In a reaction tube, add the azide-modified protein to a final concentration of 1-5 mg/mL in an appropriate buffer.
-
Add the this compound stock solution to achieve a final concentration of 20 µM. This can be optimized (2-40 µM) to balance labeling efficiency and background.
-
Add the copper ligand solution to the reaction mixture.
-
Add the CuSO₄ solution to the reaction mixture.
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.
-
Vortex the tube briefly to ensure thorough mixing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes. Protect the reaction from light. Longer incubation times may improve labeling efficiency.
-
-
Purification:
-
Purify the labeled protein from excess dye and reaction components using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Analysis:
-
Confirm successful labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and 550 nm (for Cy3 concentration).
-
Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning.
-
Protocol 2: Labeling of Azide-Modified Nucleic Acids
This protocol is suitable for labeling azide-modified oligonucleotides or larger nucleic acid fragments.
Materials:
-
Azide-modified DNA or RNA in nuclease-free water.
-
This compound.
-
Copper(II)-TBTA complex or separate CuSO₄ and TBTA ligand.
-
Reducing agent (e.g., sodium ascorbate).
-
DMSO.
-
Triethylammonium acetate (B1210297) (TEAA) buffer (2 M, pH 7.0).
-
Nuclease-free water.
-
Ethanol (B145695) (100%) and 3 M sodium acetate (for precipitation).
-
Reaction tubes.
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in nuclease-free water or DMSO.
-
Prepare a 10 mM stock solution of the Copper(II)-TBTA complex in 55% aqueous DMSO.
-
Prepare a 5 mM stock solution of sodium ascorbate in nuclease-free water. Note: Prepare this solution fresh.
-
-
Set up the Labeling Reaction: [12]
-
Dissolve the azide-modified nucleic acid in nuclease-free water in a reaction tube.
-
Add 2 M TEAA buffer to a final concentration of 0.2 M.
-
Add DMSO to a final concentration of 50% (v/v) and vortex.
-
Add the this compound stock solution to a final concentration that is 1.5 times the concentration of the nucleic acid and vortex.[12]
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 0.5 mM and vortex briefly.[12]
-
Degas the solution by bubbling an inert gas (e.g., argon) through it for 30 seconds.[12]
-
Add the Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.[12]
-
Flush the vial with inert gas, cap it tightly, and vortex thoroughly.
-
-
Incubation:
-
Incubate the reaction at room temperature overnight.
-
-
Purification:
-
Precipitate the labeled nucleic acid by adding 3 volumes of 100% ethanol and 1/10 volume of 3 M sodium acetate.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed to pellet the nucleic acid.
-
Wash the pellet with 70% ethanol and air dry.
-
Resuspend the labeled nucleic acid in a suitable buffer.
-
Alternatively, purification can be performed using HPLC or PAGE.
-
-
Analysis:
-
Confirm labeling by running the purified product on a denaturing polyacrylamide gel and visualizing the fluorescence.
-
Quantify the labeling efficiency using UV-Vis spectroscopy.
-
Signaling Pathway Visualization
While this compound is a versatile tool for labeling and tracking biomolecules, its application to visualize specific signaling pathways is highly dependent on the experimental context. The general approach involves introducing an azide-modified component into a specific step of a signaling cascade and then labeling it with this compound for visualization.
For instance, a researcher could use metabolic labeling to incorporate an azide-modified sugar into the glycans of a cell surface receptor involved in a signaling pathway. Upon stimulation, the trafficking and localization of this receptor could be tracked using fluorescence microscopy after click chemistry labeling with this compound.
The following diagram illustrates a conceptual signaling pathway where this compound could be employed for visualization.
References
- 1. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. abpbio.com [abpbio.com]
- 6. interchim.fr [interchim.fr]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. cy3-alkyne.com [cy3-alkyne.com]
- 9. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lsa.umich.edu [lsa.umich.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-Depth Technical Guide to Trisulfo-Cy3-Alkyne for Novice Users in Fluorescence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Trisulfo-Cy3-Alkyne, a water-soluble fluorescent dye, tailored for novice users in fluorescence-based applications. We will delve into its core properties, experimental protocols for its use in bioconjugation, and its application in studying cellular signaling pathways.
Core Properties and Characteristics
This compound is a member of the cyanine (B1664457) dye family, specifically a Cy3 derivative functionalized with a terminal alkyne group and three sulfonate groups. This chemical structure imparts key properties that make it a versatile tool in biological research. The sulfonate groups render the molecule highly water-soluble, which is advantageous for bioconjugation reactions in aqueous buffers, minimizing the need for organic co-solvents that can be detrimental to the structure and function of biomolecules.[1] The terminal alkyne enables the dye to be covalently attached to azide-modified biomolecules via a highly efficient and specific bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]
Photophysical Properties
The fluorescence of this compound lies in the orange region of the visible spectrum, making it compatible with a wide range of common fluorescence imaging systems, including microscopes, gel imagers, and plate readers.[1] It is known for its brightness and photostability, which are critical for sensitive detection and imaging applications.[1][3]
Table 1: Photophysical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₅H₄₁N₃Na₂O₁₀S₃ | [1] |
| Molecular Weight | 805.9 g/mol | [1] |
| Excitation Maximum (λ_ex) | ~550 nm | [1] |
| Emission Maximum (λ_em) | ~570 nm | [1] |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.1-0.3 (for Sulfo-Cy3) | |
| Solubility | Water, DMSO, DMF | [1] |
| Reactive Group | Terminal Alkyne | [1] |
Experimental Protocols: Labeling Biomolecules with this compound via Click Chemistry
The primary application of this compound is the fluorescent labeling of azide-modified biomolecules. The following sections provide detailed protocols for the labeling of proteins and oligonucleotides.
Labeling of Azide-Modified Proteins
This protocol outlines the steps for conjugating this compound to a protein that has been functionalized with an azide (B81097) group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Sodium ascorbate (B8700270) (freshly prepared)
-
DMSO or DMF (if needed to dissolve reagents)
-
Desalting column or dialysis equipment for purification
Protocol:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in water or DMSO.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.
-
THPTA/TBTA Ligand: Prepare a 100 mM stock solution in water (for THPTA) or DMSO (for TBTA).
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (typically 1-20 µM).
-
Add the this compound stock solution to a final concentration that is in 2-10 fold molar excess over the protein.
-
Prepare a catalyst premix by combining the CuSO₄ stock solution and the THPTA/TBTA stock solution in a 1:5 molar ratio (e.g., 1 µL of 20 mM CuSO₄ and 5 µL of 100 mM THPTA). Let it incubate for 2-3 minutes at room temperature.
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.
-
-
Purification:
-
Remove excess dye and catalyst by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.
-
Alternatively, purify the labeled protein by dialysis against the storage buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for the Cy3 dye).
-
Labeling of Azide-Modified Oligonucleotides
This protocol describes the conjugation of this compound to an azide-modified oligonucleotide.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
TBTA ligand
-
Sodium ascorbate (freshly prepared)
-
DMSO
-
Triethylammonium acetate (B1210297) (TEAA) buffer (2 M, pH 7.0)
-
Ethanol (B145695) or acetone (B3395972) for precipitation
-
HPLC or PAGE for purification
Protocol:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper(II)-TBTA Complex: Prepare a 10 mM stock solution by mixing CuSO₄ and TBTA in a 1:1 molar ratio in 55% aqueous DMSO.
-
Sodium Ascorbate: Prepare a 5 mM stock solution in deionized water immediately before use.
-
-
Reaction Setup:
-
Dissolve the azide-modified oligonucleotide in nuclease-free water in a microcentrifuge tube.
-
Add 2 M TEAA buffer to a final concentration of 0.2 M.
-
Add DMSO to a final concentration of 50% (v/v) and vortex.
-
Add the this compound stock solution to a final concentration that is 1.5-fold the oligonucleotide concentration.
-
Add the sodium ascorbate stock solution to a final concentration of 0.5 mM and vortex briefly.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.
-
Add the Copper(II)-TBTA complex stock solution to a final concentration of 0.5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature overnight, protected from light.
-
-
Purification:
-
Precipitate the labeled oligonucleotide by adding 3 volumes of cold ethanol or acetone.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge to pellet the oligonucleotide, wash with cold 70% ethanol, and air dry the pellet.
-
Resuspend the labeled oligonucleotide in a suitable buffer.
-
For higher purity, further purify by HPLC or PAGE.
-
Visualization of Experimental Workflows and Signaling Pathways
General Workflow for Protein Labeling and Analysis
The following diagram illustrates a typical experimental workflow for labeling a protein of interest with this compound and subsequent analysis.
References
Methodological & Application
Application Note: Trisulfo-Cy3-Alkyne for Click Chemistry Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trisulfo-Cy3-Alkyne is a highly water-soluble and photostable fluorescent probe designed for the specific labeling of azide-modified biomolecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction is renowned for its high efficiency, specificity, and biocompatibility, allowing for the covalent attachment of the bright orange-fluorescent Cy3 dye to proteins, nucleic acids, and other molecules in aqueous environments.[3][4][5]
The key advantages of the CuAAC reaction include its rapid kinetics, high yields, and tolerance of a wide range of functional groups, making it an ideal tool for bioconjugation.[3][5] The azide (B81097) and alkyne functional groups are bioorthogonal, meaning they do not react with native biological functional groups, ensuring highly specific labeling.[4][5][6] The resulting triazole linkage is extremely stable.[7] this compound is particularly advantageous for biological applications due to its three sulfonate groups, which enhance its water solubility and reduce aggregation.[1]
Quantitative Data
The properties of this compound make it a robust reporter for various applications, including fluorescence microscopy, flow cytometry, and gel-based analysis.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₃₅H₄₁N₃Na₂O₁₀S₃ | [8] |
| Molecular Weight | 805.9 g/mol | [8] |
| Excitation Maximum (λex) | ~550 nm | [9] |
| Emission Maximum (λem) | ~570 nm | [9] |
| Molar Extinction Coefficient | 150,000 M⁻¹cm⁻¹ | [8] |
| Quantum Yield (Φ) | 0.15 (can increase upon conjugation) | [10] |
| Recommended Applications | Fluorescent Labeling, FRET, Microarrays, Imaging | [9] |
Visualized Reaction and Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Click Chemistry – Med Chem 101 [medchem101.com]
- 7. tenovapharma.com [tenovapharma.com]
- 8. cenmed.com [cenmed.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Cyanine 3 alkyne [equivalent to Cy3® alkyne] | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Protein Labeling with Trisulfo-Cy3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent labeling of proteins with the fluorescent dye Trisulfo-Cy3-Alkyne. This method utilizes the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[1][2] this compound is a water-soluble, bright, and photostable cyanine (B1664457) dye, making it an excellent choice for a wide range of applications, including fluorescence microscopy, flow cytometry, and Western blotting.[3][4] The protocol described herein involves a two-step process: first, the introduction of an azide (B81097) moiety onto the target protein, followed by the click reaction with this compound.[1] This bioorthogonal labeling strategy ensures high specificity with minimal impact on protein function.[5][6]
Principle of the Method
The labeling strategy is based on the CuAAC reaction, which forms a stable triazole linkage between an azide-modified protein and the alkyne group of the Trisulfo-Cy3 dye. The process begins with the modification of the protein of interest with an azide-containing reagent, typically targeting primary amines on lysine (B10760008) residues and the N-terminus using an N-hydroxysuccinimide (NHS) ester functionalized with an azide group.[1] Once the protein is "azide-tagged," it is reacted with this compound in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from copper(II) sulfate (B86663) by a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate.[1] A copper-chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is also included to stabilize the copper(I) ion and enhance reaction efficiency.[5][7]
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| Protein of Interest | - | Should be in an amine-free buffer (e.g., PBS). |
| Azido-NHS Ester | Commercially available | For introducing azide groups onto the protein. |
| This compound | Commercially available | The fluorescent dye for labeling. |
| Copper(II) Sulfate (CuSO4) | Major chemical supplier | Catalyst precursor. |
| TCEP or Sodium Ascorbate | Major chemical supplier | Reducing agent to generate Cu(I). |
| TBTA or THPTA | Commercially available | Copper(I) stabilizing ligand. |
| Dimethylsulfoxide (DMSO) | Major chemical supplier | For preparing stock solutions of some reagents. |
| Phosphate-Buffered Saline (PBS) | Commercially available | Reaction and storage buffer. |
| Desalting Columns or Dialysis Cassettes | Commercially available | For purification of the labeled protein. |
| 0.1 M Sodium Bicarbonate Buffer (pH 8.3) | Prepare in-house | Buffer for the azido-NHS ester reaction. |
Experimental Protocols
Part 1: Preparation of Azide-Modified Protein
This initial step involves the covalent attachment of azide groups to the protein of interest.
-
Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.[8] Ensure the buffer is free of primary amines (e.g., Tris). If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Azido-NHS Ester Stock Solution: Prepare a 10 mM stock solution of the azido-NHS ester in anhydrous DMSO.
-
Labeling Reaction: While gently vortexing, add a 5- to 20-fold molar excess of the dissolved azido-NHS ester to the protein solution. The optimal molar ratio should be determined empirically for each protein.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted azido-NHS ester using a desalting column or dialysis against PBS (pH 7.4). The azide-modified protein is now ready for the click reaction.
Part 2: Click Reaction with this compound
This step conjugates the this compound to the azide-modified protein.
-
Prepare Stock Solutions:
-
Reaction Setup: In a microcentrifuge tube, combine the following in the specified order:
-
Azide-modified protein (from Part 1) to a final concentration of 1-10 µM in PBS.
-
This compound to a final concentration of 100 µM (a 10- to 100-fold molar excess over the protein).[1]
-
TBTA or THPTA to a final concentration of 100 µM.
-
Copper(II) Sulfate (CuSO4) to a final concentration of 1 mM.
-
TCEP to a final concentration of 1 mM.
-
-
Incubation: Gently mix the reaction components and incubate for 1 hour at room temperature, protected from light.[1]
-
Purification of Labeled Protein: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialyzing against PBS. The purified Trisulfo-Cy3-labeled protein is now ready for downstream applications.
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for the protein labeling protocol. Note that these are starting recommendations, and optimal conditions may vary depending on the specific protein and desired degree of labeling.
| Parameter | Recommended Range | Notes |
| Part 1: Azide Modification | ||
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Azido-NHS Ester Molar Excess | 5 - 20 fold | Empirically determine for optimal degree of labeling. |
| Reaction Time | 1 - 2 hours | |
| Reaction pH | 8.3 | Optimal for NHS ester reaction with primary amines.[9] |
| Part 2: Click Reaction | ||
| Azide-Modified Protein Concentration | 1 - 10 µM | |
| This compound Molar Excess | 10 - 100 fold | A higher excess can drive the reaction to completion. |
| CuSO4 Concentration | 1 mM | |
| TCEP Concentration | 1 mM | |
| TBTA/THPTA Concentration | 100 µM | |
| Reaction Time | 1 hour |
Visualizing the Workflow and Signaling Pathway
Caption: Experimental workflow for protein labeling with this compound.
Caption: Chemical principle of the two-step labeling process.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. biotium.com [biotium.com]
- 9. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Nucleic Acid Labeling Using Trisulfo-Cy3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfo-Cy3-Alkyne is a water-soluble, bright, and photostable fluorescent dye specifically designed for labeling biomolecules through a highly efficient and bio-orthogonal reaction known as Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry".[1][2][3] This method allows for the covalent attachment of the Cy3 fluorophore to azide-modified nucleic acids (DNA or RNA) with high specificity and yield under mild, aqueous conditions.[4][5] The bio-orthogonal nature of the azide (B81097) and alkyne groups ensures that the reaction proceeds with minimal cross-reactivity with other functional groups present in biological samples.[5][6] This makes this compound an ideal tool for a wide range of applications, including fluorescent in situ hybridization (FISH), DNA sequencing, microarrays, and cellular imaging.[7][8]
Principle of the Method: Click Chemistry
The core of the labeling protocol is the CuAAC reaction, which forms a stable triazole linkage between the terminal alkyne on the Trisulfo-Cy3 dye and an azide group on the modified nucleic acid.[1][9] The reaction is catalyzed by copper in its +1 oxidation state (Cu(I)).[9] In practice, a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) is used along with a reducing agent, typically sodium ascorbate (B8700270), to generate the active Cu(I) catalyst in situ.[10][11] To enhance reaction efficiency and prevent damage to the nucleic acid from copper ions, a stabilizing ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is employed.[9][11][12]
Application Notes
-
Nucleic Acid Modification : The prerequisite for this labeling protocol is the incorporation of an azide functionality into the DNA or RNA strand. This is typically achieved by using azide-modified phosphoramidites during standard oligonucleotide synthesis or by enzymatic incorporation of azide-modified nucleoside triphosphates.
-
Reagent Preparation and Storage : this compound is water-soluble.[2][3] Prepare stock solutions in anhydrous DMSO or DMF and store them protected from light at -20°C.[13] The sodium ascorbate solution should be prepared fresh for each experiment, as it is readily oxidized by air.[5] The Copper(II)-TBTA stock solution is stable for years when stored at room temperature.[5][6]
-
Catalyst System : The use of a copper-stabilizing ligand like TBTA or the more water-soluble THPTA is critical.[9] These ligands not only accelerate the reaction but also protect the nucleic acids from degradation that can be caused by free copper ions.[10][11][12] It is recommended to pre-mix the copper sulfate and the ligand before adding them to the reaction mixture.[11]
-
Degassing : To prevent the oxidation of the Cu(I) catalyst back to the inactive Cu(II) state, it is recommended to degas the reaction mixture by bubbling an inert gas such as argon or nitrogen through the solution before adding the copper catalyst.[6][14]
-
Purification : After the labeling reaction, it is essential to remove unreacted dye, the copper catalyst, and ligands. Common purification methods include ethanol (B145695) or acetone (B3395972) precipitation, size-exclusion spin columns, or purification by HPLC for applications requiring very high purity.[5][6][14]
Experimental Workflow
The overall workflow involves preparing the azide-modified nucleic acid and reagent stock solutions, performing the click reaction, and finally purifying the labeled product.
Detailed Experimental Protocol
This protocol is a general guideline for labeling azide-modified oligonucleotides. Optimal conditions may vary depending on the specific nucleic acid sequence and application.
1. Materials and Reagents
-
Azide-modified oligonucleotide or DNA/RNA
-
This compound
-
Dimethylsulfoxide (DMSO), anhydrous
-
Triethylammonium acetate (B1210297) (TEAA) buffer, 2 M, pH 7.0
-
Sodium Ascorbate
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
TBTA or THPTA ligand
-
Nuclease-free water
-
For purification: 3 M Sodium Acetate (pH 5.2), 100% Ethanol, 70% Ethanol
2. Preparation of Stock Solutions
-
Azide-Modified Nucleic Acid : Dissolve in nuclease-free water to a final concentration of 100-200 µM.
-
This compound : Prepare a 10 mM stock solution in anhydrous DMSO.
-
Sodium Ascorbate : Prepare a 5 mM stock solution in nuclease-free water. This solution must be prepared fresh before each use. [5]
-
Copper(II)-TBTA Catalyst Stock (10 mM) :
-
Dissolve 25 mg of CuSO₄·5H₂O in 10 mL of distilled water.
-
Dissolve 58 mg of TBTA ligand in 11 mL of DMSO.
-
Mix the two solutions. Store at room temperature.[6]
-
3. Labeling Reaction Procedure
The following table outlines the components for a typical 50 µL labeling reaction.
| Reagent | Stock Concentration | Volume for 50 µL Rxn | Final Concentration |
| Azide-Modified Oligo | 100 µM | 10 µL | 20 µM |
| 2 M TEAA, pH 7.0 | 2 M | 5 µL | 0.2 M |
| DMSO | 100% | 10 µL | 20% (v/v) |
| This compound | 10 mM | 1.5 µL | 300 µM (1.5x excess) |
| Nuclease-free Water | - | to 40 µL | - |
| Sodium Ascorbate | 5 mM | 5 µL | 0.5 mM |
| Cu(II)-TBTA Stock | 10 mM | 5 µL | 1.0 mM |
| Total Volume | 50 µL |
Step-by-Step Method:
-
In a microcentrifuge tube, combine the azide-modified oligonucleotide, 2M TEAA buffer, and DMSO.[6][14]
-
Add the this compound stock solution and vortex thoroughly.[6][14]
-
Add nuclease-free water to bring the volume to 40 µL.
-
Add 5 µL of the freshly prepared 5 mM Sodium Ascorbate solution and vortex briefly.[6][14]
-
Degas the solution by bubbling argon or nitrogen gas through it for 30-60 seconds.[6][14]
-
Add 5 µL of the 10 mM Copper(II)-TBTA stock solution to initiate the reaction.[6][14]
-
Flush the tube with inert gas, cap it tightly, and vortex thoroughly.
-
Incubate the reaction at room temperature overnight in the dark.[6][14]
4. Purification of Labeled Nucleic Acid (Ethanol Precipitation)
-
To the 50 µL reaction mixture, add 5 µL of 3 M Sodium Acetate (pH 5.2).
-
Add 150 µL (3 volumes) of ice-cold 100% ethanol.
-
Mix thoroughly and incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully discard the supernatant, which contains unreacted dye.
-
Gently wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes to remove residual ethanol.
-
Resuspend the labeled nucleic acid pellet in a suitable buffer (e.g., TE buffer or nuclease-free water).
-
Measure the absorbance at 260 nm (for nucleic acid) and ~555 nm (for Cy3) to determine the concentration and degree of labeling.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive reducing agent. | Prepare a fresh solution of Sodium Ascorbate immediately before use.[5] |
| Oxidized Cu(I) catalyst. | Ensure the reaction mixture is properly degassed before adding the copper solution. Use a stabilizing ligand (TBTA/THPTA).[6][14] | |
| Impure or degraded nucleic acid. | Use freshly purified azide-modified nucleic acid. | |
| Insufficient dye concentration. | Increase the molar excess of this compound to 5-10 equivalents relative to the nucleic acid. | |
| Nucleic Acid Degradation | Copper-mediated damage. | Ensure the copper-stabilizing ligand is present at an adequate concentration (at least 1:1 with copper, 5:1 is often recommended).[10][11] Do not overheat the reaction. |
| High Background Signal | Incomplete removal of unreacted dye. | Optimize the purification protocol. Perform a second precipitation step or use a spin column designed for dye removal. |
References
- 1. tenovapharma.com [tenovapharma.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abpbio.com [abpbio.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. biosynth.com [biosynth.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. glenresearch.com [glenresearch.com]
- 13. benchchem.com [benchchem.com]
- 14. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Trisulfo-Cy3-Alkyne in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfo-Cy3-Alkyne is a highly water-soluble and bright fluorescent dye belonging to the cyanine (B1664457) family.[1][2] Its terminal alkyne group allows for covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][3][4][5][6] This bioorthogonal reaction is highly specific and efficient, enabling the precise labeling of target molecules in complex biological systems, including living cells.[7] The trisulfonate moiety enhances its hydrophilicity, making it particularly suitable for aqueous biological environments and minimizing non-specific binding.[1][2] Trisulfo-Cy3 exhibits strong orange-red fluorescence, excellent photostability, and a high extinction coefficient, making it an ideal probe for various fluorescence microscopy applications.[1][8]
Physicochemical and Spectroscopic Properties
The performance of a fluorophore is dictated by its intrinsic properties. This compound offers a robust profile for fluorescence imaging applications.
| Property | Value | Reference |
| Excitation Maximum (λ_max, abs_) | ~550 nm | [9] |
| Emission Maximum (λ_max, em_) | ~570 nm | [9] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [10] |
| Quantum Yield (Φ) | ~0.1* | [11] |
| Molecular Weight | ~761.92 g/mol | [3] |
| Solubility | High in water and polar organic solvents (DMSO, DMF) | [1][2] |
*Note: Quantum yield is for the closely related sulfo-Cyanine3 alkyne and serves as a good estimate.
Applications in Fluorescence Microscopy
The primary application of this compound is the fluorescent labeling of azide-containing biomolecules for visualization by microscopy. This is typically achieved through metabolic labeling, where cells are supplied with an azide-modified precursor that is incorporated into nascent biomolecules.
Visualization of Nascent Proteins
Bioorthogonal non-canonical amino acid tagging (BONCAT) allows for the visualization of newly synthesized proteins.[12][13][14][15] Cells are cultured with an azide-bearing analog of methionine, L-azidohomoalanine (AHA), which is incorporated into proteins during translation.[12][14] Subsequent reaction with this compound fluorescently labels these nascent proteins, enabling the study of protein synthesis dynamics in different cellular compartments or in response to stimuli.[16][17]
Imaging of Glycans and Glycoproteins
Metabolic glycoengineering involves introducing azide-modified sugars (e.g., N-azidoacetylmannosamine, ManNAz; N-azidoacetylgalactosamine, GalNAz) into cellular glycan pathways.[18][19][20] These azido-sugars are incorporated into glycoproteins and other glycoconjugates.[18][19] this compound can then be used to fluorescently label these modified glycans, allowing for the imaging of glycosylation patterns on the cell surface and within organelles.[21][22][23] This is a powerful tool for studying the role of glycans in cell signaling, adhesion, and disease.
Labeling of Nucleic Acids
Azide-modified nucleosides can be incorporated into DNA or RNA through cellular processes or enzymatic reactions. Subsequent click reaction with this compound enables the fluorescent labeling of nucleic acids for applications such as fluorescence in situ hybridization (FISH).[7][24]
Experimental Protocols
Here we provide detailed protocols for the metabolic labeling and subsequent fluorescence imaging of proteins and glycans using this compound.
Protocol 1: Labeling and Visualization of Newly Synthesized Proteins (BONCAT)
This protocol describes the labeling of nascent proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click reaction buffer: 100 mM Tris-HCl (pH 8.5), 1 mM CuSO₄, 100 µM TBTA (or other copper(I) ligand), and 5 mM sodium ascorbate (B8700270)
-
This compound
-
DAPI (or other nuclear stain)
-
Antifade mounting medium
Procedure:
-
Metabolic Labeling:
-
Plate cells on coverslips and allow them to adhere.
-
Wash the cells once with warm PBS.
-
Replace the complete medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.
-
Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 µM) and incubate for 1-4 hours. The optimal concentration and incubation time should be determined empirically for each cell type.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction buffer immediately before use. Add the components in the order listed, with sodium ascorbate added last to initiate the reaction.
-
Add this compound to the click reaction buffer to a final concentration of 1-10 µM.
-
Incubate the coverslips with the click reaction mix for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm) and DAPI.
-
Protocol 2: Labeling and Visualization of Cell Surface Glycans
This protocol describes the labeling of sialoglycans on the surface of cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Phosphate-buffered saline (PBS) containing 1% BSA
-
Click reaction buffer (as in Protocol 1)
-
This compound
-
DAPI (optional)
-
Antifade mounting medium
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of Ac4ManNAz (typically 25-50 µM) for 2-3 days. The Ac4ManNAz will be metabolized and incorporated as N-azidoacetylneuraminic acid (a sialic acid analog) into cell surface glycans.
-
-
Cell Preparation:
-
Gently wash the cells three times with cold PBS containing 1% BSA.
-
-
Click Chemistry Reaction (for live cells):
-
Prepare the click reaction buffer.
-
Add this compound to the click reaction buffer to a final concentration of 5-25 µM.
-
Incubate the cells with the click reaction mix for 15-30 minutes at room temperature, protected from light.
-
Gently wash the cells three times with PBS containing 1% BSA.
-
-
Fixation and Mounting (optional, for fixed-cell imaging):
-
Fix the cells with 4% PFA in PBS for 15 minutes.
-
Wash three times with PBS.
-
If desired, counterstain nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter sets for Cy3.
-
Visualizations
Click Chemistry Reaction
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. labinsights.nl [labinsights.nl]
- 7. interchim.fr [interchim.fr]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. interchim.fr [interchim.fr]
- 10. cenmed.com [cenmed.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. In situ visualization of newly synthesized proteins in environmental microbes using amino acid tagging and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Using Click-Chemistry for Visualizing in Situ Changes of Translational Activity in Planktonic Marine Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In situ visualization of newly synthesized proteins in environmental microbes using amino acid tagging and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.aalto.fi [research.aalto.fi]
- 16. UQ eSpace [espace.library.uq.edu.au]
- 17. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A metabolically engineered spin-labeling approach for studying glycans on cells - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03874A [pubs.rsc.org]
- 21. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Fluorescent Glycan Labeling and Detection: R&D Systems [rndsystems.com]
- 24. OliGlo™ Cy3 Universal Nucleic Acid Labeling Kit (ab253400) is not available | Abcam [abcam.co.jp]
Application Notes and Protocols for In-Gel Fluorescence Detection with Trisulfo-Cy3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfo-Cy3-Alkyne is a highly water-soluble, bright, and photostable fluorescent dye specifically designed for the detection of azide-modified biomolecules.[1] Its alkyne group allows for covalent labeling of azide-containing proteins, nucleic acids, or other molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][4] This bioorthogonal reaction is highly specific and efficient, enabling sensitive detection of target molecules within complex biological samples, such as cell lysates, directly in a polyacrylamide gel matrix.[5][6][7] The Trisulfo-Cy3 fluorophore exhibits excitation and emission maxima at approximately 550 nm and 570 nm, respectively, making it compatible with a wide range of common fluorescence scanners and imagers.[1][8]
The primary application of this compound in in-gel fluorescence detection involves the metabolic or enzymatic incorporation of azide-containing precursors into biomolecules. For instance, in proteomics, non-canonical amino acids like azidohomoalanine (AHA) can be metabolically incorporated into newly synthesized proteins.[4][9][10] Similarly, azide-modified sugars can be used to label glycoproteins.[7][9] Following separation by gel electrophoresis (1D or 2D-PAGE), the azide-labeled proteins are specifically tagged with this compound directly within the gel. This method offers a powerful alternative to traditional protein staining methods like Coomassie Blue or silver staining, providing higher sensitivity and a wider dynamic range for quantitative analysis.[5][11][12]
Key Applications:
-
Nascent Protein Synthesis Analysis: Monitor the synthesis of new proteins in response to various stimuli or during specific cellular processes.[4][10]
-
Post-Translational Modification (PTM) Profiling: Detect and quantify glycoproteins and other PTMs by metabolically labeling with corresponding azide-modified precursors.[6][7]
-
Differential In-Gel Electrophoresis (DIGE): In combination with a spectrally distinct, size- and charge-matched alkyne dye (e.g., Trisulfo-Cy5-Alkyne), perform multiplexed analysis to compare different proteomes in a single gel.[7]
-
Activity-Based Protein Profiling (ABPP): Visualize and identify active enzymes by using azide-functionalized activity-based probes.[3]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of this compound in in-gel fluorescence detection applications.
| Parameter | Typical Value | Notes |
| Excitation Maximum (λex) | ~550 nm | Compatible with common laser and filter sets.[1] |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | Indicates high brightness of the dye.[1][13] |
| Detection Limit (In-Gel) | Low femtomole to nanogram range | Sensitivity is dependent on the labeling efficiency and the imaging system.[9][11][14] |
| Dynamic Range | > 2 orders of magnitude | Superior to traditional staining methods for quantitative analysis.[14] |
Experimental Workflow and Signaling Pathway
The general workflow for in-gel fluorescence detection using this compound involves metabolic labeling, cell lysis, protein separation, in-gel click reaction, and fluorescence scanning.
Experimental workflow for in-gel detection.
The core of the detection method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
CuAAC reaction for protein labeling.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins with Azidohomoalanine (AHA)
This protocol is for labeling newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cells in culture
-
Complete culture medium
-
Methionine-free medium
-
Azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%).
-
Methionine Starvation (Optional but Recommended): Gently wash the cells twice with pre-warmed PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes. This step enhances the incorporation of AHA.
-
AHA Labeling: Replace the methionine-free medium with pre-warmed methionine-free medium supplemented with AHA (final concentration typically 25-50 µM). The optimal concentration and incubation time (typically 4-24 hours) should be determined empirically for each cell line and experimental condition.
-
Cell Harvest: After incubation, place the culture dish on ice. Remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of ice-cold cell lysis buffer to the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]
-
Protein Quantification: Carefully collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for Electrophoresis: Mix the desired amount of protein lysate with Laemmli sample buffer, heat at 95°C for 5 minutes, and proceed to SDS-PAGE or store at -20°C.
Protocol 2: In-Gel Click Reaction with this compound
This protocol describes the labeling of azide-modified proteins in a polyacrylamide gel.
Materials:
-
Polyacrylamide gel containing separated azide-labeled proteins
-
Fixing Solution: 50% methanol, 10% acetic acid in deionized water
-
Washing Solution: Deionized water
-
This compound
-
Click Reaction Buffer (e.g., PBS or triethanolamine (B1662121) buffer)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM)
-
Reducing Agent stock solution (e.g., 500 mM sodium ascorbate (B8700270), freshly prepared)
-
Fluorescence gel scanner
Procedure:
-
Gel Electrophoresis: Run the protein samples on a 1D or 2D polyacrylamide gel according to standard procedures.
-
Gel Fixation: After electrophoresis, place the gel in a clean container and add enough Fixing Solution to completely cover the gel. Incubate for 30 minutes with gentle agitation. Repeat this step once.
-
Washing: Discard the Fixing Solution and wash the gel with deionized water for 10-15 minutes with gentle agitation. Repeat the wash step two more times.
-
Click Reaction Cocktail Preparation (Prepare immediately before use):
-
For a standard mini-gel (approx. 10 mL reaction volume):
-
To 9.5 mL of Click Reaction Buffer, add the required volume of this compound stock solution (final concentration typically 5-25 µM).
-
Add 20 µL of 50 mM CuSO₄ stock solution (final concentration 100 µM).
-
Add 200 µL of 500 mM sodium ascorbate stock solution (final concentration 10 mM).
-
-
Vortex the solution gently to mix.
-
-
In-Gel Click Reaction: Decant the wash water from the gel and add the freshly prepared Click Reaction Cocktail. Ensure the gel is fully submerged. Incubate for 1-2 hours at room temperature with gentle agitation, protected from light.
-
Destaining/Washing: Discard the reaction cocktail. Add Fixing Solution and incubate for 30 minutes with gentle agitation. Repeat this wash step to remove excess fluorescent dye and reagents.
-
Final Wash: Wash the gel with deionized water for 10-15 minutes.
-
Fluorescence Imaging: Image the gel using a fluorescence scanner with appropriate excitation and emission filters for Cy3 (e.g., excitation at ~532 nm or 546 nm, emission at ~570-580 nm).
-
Data Analysis: Quantify the fluorescence intensity of the protein bands using appropriate image analysis software (e.g., ImageJ).[5] The background-subtracted intensity of each band can be used to determine the relative amount of labeled protein. For accurate quantification, ensure the fluorescence signal is within the linear range of the detector.
Concluding Remarks
The use of this compound for in-gel fluorescence detection provides a highly sensitive, specific, and quantitative method for the analysis of azide-labeled biomolecules. The protocols outlined above offer a robust starting point for researchers to investigate a wide range of biological questions, from monitoring protein synthesis to profiling post-translational modifications. The high water solubility and bright fluorescence of this compound make it an excellent choice for these demanding applications.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cenmed.com [cenmed.com]
- 14. Quantitative proteomics by fluorescent labeling of cysteine residues using a set of two cyanine-based or three rhodamine-based dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trisulfo-Cy3-Alkyne in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfo-Cy3-Alkyne is a highly water-soluble, bright, and photostable fluorescent dye ideal for biological labeling applications.[][2] Its alkyne group enables covalent conjugation to azide-modified biomolecules through a highly efficient and specific bioorthogonal reaction known as Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][] These characteristics make this compound an excellent choice for labeling antibodies for use in immunofluorescence (IF) staining, allowing for precise and sensitive detection of target antigens in cells and tissues.
The trisulfonation of the Cy3 core significantly enhances its hydrophilicity, which is advantageous for labeling proteins like antibodies in aqueous environments without the need for organic co-solvents, minimizing the risk of protein denaturation.[5] The resulting fluorescently labeled antibodies can be used in various imaging applications, including fluorescence microscopy and high-content screening.
This document provides detailed protocols for the entire workflow, from introducing an azide (B81097) handle onto a primary antibody to performing immunofluorescence staining with the resulting Trisulfo-Cy3-conjugated antibody.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~550 nm[] |
| Emission Maximum (λem) | ~570 nm[] |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹[] |
| Solubility | High in water and aqueous buffers[][2] |
| Reactive Group | Terminal Alkyne |
Table 2: Recommended Reagent Concentrations for Antibody Azide Modification
| Reagent | Stock Concentration | Molar Excess (to Antibody) |
| Primary Antibody | 1-10 mg/mL in amine-free buffer (e.g., PBS)[3] | N/A |
| Azido-PEGn-NHS Ester | 10 mM in anhydrous DMSO or DMF[3][6] | 10 to 20-fold[][3] |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0[6] | N/A (Final concentration 50-100 mM) |
Table 3: Recommended Reagent Concentrations for Click Chemistry Conjugation
| Reagent | Stock Concentration | Final Concentration/Amount |
| Azide-Modified Antibody | 1-5 mg/mL in PBS | N/A |
| This compound | 10 mM in water or DMSO | 4-10 fold molar excess to antibody |
| Copper (II) Sulfate (CuSO₄) | 20-100 mM in water[3] | 25 equivalents relative to azide |
| THPTA Ligand | 100-200 mM in water[3] | 2:1 molar ratio with CuSO₄ |
| Sodium Ascorbate (B8700270) | 100-300 mM in water (prepare fresh)[3] | 40 equivalents relative to azide |
Table 4: Typical Immunofluorescence Staining Parameters
| Step | Reagent/Parameter | Typical Concentration/Condition | Incubation Time |
| Fixation | 4% Paraformaldehyde in PBS | N/A | 10-20 minutes at RT |
| Permeabilization | 0.1-0.5% Triton X-100 in PBS | N/A | 10 minutes at RT |
| Blocking | 1-5% BSA or 10% Normal Serum in PBS | N/A | 30-60 minutes at RT |
| Primary Antibody Incubation | Trisulfo-Cy3-conjugated Antibody | 1-10 µg/mL (or 1:100-1:1000 dilution) | 1-2 hours at RT or overnight at 4°C |
| Counterstaining | DAPI | 1 µg/mL | 5 minutes at RT |
Experimental Protocols
Protocol 1: Introduction of Azide Groups onto a Primary Antibody via Lysine Residues
This protocol describes the modification of a primary antibody with an amine-reactive N-hydroxysuccinimide (NHS) ester containing an azide group. This creates an azide-functionalized antibody ready for click chemistry.
Materials:
-
Primary antibody (in an amine-free buffer like PBS; remove any buffers containing Tris or glycine)
-
Azido-PEGn-NHS Ester (e.g., Azido-PEG4-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Antibody Preparation:
-
NHS Ester Preparation:
-
Labeling Reaction:
-
Quenching the Reaction:
-
Purification:
-
Remove excess, unreacted Azido-PEGn-NHS Ester and quenching buffer using a desalting column or by dialysis against PBS.
-
The azide-modified antibody is now ready for conjugation with this compound.
-
Protocol 2: Conjugation of this compound to Azide-Modified Antibody via Click Chemistry (CuAAC)
This protocol details the copper-catalyzed click reaction to covalently link this compound to the azide-functionalized antibody.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand
-
Sodium Ascorbate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns or dialysis equipment
Procedure:
-
Preparation of Stock Solutions:
-
Click Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified antibody with a 4 to 10-fold molar excess of this compound.
-
Add the THPTA ligand solution to the CuSO₄ solution in a 2:1 molar ratio and let it stand for a few minutes to form the copper-ligand complex.
-
Add the copper-ligand complex to the antibody-alkyne mixture. A final concentration of 1-2 mM copper is typically sufficient.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[3]
-
-
Purification:
-
Purify the Trisulfo-Cy3-conjugated antibody from excess dye and reaction components using a desalting column or dialysis against PBS.
-
The labeled antibody is now ready for use in immunofluorescence staining. Store at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
-
Protocol 3: Immunofluorescence Staining of Cultured Cells
This protocol provides a general workflow for staining fixed and permeabilized cells with the Trisulfo-Cy3-conjugated primary antibody.
Materials:
-
Cells grown on coverslips or in imaging plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or 10% normal serum in PBS)
-
Trisulfo-Cy3-conjugated primary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Preparation and Fixation:
-
Rinse the cells twice with PBS to remove the culture medium.
-
Fix the cells with Fixation Buffer for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the Trisulfo-Cy3-conjugated primary antibody in Blocking Buffer to the optimal working concentration (typically 1-10 µg/mL or a dilution of 1:100 to 1:1000).
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm) and the counterstain.
-
Mandatory Visualization
Caption: Overall workflow for immunofluorescence staining.
Caption: Example signaling pathway visualization.
Caption: Decision workflow for antibody labeling and staining.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Trisulfo-Cy3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient and bioorthogonal method for covalently linking molecules.[1] This reaction enables the precise conjugation of an azide-functionalized molecule with an alkyne-functionalized molecule, forming a stable triazole linkage. The CuAAC reaction is renowned for its high yields, mild reaction conditions, and compatibility with a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2]
Trisulfo-Cy3-Alkyne is a fluorescent probe containing a terminal alkyne group, designed for highly specific labeling of azide-containing molecules via the CuAAC reaction. The cyanine (B1664457) 3 (Cy3) core provides a bright, photostable fluorescent signal with excitation and emission maxima around 550 nm and 570 nm, respectively, making it ideal for a variety of fluorescence-based detection and imaging applications.[3] The trisulfonate groups enhance the water solubility of the dye, which is advantageous for biological applications in aqueous environments.
These application notes provide detailed protocols for the use of this compound in CuAAC reactions, guidance on reagent preparation, and methods for the purification of the resulting fluorescently labeled biomolecules.
Reaction Principle
The CuAAC reaction involves the formation of a stable 1,2,3-triazole ring from the reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species. The catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270). To enhance reaction efficiency and protect biomolecules from potential damage, a chelating ligand is often employed to stabilize the copper(I) catalyst.
Data Presentation
Table 1: Key Reagents and Recommended Concentrations for CuAAC
| Reagent | Typical Stock Concentration | Typical Final Concentration | Purpose |
| Azide-modified Biomolecule | 1-10 mg/mL | 10-100 µM | The molecule to be labeled. |
| This compound | 1-10 mM in DMSO or water | 1.5-5 molar excess over azide | The fluorescent labeling reagent. |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM in water | 50-250 µM | Source of the copper catalyst. |
| Sodium Ascorbate | 100 mM in water (prepare fresh) | 5-10 mM | Reducing agent to generate Cu(I). |
| Copper(I)-stabilizing Ligand (e.g., THPTA) | 50-200 mM in water | 5-fold molar excess over CuSO₄ | Accelerates the reaction and protects biomolecules.[4] |
Table 2: Spectroscopic Properties of Trisulfo-Cy3
| Property | Wavelength (nm) |
| Maximum Excitation (λmax) | ~550 nm |
| Maximum Emission (λmax) | ~570 nm |
Table 3: Typical CuAAC Reaction Parameters and Outcomes
| Parameter | Value/Range | Notes |
| Reaction Time | 30-60 minutes | Can be longer for more dilute or complex reactions.[4] |
| Temperature | Room Temperature | The reaction is efficient at ambient temperatures. |
| pH | 7.0-8.5 | Optimal range for bioconjugation. |
| Typical Yield | >90% | CuAAC reactions are known for their high efficiency.[5] |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Azide-Modified Protein with this compound
This protocol provides a general starting point for the fluorescent labeling of an azide-containing protein. Optimal conditions may vary depending on the specific protein and its concentration.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄) solution
-
Sodium Ascorbate solution (freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution
-
Reaction buffer (e.g., PBS)
-
Microcentrifuge tubes
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, add the azide-modified protein to the reaction buffer to achieve the desired final concentration (e.g., 1 mg/mL).
-
Add this compound to the reaction mixture. A 2-5 molar excess relative to the protein is a good starting point.
-
Add the THPTA ligand solution to the mixture.
-
Add the CuSO₄ solution.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.
-
Gently mix the components by pipetting or brief vortexing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1 hour, protected from light.
-
-
Purification:
-
Proceed to Protocol 2 for the purification of the labeled protein.
-
Protocol 2: Purification of the Trisulfo-Cy3-Labeled Protein using a Spin Column
This protocol is suitable for the rapid removal of unreacted this compound and other small molecules from the labeled protein.
Materials:
-
CuAAC reaction mixture from Protocol 1
-
Spin column (e.g., with a size-exclusion resin appropriate for the protein's molecular weight)
-
Collection tubes
-
Elution buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
Procedure:
-
Prepare the Spin Column:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Equilibrate the column with the elution buffer by adding the buffer and centrifuging. Repeat this step 2-3 times.
-
-
Load the Sample:
-
Place the equilibrated spin column into a clean collection tube.
-
Carefully load the entire reaction mixture onto the center of the resin bed.
-
-
Elute the Labeled Protein:
-
Centrifuge the column according to the manufacturer's recommendations (e.g., 1,000-1,500 x g for 2 minutes).
-
The purified, fluorescently labeled protein will be in the eluate in the collection tube. The unreacted dye and other small molecules will be retained in the column.
-
-
Storage:
-
Store the purified labeled protein under appropriate conditions, typically at 4°C for short-term storage or -20°C for long-term storage, protected from light.
-
Mandatory Visualizations
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for labeling and purification.
References
Application Note: Labeling of Azide-Modified Proteins with Trisulfo-Cy3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry equips researchers with powerful tools for the specific modification of proteins within complex biological systems. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," is a prominent bioorthogonal reaction that enables the precise attachment of reporter molecules, such as fluorescent dyes, to proteins of interest. This application note provides a detailed protocol for labeling azide-modified proteins with Trisulfo-Cy3-Alkyne, a water-soluble and bright fluorescent probe.[1][2] This method is highly specific and efficient, as neither the azide (B81097) nor the alkyne functional groups are naturally present in biomolecules.[3][4][5] The resulting stable triazole linkage allows for robust downstream applications, including fluorescence imaging, flow cytometry, and in-gel fluorescence detection.[6][7][8][9]
Trisulfo-Cy3 is a photostable cyanine (B1664457) dye with excitation and emission maxima at approximately 550 nm and 570 nm, respectively, making it compatible with a wide range of common fluorescence detection instruments.[1][7][9] Its trisulfonated nature enhances its water solubility, which is advantageous for labeling reactions in aqueous buffers.[7]
This document offers a comprehensive guide, including the chemical principles, detailed experimental protocols, and necessary reagents for successfully labeling azide-modified proteins with this compound.
Chemical Principle
The labeling strategy involves a two-step process. First, an azide functional group is introduced into the target protein. This can be achieved through various methods, such as the use of an amine-reactive azido-NHS ester to modify lysine (B10760008) residues or the metabolic incorporation of an azide-containing unnatural amino acid.[6][10] Subsequently, the azide-modified protein is reacted with this compound in the presence of a copper(I) catalyst. The copper(I) catalyzes the cycloaddition between the azide on the protein and the terminal alkyne of the dye, forming a stable triazole linkage.[2][5] To maintain the catalytically active Cu(I) state and protect the protein from oxidative damage, a reducing agent like sodium ascorbate (B8700270) or TCEP and a copper-chelating ligand such as TBTA or THPTA are included in the reaction.[6][11]
Experimental Protocols
This section provides detailed methodologies for the introduction of azide moieties into proteins and the subsequent fluorescent labeling with this compound.
Part 1: Introduction of Azide Groups into Proteins (Example using Azido-NHS Ester)
This protocol describes the modification of primary amines (e.g., lysine residues) on the protein surface with an azide group using an azido-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Azido-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis tubing for purification
Protocol:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.
-
Immediately before use, dissolve the azido-NHS ester in anhydrous DMF or DMSO to prepare a 10 mM stock solution.
-
While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the dissolved azido-NHS ester.[6]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6]
-
Remove the excess, unreacted azido-NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.[6]
-
The azide-modified protein is now ready for the click chemistry reaction. The degree of labeling (average number of azide molecules per protein) can be determined by mass spectrometry.[6]
Part 2: Click Chemistry Labeling with this compound
This protocol details the copper-catalyzed click reaction to conjugate the azide-modified protein with this compound.
Materials:
-
Azide-modified protein in a sodium azide-free buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
DMSO or water for stock solutions
-
Desalting column or dialysis tubing for purification
Protocol:
-
Prepare the following stock solutions:
-
In a microcentrifuge tube, combine the following reagents in the specified order. The final volume can be adjusted based on the amount of protein.
-
Azide-modified protein to a final concentration of 1-10 µM in PBS.[6]
-
This compound to a final concentration of 20-100 µM (a 10- to 100-fold molar excess over the protein is recommended).[6]
-
TBTA or THPTA to a final concentration of 100 µM.[6]
-
CuSO4 to a final concentration of 1 mM.[6]
-
TCEP or Sodium Ascorbate to a final concentration of 1 mM.[6]
-
-
Vortex the reaction mixture gently to ensure thorough mixing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[6] For sensitive proteins, the reaction can be performed at 4°C, but may require a longer incubation time.
-
Purify the labeled protein from excess reagents using a desalting column or dialysis against PBS.[6]
-
The Trisulfo-Cy3-labeled protein is now ready for downstream applications. The labeling efficiency can be determined by measuring the fluorescence intensity and comparing it to a known standard.[6]
Data Presentation
The following tables summarize the key properties of this compound and the recommended concentrations for the click chemistry reaction components.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C35H41N3Na2O10S3 | [1] |
| Molecular Weight | 805.9 g/mol | [1] |
| Excitation Maximum (Ex) | 550 nm | [1] |
| Emission Maximum (Em) | 570 nm | [1] |
| Extinction Coefficient | 150,000 cm⁻¹M⁻¹ | [1] |
| Solubility | Water, DMSO, DMF | [1] |
Table 2: Recommended Reagent Concentrations for Click Chemistry Labeling
| Reagent | Stock Solution Concentration | Final Reaction Concentration |
| Azide-Modified Protein | 1-10 mg/mL | 1-10 µM |
| This compound | 10 mM | 20-100 µM |
| CuSO4 | 20 mM | 1 mM |
| TCEP or Sodium Ascorbate | 50 mM | 1 mM |
| TBTA or THPTA | 10 mM (TBTA) or 100 mM (THPTA) | 100 µM |
Visualizations
The following diagrams illustrate the conceptual workflow for protein labeling and a hypothetical signaling pathway where this technique could be applied.
Caption: Experimental workflow for labeling proteins with this compound.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. abpbio.com [abpbio.com]
- 9. lifetein.com [lifetein.com]
- 10. pnas.org [pnas.org]
- 11. lumiprobe.com [lumiprobe.com]
- 12. vectorlabs.com [vectorlabs.com]
Trisulfo-Cy3-Alkyne: Application Notes and Protocols for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfo-Cy3-Alkyne is a highly water-soluble and photostable fluorescent probe designed for the detection and visualization of azide-modified biomolecules in living cells. As a member of the cyanine (B1664457) dye family, Cy3 exhibits bright fluorescence with an excitation maximum around 550 nm and an emission maximum around 570 nm. The presence of three sulfonate groups enhances its hydrophilicity, making it ideal for biological applications in aqueous environments by preventing aggregation and non-specific binding. The terminal alkyne group enables its covalent attachment to azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This allows for the specific labeling and dynamic tracking of a wide range of biomolecules, including proteins, glycans, lipids, and nucleic acids, in their native cellular environment.
Principle of the Method
The application of this compound in live-cell imaging is a two-step process. First, cells are metabolically labeled with a precursor molecule containing an azide (B81097) group. This precursor is incorporated into the target biomolecule through the cell's natural biosynthetic pathways. Second, the cells are treated with this compound. In the presence of a copper(I) catalyst, the alkyne group on the dye reacts with the azide group on the biomolecule, forming a stable triazole linkage and fluorescently labeling the target. To mitigate copper-induced cytotoxicity in live cells, the catalyst is typically used with a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
Data Presentation
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~550 nm | [1] |
| Emission Maximum (λem) | ~570 nm | [1] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield (Φ) | ~0.1 | [2] |
| Recommended Laser Line | 532 nm or 561 nm | [3] |
| Recommended Filter Set | TRITC/Cy3 | [3] |
Table 2: Recommended Starting Concentrations for Live-Cell Labeling
| Reagent | Concentration Range | Key Considerations |
| Azide-modified metabolic precursor (e.g., L-Azidohomoalanine) | 25 - 100 µM | Optimal concentration and labeling time should be determined empirically for each cell type and experimental goal. |
| This compound | 1 - 10 µM | Lower concentrations are preferred to minimize background fluorescence. |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | Should be used in conjunction with a protective ligand. |
| THPTA (ligand) | 250 - 500 µM | A 5:1 molar ratio of ligand to copper is recommended to reduce cytotoxicity. |
| Sodium Ascorbate | 1 - 2.5 mM | Freshly prepared solution is required to reduce Cu(II) to the active Cu(I) state. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins with Azidohomoalanine (AHA)
This protocol describes the metabolic incorporation of the azide-containing amino acid analog, L-Azidohomoalanine (AHA), into newly synthesized proteins.
Materials:
-
Live cells seeded on a glass-bottom dish or chamber slide
-
Complete cell culture medium
-
Methionine-free medium
-
L-Azidohomoalanine (AHA) stock solution (e.g., 10 mM in sterile water or PBS)
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Culture cells to the desired confluency (typically 60-80%).
-
Aspirate the complete culture medium and wash the cells once with warm PBS.
-
Incubate the cells in pre-warmed methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
-
Replace the medium with methionine-free medium supplemented with AHA to a final concentration of 25-50 µM.
-
Incubate the cells under normal growth conditions (37°C, 5% CO₂) for the desired labeling period (e.g., 1-4 hours for pulse-labeling or longer for continuous labeling).
-
After the incubation, aspirate the AHA-containing medium and wash the cells three times with warm PBS to remove any unincorporated AHA.
-
The cells are now ready for the click chemistry reaction with this compound.
Protocol 2: Live-Cell Click Chemistry Labeling with this compound
This protocol details the copper-catalyzed click reaction to label azide-modified biomolecules with this compound in live cells.
Materials:
-
Metabolically labeled live cells (from Protocol 1)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)
-
This compound stock solution (1 mM in DMSO or water)
-
Copper(II) Sulfate (CuSO₄) stock solution (10 mM in sterile water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in sterile water)
-
Sodium Ascorbate stock solution (100 mM in sterile water, freshly prepared)
Procedure:
-
Prepare the Click Reaction Cocktail: In a sterile microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a final volume of 1 mL of imaging medium, add the components in the following order:
-
10 µL of 1 mM this compound (final concentration: 10 µM)
-
10 µL of 10 mM CuSO₄ (final concentration: 100 µM)
-
10 µL of 50 mM THPTA (final concentration: 500 µM)
-
Gently mix the dye, copper, and ligand before adding the reducing agent.
-
10 µL of 100 mM Sodium Ascorbate (final concentration: 1 mM)
-
Vortex the solution briefly.
-
-
Labeling Reaction:
-
To the washed, azide-labeled cells, add the freshly prepared click reaction cocktail diluted in pre-warmed live-cell imaging medium.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the click reaction medium and wash the cells three times with pre-warmed live-cell imaging medium.
-
-
Imaging:
-
The cells are now ready for live-cell fluorescence imaging.
-
Use a fluorescence microscope equipped with a suitable laser line (e.g., 561 nm) and a TRITC/Cy3 filter set.
-
To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[4]
-
Mandatory Visualizations
Caption: Experimental workflow for live-cell imaging using this compound.
Caption: Bioorthogonal labeling of nascent proteins with this compound.
References
Application Notes: Single-Molecule Imaging with Trisulfo-Cy3-Alkyne
Introduction
Trisulfo-Cy3-Alkyne is a fluorescent dye specifically engineered for advanced biological imaging applications. As a member of the cyanine (B1664457) dye family, it exhibits high photostability and a bright fluorescent signal.[1][2][3] Its key features include three sulfonate groups that confer excellent water solubility and an alkyne functional group for covalent labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][4] These properties make it an ideal probe for single-molecule studies, where precise, stable, and specific labeling is paramount.
Principle of Click Chemistry Labeling
Click chemistry provides a highly efficient and bioorthogonal method for labeling biomolecules. The reaction occurs between the alkyne group on the Trisulfo-Cy3 dye and an azide (B81097) group that has been site-specifically introduced into a target molecule, such as a protein or nucleic acid.[4] This reaction is catalyzed by Copper(I) and results in the formation of a stable triazole linkage.[5] The bioorthogonal nature of the reaction ensures that the dye reacts exclusively with the azide tag, without cross-reactivity with other functional groups found in biological systems, offering high specificity.[5][6]
Applications in Single-Molecule Imaging
The bright and photostable nature of Trisulfo-Cy3 makes it a versatile tool for various single-molecule techniques.
-
Single-Molecule FRET (smFRET) : In smFRET experiments, Trisulfo-Cy3 is commonly used as the donor fluorophore in a pair with an acceptor dye like Cy5.[7][8] By measuring the efficiency of energy transfer between the donor and acceptor, smFRET can be used to determine intramolecular distances and observe conformational dynamics of biomolecules in real-time.[7][9] The high quantum yield of Cy3 ensures a strong donor signal for sensitive detection.[3]
-
Stochastic Optical Reconstruction Microscopy (STORM) : Trisulfo-Cy3 can also be employed in super-resolution microscopy techniques like STORM. In some STORM applications, Cy3 acts as an "activator" dye paired with a photoswitchable "reporter" dye (such as Alexa Fluor 647 or Cy5).[10][11] A low-power laser corresponding to the Cy3 absorption maximum is used to activate the reporter dye, which is then imaged and localized with a separate high-power laser.[11] This process allows for the temporal separation of fluorescent signals from individual molecules, enabling image reconstruction with sub-diffraction-limit resolution.[12]
Quantitative Data
The photophysical properties of Trisulfo-Cy3 are summarized below. These values are critical for designing and calibrating single-molecule imaging experiments.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~550 nm | [13],[3] |
| Emission Maximum (λem) | ~570 nm | [13],[3] |
| Extinction Coefficient | ~150,000 cm⁻¹ M⁻¹ | [13] |
| Quantum Yield | High | [3] |
| Functional Group | Terminal Alkyne | [1],[2] |
| Solubility | High (Water-soluble due to sulfo groups) | [1],[2] |
| Key Feature | Bright and photostable dye | [1],[14] |
Experimental Protocols
Protocol 1: Site-Specific Protein Labeling via Click Chemistry
This protocol describes the steps for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS or HEPES, pH 7.0-7.4).
-
This compound.
-
Stock Solutions:
-
10 mM this compound in anhydrous DMSO.
-
100 mM Sodium Ascorbate in water (prepare fresh).
-
100 mM Copper(II) Sulfate (CuSO₄) in water.
-
200 mM THPTA (or other copper-chelating ligand) in water.[15]
-
-
Spin desalting columns for purification.[13]
-
Microcentrifuge.
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), exchange it for an amine-free buffer using a desalting column or dialysis.[13]
-
Catalyst Preparation: A few minutes before starting the reaction, mix the CuSO₄ and THPTA ligand solutions at a 1:2 molar ratio.[15] Let this complex incubate at room temperature.
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution (e.g., 100 µL of 50 µM protein).
-
10 mM this compound stock (add a 5-10 fold molar excess over the protein).
-
100 mM Sodium Ascorbate (add to a final concentration of 1-2 mM).
-
-
Initiate Reaction: Add the pre-incubated THPTA/CuSO₄ catalyst to the mixture to a final copper concentration of 0.5-1 mM. Vortex briefly to mix.[15][6]
-
Incubation: Protect the reaction from light and incubate at room temperature for 1-2 hours on a rotary shaker.
-
Purification: Remove the unreacted dye and catalyst components from the labeled protein using a spin desalting column according to the manufacturer's instructions.[13] The labeled protein is collected in the eluate.
-
Quantification and Storage: Determine the degree of labeling and protein concentration using UV-Vis spectrophotometry. Store the labeled protein at 4°C or -80°C, protected from light.
Protocol 2: Single-Molecule FRET (smFRET) Imaging
This protocol provides a general workflow for an smFRET experiment using a Trisulfo-Cy3 labeled molecule.
Materials:
-
Dual-labeled sample (e.g., protein labeled with Trisulfo-Cy3 as donor and Cy5 as acceptor).
-
TIRF (Total Internal Reflection Fluorescence) microscope equipped with appropriate lasers (e.g., 532 nm for Cy3 excitation) and two-channel emission detection.[7]
-
Microscope slide and coverslip, properly cleaned and passivated (e.g., with PEG) to prevent non-specific binding.
-
Immobilization reagents (e.g., Biotin-Streptavidin system).
-
Imaging buffer with an oxygen scavenging system (e.g., glucose oxidase/catalase) and a triplet-state quencher (e.g., Trolox) to enhance photostability.[8]
Procedure:
-
Sample Immobilization: Immobilize the dual-labeled molecules on the passivated surface of the coverslip at a low density suitable for single-molecule resolution.
-
Microscope Setup: Mount the slide on the TIRF microscope. Focus on the surface and align the laser for total internal reflection.
-
Data Acquisition:
-
Excite the Trisulfo-Cy3 donor dye with the 532 nm laser.
-
Simultaneously collect fluorescence emission from both the donor (Cy3) and acceptor (Cy5) channels using a dichroic mirror and filters.
-
Record movies of the fluorescence signals with a sensitive EMCCD or sCMOS camera.
-
-
Data Analysis:
-
Identify single-molecule spots and extract the fluorescence intensity traces for the donor and acceptor over time.
-
Correct for background noise and spectral crosstalk.
-
Calculate the apparent FRET efficiency (E) for each molecule using the formula: E = I_A / (I_A + γI_D), where I_A and I_D are the acceptor and donor intensities, and γ is a correction factor.[8]
-
Generate FRET efficiency histograms or time trajectories to analyze molecular conformations and dynamics.
-
Visualizations
Caption: Copper-catalyzed click chemistry workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. interchim.fr [interchim.fr]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Single molecule high-resolution colocalization of Cy3 and Cy5 attached to macromolecules measures intramolecular distances through time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]
- 10. Multicolor Super-resolution Imaging with Photo-switchable Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 12. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. confluore.com.cn [confluore.com.cn]
FRET (Förster Resonance Energy Transfer) using Trisulfo-Cy3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction to FRET with Trisulfo-Cy3-Alkyne
Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique that allows for the study of molecular interactions, conformational changes, and enzymatic activities in real-time.[1][2] It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[3][4] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making FRET a "molecular ruler".[3]
This compound is a water-soluble, bright, and photostable cyanine (B1664457) dye, making it an excellent candidate as a FRET donor.[5][6] Its alkyne functional group allows for highly specific and efficient covalent labeling of azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[7][8] This bioorthogonal labeling strategy ensures precise positioning of the dye on the molecule of interest, which is critical for quantitative FRET studies. These application notes provide detailed protocols for utilizing this compound in FRET-based assays for studying protein-protein interactions, a key area of interest in drug development.
Key Applications in Drug Development
-
High-Throughput Screening (HTS): FRET assays are amenable to HTS formats for identifying small molecules that either disrupt or stabilize protein-protein interactions.
-
Mechanism of Action Studies: Elucidating how a drug candidate affects the interaction between its target protein and other binding partners.
-
Binding Affinity Determination: Quantifying the dissociation constant (Kd) of protein-protein interactions.[9]
-
Enzyme Activity Assays: Designing FRET-based biosensors to monitor the activity of enzymes such as kinases and proteases.
Quantitative Data Summary
The following tables summarize key quantitative parameters for FRET experiments utilizing Trisulfo-Cy3 as the donor fluorophore.
Table 1: Spectroscopic Properties of this compound
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~550 nm | [5] |
| Emission Maximum (λem) | ~570 nm | [5] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [10] |
| Solubility | Water, DMSO, DMF | [5] |
Table 2: FRET Pair Characteristics (Trisulfo-Cy3 Donor)
| Acceptor Fluorophore | Förster Distance (R₀) | Spectral Overlap (J(λ)) | Notes | Reference |
| Trisulfo-Cy5-Azide | ~5.0 - 6.0 nm | Good | A commonly used and well-characterized FRET pair with Cy3. | [3][11][12] |
| Alexa Fluor 647 Azide | ~5.0 - 6.0 nm | Good | Another excellent and stable acceptor for Cy3. | [3] |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound and a FRET Acceptor
This protocol describes the labeling of two interacting proteins, Protein A and Protein B, with this compound (donor) and an azide-modified acceptor dye (e.g., Trisulfo-Cy5-Azide), respectively. This requires that Protein A has been engineered to contain an azide-bearing unnatural amino acid and Protein B has been engineered to contain an alkyne-bearing unnatural amino acid.
Materials:
-
This compound
-
Azide-modified acceptor dye (e.g., Trisulfo-Cy5-Azide)
-
Azide-modified Protein A (in an amine-free buffer, e.g., PBS)
-
Alkyne-modified Protein B (in an amine-free buffer, e.g., PBS)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
DMSO (anhydrous)
-
Size exclusion chromatography (SEC) column (e.g., G-25) or spin columns
-
Labeling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the azide-modified acceptor dye in anhydrous DMSO.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 300 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Labeling Reaction for Protein A with Acceptor-Azide:
-
In a microcentrifuge tube, combine 50 µL of Protein A (1-5 mg/mL) with 100 µL of PBS buffer.
-
Add 4 µL of the 10 mM acceptor-azide stock solution (final concentration ~200 µM).
-
Add 10 µL of the 100 mM THPTA solution.
-
Add 10 µL of the 20 mM CuSO₄ solution.
-
Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Labeling Reaction for Protein B with this compound:
-
Follow the same procedure as in step 2, but use alkyne-modified Protein B and the this compound stock solution.
-
-
Purification of Labeled Proteins:
-
Equilibrate a G-25 SEC column with Labeling Buffer.
-
Load the entire labeling reaction mixture onto the column.
-
Elute with Labeling Buffer and collect the first colored band, which contains the labeled protein. The second, slower-moving band is the free dye.
-
Alternatively, use a spin column according to the manufacturer's instructions for dye removal.[13][14]
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm and the λmax of the dye (~550 nm for Cy3, ~650 nm for Cy5).
-
Calculate the protein concentration and DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Corrected A₂₈₀ = A₂₈₀ - (A_dye × CF₂₈₀)
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
-
Dye Concentration (M) = A_dye / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
Protocol 2: In Vitro FRET Assay for Protein-Protein Interaction
This protocol outlines a sensitized emission FRET assay to measure the interaction between the labeled Protein A and Protein B.
Materials:
-
Labeled Protein A (Donor)
-
Labeled Protein B (Acceptor)
-
FRET Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Fluorometer or plate reader capable of measuring fluorescence intensity at the donor and acceptor emission wavelengths.
Procedure:
-
Prepare a dilution series of the unlabeled "cold" ligand to be tested for inhibition.
-
Prepare a reaction mixture containing a fixed concentration of labeled Protein A (donor) in the FRET Assay Buffer.
-
Add the labeled Protein B (acceptor) to the reaction mixture.
-
Add the test compound at various concentrations.
-
Incubate the mixture for a time sufficient to reach binding equilibrium.
-
Measure the fluorescence emission of the donor and acceptor. Excite the donor at its excitation maximum (~550 nm for Cy3) and measure the emission at the donor's emission maximum (~570 nm) and the acceptor's emission maximum (~670 nm for Cy5).
-
Calculate the FRET efficiency (E):
-
E = 1 - (F_DA / F_D)
-
Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
Alternatively, a ratiometric approach (Acceptor Emission / Donor Emission) can be used, which can help to correct for variations in sample concentration.
-
Signaling Pathways and Experimental Workflows
Kinase Activity FRET Biosensor
A FRET-based biosensor can be designed to monitor the activity of a specific kinase. The biosensor consists of a substrate peptide specific for the kinase of interest, flanked by a FRET donor (Trisulfo-Cy3) and an acceptor. In the unphosphorylated state, the peptide is in a conformation that keeps the FRET pair in close proximity, resulting in high FRET. Upon phosphorylation by the kinase, the peptide undergoes a conformational change, increasing the distance between the FRET pair and leading to a decrease in FRET efficiency.
Caption: FRET-based kinase activity biosensor workflow.
Protein-Protein Interaction Assay Workflow
This workflow illustrates a typical experiment to screen for inhibitors of a protein-protein interaction using a FRET assay with this compound.
Caption: Experimental workflow for a FRET-based PPI inhibitor screen.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low FRET Signal | - Proteins are not interacting. - Labeling sites are too far apart. - Incorrect stoichiometry of labeled proteins. | - Confirm interaction with an orthogonal method. - Re-engineer labeling sites to be closer. - Titrate acceptor concentration to find the optimal ratio. |
| High Background Fluorescence | - Incomplete removal of free dye. - Direct excitation of the acceptor. - Spectral bleed-through of donor emission into the acceptor channel. | - Improve purification of labeled proteins. - Use a narrower excitation filter for the donor. - Apply spectral unmixing algorithms or correction factors during data analysis.[15] |
| Photobleaching | - High excitation light intensity. - Prolonged exposure to light. | - Reduce laser power or illumination time. - Use an anti-fading agent in the buffer. |
For more detailed troubleshooting, refer to specialized FRET literature.[16][17]
References
- 1. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 2. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Förster Resonance Energy Transfer (FRET) | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. interchim.fr [interchim.fr]
- 8. tenovapharma.com [tenovapharma.com]
- 9. Quantitative analysis of multi-protein interactions using FRET: Application to the SUMO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cenmed.com [cenmed.com]
- 11. researchgate.net [researchgate.net]
- 12. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 16. scispace.com [scispace.com]
- 17. blog.addgene.org [blog.addgene.org]
Application Notes and Protocols for Trisulfo-Cy3-Alkyne in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Trisulfo-Cy3-Alkyne, a highly water-soluble and photostable fluorescent dye, for the analysis of cellular processes by flow cytometry. The primary application highlighted is the detection of cell proliferation through click chemistry-based labeling of newly synthesized DNA.
Introduction to this compound
This compound is a member of the cyanine (B1664457) dye family, featuring three sulfonate groups that confer excellent water solubility, minimizing aggregation in aqueous buffers commonly used in biological assays.[1][2][3] Its alkyne functional group allows for a highly specific and efficient covalent reaction with azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This bioorthogonal reaction is rapid and occurs under mild conditions, making it ideal for labeling biomolecules in a cellular context with minimal perturbation.[6]
The Cy3 fluorophore exhibits bright orange-red fluorescence with an excitation maximum around 550 nm and an emission maximum around 570 nm, making it compatible with standard flow cytometer laser lines (e.g., 532 nm or 561 nm) and detection channels.[1] Its high molar extinction coefficient and good quantum yield contribute to a strong fluorescent signal, essential for resolving cell populations with varying levels of labeling.[1] While Cy3 dyes are suitable for flow cytometry, for applications requiring the highest fluorescence intensity, larger dyes like phycoerythrin (PE) may be considered.[7]
Key Applications in Flow Cytometry
The primary application of this compound in flow cytometry is the quantitative analysis of cell proliferation. This is achieved by labeling nascent DNA with an azide-modified nucleoside analog, such as 5-azido-2'-deoxyuridine (AdU), which is incorporated into the DNA of actively dividing cells during the S-phase of the cell cycle. Subsequent detection with this compound via a click reaction provides a fluorescent readout directly proportional to the amount of newly synthesized DNA.
This method offers a superior alternative to traditional proliferation assays, such as those using bromodeoxyuridine (BrdU), as it does not require harsh DNA denaturation steps that can damage cellular epitopes and affect sample integrity.[8] This preserves cell morphology and allows for multiplexing with other fluorescent probes, such as antibodies for immunophenotyping or DNA dyes for cell cycle analysis.
Data Presentation
Photophysical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~550 nm | [1] |
| Emission Maximum (λem) | ~570 nm | [1] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [9] |
| Quantum Yield (Φ) | ~0.1 - 0.3 | [10] |
| Solubility | High in water, DMSO, DMF | [10] |
| Reactive Group | Terminal Alkyne | [5] |
| Counter Ion | Sodium | |
| Storage | -20°C, protected from light | [10] |
Recommended Reagent Concentrations for Cell Proliferation Assay
| Reagent | Recommended Concentration | Incubation Time |
| 5-azido-2'-deoxyuridine (AdU) | 10 - 50 µM | 1 - 4 hours (cell type dependent) |
| This compound | 1 - 10 µM | 30 minutes |
| Copper (II) Sulfate (CuSO₄) | 50 - 100 µM | 30 minutes |
| Reducing Agent (e.g., Sodium Ascorbate) | 2.5 - 5 mM | 30 minutes |
| Copper Ligand (e.g., THPTA) | 250 - 500 µM | 30 minutes |
Note: These concentrations are starting points and should be optimized for specific cell types and experimental conditions.
Experimental Protocols
Protocol 1: Cell Proliferation Assay using AdU and this compound
This protocol details the labeling of proliferating cells with 5-azido-2'-deoxyuridine (AdU) and subsequent detection with this compound for flow cytometric analysis.
Materials:
-
Cells of interest in culture
-
5-azido-2'-deoxyuridine (AdU) stock solution (e.g., 10 mM in DMSO)
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Copper Ligand (e.g., THPTA - tris(3-hydroxypropyltriazolylmethyl)amine)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
-
Bovine Serum Albumin (BSA)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Labeling with AdU: a. Plate cells at a density that allows for logarithmic growth during the experiment. b. Add AdU stock solution to the cell culture medium to a final concentration of 10-50 µM. c. Incubate the cells for 1-4 hours under normal culture conditions. The optimal incubation time will depend on the cell division rate.
-
Cell Harvesting and Fixation: a. Harvest the cells using standard methods (e.g., trypsinization for adherent cells). b. Wash the cells once with PBS containing 1% BSA. c. Centrifuge at 300 x g for 5 minutes and discard the supernatant. d. Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature, protected from light. e. Wash the cells once with 3 mL of PBS with 1% BSA, centrifuge, and discard the supernatant.
-
Permeabilization: a. Resuspend the fixed cells in 100 µL of Permeabilization Buffer. b. Incubate for 15-20 minutes at room temperature.
-
Click Chemistry Reaction: a. Prepare the Click Reaction Cocktail immediately before use. For each sample, mix the following in order:
- PBS
- This compound (to a final concentration of 1-10 µM)
- Copper (II) Sulfate (to a final concentration of 50-100 µM)
- Copper Ligand (e.g., THPTA, to a final concentration of 250-500 µM)
- Freshly prepared Reducing Agent (e.g., Sodium Ascorbate, to a final concentration of 2.5-5 mM) b. Centrifuge the permeabilized cells and discard the supernatant. c. Resuspend the cell pellet in 100 µL of the Click Reaction Cocktail. d. Incubate for 30 minutes at room temperature in the dark.
-
Washing and Staining for Flow Cytometry: a. Wash the cells twice with Permeabilization Buffer. b. (Optional) Perform antibody staining for surface or intracellular markers according to standard protocols. c. (Optional) Resuspend cells in a DNA staining solution (e.g., DAPI or Propidium Iodide) for cell cycle analysis. d. Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer equipped with a laser suitable for Cy3 excitation (e.g., 532 nm or 561 nm). b. Detect the Trisulfo-Cy3 fluorescence in the appropriate channel (e.g., ~570/20 nm bandpass filter). c. Gate on single cells and analyze the fluorescence intensity of the Cy3 signal to quantify the proliferating cell population.
Protocol 2: Cytotoxicity Assessment of this compound
This protocol provides a general framework for assessing the potential cytotoxicity of this compound using a standard cell viability assay.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or a resazurin-based reagent)
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium. A suggested concentration range is 0.1 µM to 100 µM. b. Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include untreated control wells. c. Incubate the cells for a period relevant to the experimental conditions of the proliferation assay (e.g., 24 hours).
-
Cell Viability Assay: a. After the incubation period, perform the cell viability assay according to the manufacturer's instructions. b. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the cell viability against the concentration of this compound to determine the concentration at which 50% of cell growth is inhibited (IC50), if applicable. While a safety data sheet for a similar compound suggests it is not hazardous, it is crucial to empirically determine any potential cytotoxic effects in the specific cell line of interest.
Visualizations
Caption: Experimental workflow for the cell proliferation assay.
Caption: Copper-catalyzed click chemistry reaction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Effect of Trimethine Cyanine Dye- and Folate-Conjugation on the In Vitro Biological Activity of Proapoptotic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tenovapharma.com [tenovapharma.com]
- 6. abpbio.com [abpbio.com]
- 7. salic.med.harvard.edu [salic.med.harvard.edu]
- 8. cenmed.com [cenmed.com]
- 9. amsbio.com [amsbio.com]
- 10. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Labeling Oligonucleotides with Trisulfo-Cy3-Alkyne for Fluorescence In Situ Hybridization (FISH)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique for visualizing specific nucleic acid sequences within the cellular context.[1][2][3] The choice of fluorophore is critical for the sensitivity and specificity of FISH assays. Trisulfo-Cy3 is a bright, photostable, and water-soluble cyanine (B1664457) dye, making it an excellent choice for labeling oligonucleotide probes.[4] Its alkyne-modified form, Trisulfo-Cy3-Alkyne, allows for efficient and specific labeling of azide-modified oligonucleotides via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[4] This reaction is highly selective, biocompatible, and proceeds with high efficiency in aqueous solutions.[5][6]
These application notes provide detailed protocols for the labeling of azide-modified oligonucleotides with this compound and their subsequent use as probes in FISH experiments.
Data Presentation
Table 1: Properties of Trisulfo-Cy3 Fluorophore
| Property | Value | Reference |
| Excitation Maximum (λex) | ~550-554 nm | [4][7] |
| Emission Maximum (λem) | ~568-570 nm | [4][7] |
| Reactive Group | Alkyne | [4] |
| Key Features | High water solubility, bright fluorescence, high photostability | [4] |
Table 2: Comparison of Fluorophores for FISH Probes
| Fluorophore | Relative Brightness | Photostability | Advantages |
| Trisulfo-Cy3 | High (5-10 times brighter than fluorescein) | High | Bright, photostable, water-soluble, low non-specific binding.[8] |
| Fluorescein (B123965) (FITC) | Moderate | Low to Moderate | Commonly used, but susceptible to photobleaching. |
| Cy5 | High | High | Bright in the far-red spectrum, good for multiplexing. |
Table 3: Troubleshooting Guide for Oligonucleotide Labeling with this compound
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient click reaction | Ensure fresh preparation of sodium ascorbate (B8700270) solution.[9] Degas the reaction mixture thoroughly to remove oxygen.[9] Optimize the ratio of oligo to dye. |
| Degradation of oligonucleotide | Avoid multiple freeze-thaw cycles of the oligo stock. | |
| Inactive catalyst | Use a protective ligand like TBTA or THPTA to prevent oxidation of Cu(I).[10] | |
| Labeled Oligo Precipitation | Low solubility of the conjugate | Trisulfo-Cy3 is highly water-soluble, which should minimize this. If it occurs, try adjusting the buffer composition. |
| Multiple Peaks in HPLC | Presence of unlabeled oligo and free dye | Optimize the reaction stoichiometry and time. Purify the product using HPLC. |
| Isomers of the dye label | This can sometimes be observed with certain dyes; RP-HPLC can often separate these isomers. |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Oligonucleotides with this compound
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound to an azide-modified oligonucleotide.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
DMSO
-
2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
10 mM this compound in DMSO: Dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO.
-
Azide-modified Oligonucleotide: Resuspend the oligonucleotide in nuclease-free water to a stock concentration of 100-500 µM.
-
10 mM Copper(II)-TBTA Stock in 55% DMSO: Dissolve 25 mg of copper(II) sulfate pentahydrate in 10 mL of distilled water. In a separate tube, dissolve 58 mg of TBTA ligand in 11 mL of DMSO. Mix the two solutions. This stock is stable at room temperature.[5]
-
5 mM Sodium Ascorbate in water: Dissolve 18 mg of ascorbic acid in 20 mL of nuclease-free water. This solution is prone to oxidation and should be prepared fresh before each use.[9]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Vortex the mixture gently.
-
Add this compound stock solution to a final concentration of 1.5 times the oligonucleotide concentration.[9]
-
Vortex gently.
-
-
Click Reaction:
-
Add the 5 mM Sodium Ascorbate stock solution to a final concentration of 0.5 mM.[9] Vortex briefly.
-
Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 30-60 seconds.[9]
-
Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.[9]
-
Flush the headspace of the tube with the inert gas and cap it tightly.
-
Vortex the mixture thoroughly.
-
Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C, protected from light.[10]
-
-
Purification of the Labeled Oligonucleotide:
-
The labeled oligonucleotide can be purified from unreacted dye and salts using several methods. Reverse-phase HPLC (RP-HPLC) is highly recommended for achieving high purity.[11][12]
-
RP-HPLC Purification:
-
Use a C18 column.[11]
-
A typical mobile phase system is a gradient of acetonitrile (B52724) in 0.1 M TEAA, pH 7.[11]
-
Monitor the elution at 260 nm (for the oligonucleotide) and ~550 nm (for Trisulfo-Cy3).
-
The peak that absorbs at both wavelengths corresponds to the labeled oligonucleotide.
-
-
Ethanol (B145695) Precipitation (for oligos >18 nt):
-
This method can remove the bulk of unincorporated label but is less effective than HPLC.[13]
-
Add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of cold ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed to pellet the oligonucleotide.
-
Wash the pellet with 70% ethanol and air dry.
-
-
-
Quantification and Storage:
-
Resuspend the purified, labeled oligo in a suitable buffer (e.g., TE buffer, pH 7.0).
-
Determine the concentration by measuring the absorbance at 260 nm.
-
The degree of labeling can be estimated by measuring the absorbance at ~550 nm.
-
Store the labeled probe at -20°C, protected from light. For long-term storage, aliquoting and lyophilizing is recommended.
-
Protocol 2: Fluorescence In Situ Hybridization (FISH) with Trisulfo-Cy3 Labeled Probes
This protocol provides a general guideline for performing FISH on adherent cells. Optimization of probe concentration, hybridization temperature, and wash stringency may be required for specific applications.
Materials:
-
Trisulfo-Cy3 labeled oligonucleotide probe
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Hybridization Buffer (e.g., 40% formamide, 2x SSC, 10% dextran (B179266) sulfate)
-
Wash Buffers (e.g., 2x SSC with 0.1% Tween-20, 1x SSC, 0.5x SSC)
-
DAPI solution for counterstaining
-
Antifade mounting medium
Procedure:
-
Sample Preparation:
-
Wash cells grown on coverslips twice with PBS.
-
Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
-
Hybridization:
-
Prepare the hybridization solution by diluting the Trisulfo-Cy3 labeled probe to the desired concentration (typically 1-10 ng/µL) in Hybridization Buffer.
-
Denature the probe solution by heating at 75-80°C for 5-10 minutes, then immediately place it on ice.
-
Apply the denatured probe solution to the coverslip.
-
Cover with a larger coverslip or parafilm to prevent evaporation.
-
Denature the cellular DNA by placing the slides on a heat block at 75°C for 5 minutes.
-
Incubate in a humidified chamber at 37°C overnight for hybridization.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Perform a series of washes with increasing stringency to remove non-specifically bound probes. For example:
-
Wash twice in 2x SSC with 0.1% Tween-20 at 37°C for 5 minutes each.
-
Wash twice in 1x SSC at 37°C for 5 minutes each.
-
Wash once in 0.5x SSC at room temperature for 5 minutes.
-
-
-
Counterstaining and Mounting:
-
Incubate the slides with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Rinse briefly with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm) and DAPI (Excitation: ~360 nm, Emission: ~460 nm).
-
Mandatory Visualization
Caption: Workflow for labeling azide-modified oligonucleotides with this compound.
Caption: General workflow for Fluorescence In Situ Hybridization (FISH).
References
- 1. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 2. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 8. High resolution multicolor fluorescence in situ hybridization using cyanine and fluorescein dyes: rapid chromosome identification by directly fluorescently labeled alphoid DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. mz-at.de [mz-at.de]
- 12. labcluster.com [labcluster.com]
- 13. Purification of Labeled Oligonucleotides by Precipitation with Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Site-Specific Protein Labeling with Trisulfo-Cy3-Alkyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific labeling of proteins with fluorescent dyes is a cornerstone of modern biological research and drug development. It enables precise visualization and quantification of proteins in complex biological systems. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," provides a highly specific and efficient method for attaching probes to proteins.[1][2][3][4][5] This document details the use of Trisulfo-Cy3-Alkyne, a water-soluble and bright fluorescent dye, for the site-specific labeling of azide-modified proteins. Its three sulfonate groups confer excellent water solubility, minimizing aggregation and making it ideal for labeling in aqueous environments.[6]
Trisulfo-Cy3 is a bright and photostable cyanine (B1664457) dye, making it readily detectable in small amounts.[7][8] This protocol outlines a two-step process: first, the introduction of an azide (B81097) group into the target protein, followed by the covalent attachment of this compound via CuAAC.
Principle of the Two-Step Labeling Process
The labeling strategy involves two key steps:
-
Introduction of an Azide Moiety: An azide group, a bioorthogonal handle, is incorporated into the protein of interest. This can be achieved through various methods, including the use of N-hydroxysuccinimide (NHS) esters that react with primary amines on lysine (B10760008) residues and the N-terminus of the protein.[2]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified protein is then reacted with this compound. In the presence of a copper(I) catalyst, the terminal alkyne of the dye and the azide on the protein undergo a cycloaddition reaction to form a stable triazole linkage.[1][2][5]
Key Features of this compound
| Feature | Description |
| High Water Solubility | The trisulfonated structure ensures excellent solubility in aqueous buffers, preventing aggregation and facilitating reactions under physiological conditions.[6] |
| Bright and Photostable | Cy3 is a highly fluorescent dye with a high extinction coefficient, providing strong and stable signals for sensitive detection.[7][9][10][11] |
| Bioorthogonal Reactivity | The alkyne group specifically reacts with azides via click chemistry, ensuring minimal off-target labeling in complex biological samples.[1][3][4] |
| Spectral Properties | Excitation Maximum: ~550 nm; Emission Maximum: ~570 nm.[7] |
Applications
The site-specific labeling of proteins with this compound enables a wide range of downstream applications:
-
Fluorescence Microscopy: Visualize the localization and trafficking of proteins within fixed or live cells.
-
Flow Cytometry (FACS): Quantify protein expression levels on the cell surface or intracellularly.
-
Western Blotting: Detect and quantify specific proteins in complex lysates.
-
ELISA and other immunoassays: Develop sensitive and robust assays for protein quantification.[7]
-
Proteomics: Identify and quantify post-translationally modified proteins.[12]
Experimental Protocols
A general workflow for labeling proteins with this compound is depicted below.
Protocol 1: Introduction of Azide Groups using Azido-NHS Ester
This protocol describes the modification of a protein with azide groups by targeting primary amines.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
Azido-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Sodium Bicarbonate Buffer (1 M, pH 8.3)
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with PBS (pH 7.4) using a desalting column or dialysis. The optimal protein concentration is between 2-10 mg/mL.[13]
-
Prepare Azido-NHS Ester Stock Solution: Immediately before use, dissolve the Azido-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3 by adding an appropriate volume of 1 M sodium bicarbonate buffer.
-
While gently vortexing, add a 5- to 20-fold molar excess of the dissolved Azido-NHS ester to the protein solution.[2] The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification: Remove unreacted Azido-NHS ester using a desalting column equilibrated with PBS (pH 7.4). Collect the protein-containing fractions. The azido-labeled protein is now ready for the click reaction.
Protocol 2: Click Reaction with this compound
This protocol details the copper-catalyzed click reaction between the azido-modified protein and this compound.
Materials:
-
Azido-modified protein (from Protocol 1) in PBS, pH 7.4
-
This compound
-
Copper(II) Sulfate (CuSO₄): 50 mM stock solution in deionized water.
-
Tris(2-carboxyethyl)phosphine (TCEP): 50 mM stock solution in deionized water (prepare fresh). TCEP reduces Cu(II) to the catalytic Cu(I).[2]
-
Tris(benzyltriazolylmethyl)amine (TBTA): 10 mM stock solution in DMSO. TBTA is a ligand that stabilizes the Cu(I) ion and improves reaction efficiency.[2]
-
Desalting column or dialysis equipment for purification.
Click Reaction Setup:
The following table provides recommended starting concentrations for the click reaction components.
| Component | Stock Concentration | Final Concentration |
| Azido-labeled protein | - | 1-10 µM |
| This compound | 10 mM in water | 100 µM (10- to 100-fold molar excess) |
| TBTA | 10 mM in DMSO | 100 µM |
| CuSO₄ | 50 mM in water | 1 mM |
| TCEP | 50 mM in water | 1 mM |
Procedure:
-
In a microcentrifuge tube, combine the following in order, ensuring gentle mixing after each addition:
-
Azido-labeled protein in PBS.
-
This compound stock solution.
-
TBTA stock solution.
-
CuSO₄ stock solution.
-
TCEP stock solution.[2]
-
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[2]
-
Purification: Remove excess reagents, particularly the fluorescent dye, by running the reaction mixture through a desalting column or by dialysis against PBS.[14] Collect the fractions containing the labeled protein. The first colored band to elute is typically the labeled protein.[14]
Protocol 3: Characterization of the Labeled Protein
Determination of Degree of Labeling (DOL):
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the excitation maximum of Cy3 (~550 nm, A₅₅₀).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A₅₅₀ × CF)] / ε_protein
-
CF is the correction factor for the dye's absorbance at 280 nm (for Cy3, this is approximately 0.08).[14]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula:
DOL = A₅₅₀ / (ε_dye × Protein Concentration (M))
-
ε_dye is the molar extinction coefficient of Trisulfo-Cy3 at its absorbance maximum (~150,000 M⁻¹cm⁻¹).
-
Quantitative Data Summary:
| Parameter | Typical Value/Range | Notes |
| Protein Concentration for Labeling | 2-10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[13] |
| Dye-to-Protein Molar Ratio | 10-100 fold excess | The optimal ratio should be determined empirically. |
| Reaction Time | 1 hour | For the click reaction.[2] |
| Ideal DOL | 2-4 | A higher DOL can lead to fluorescence quenching.[14] |
| Trisulfo-Cy3 Extinction Coefficient | ~150,000 M⁻¹cm⁻¹ | At ~550 nm. |
| Trisulfo-Cy3 Correction Factor (A₂₈₀/A₅₅₀) | ~0.08 | For calculating protein concentration.[14] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency (Low DOL) | - Protein concentration is too low.[14] - Inefficient azide incorporation. - Inactive click chemistry reagents. | - Concentrate the protein to >2 mg/mL. - Optimize the azido-NHS ester reaction. - Prepare fresh TCEP and CuSO₄ solutions. |
| Protein Precipitation | - Over-labeling. - High concentration of organic solvent (e.g., DMSO). | - Reduce the molar excess of the dye. - Ensure the volume of DMSO is less than 10% of the total reaction volume.[14] |
| High Background Signal in Imaging | - Incomplete removal of free dye. - Non-specific binding of the dye. | - Improve the purification process (use a larger desalting column or dialyze more extensively). - Include additional wash steps in the experimental protocol.[15] |
Conclusion
The use of this compound in combination with click chemistry provides a robust and versatile method for the site-specific labeling of proteins. The high water solubility, brightness, and photostability of the dye, coupled with the high specificity of the azide-alkyne cycloaddition, make this an excellent tool for a wide range of applications in research and drug development. By following the detailed protocols and optimization guidelines presented here, researchers can achieve efficient and specific labeling of their proteins of interest for downstream analysis.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. interchim.fr [interchim.fr]
- 5. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 6. cy3-alkyne.com [cy3-alkyne.com]
- 7. assaygenie.com [assaygenie.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin. | Semantic Scholar [semanticscholar.org]
- 12. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Tracking of Biomolecules using Trisulfo-Cy3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfo-Cy3-Alkyne is a highly water-soluble, bright, and photostable fluorescent probe designed for the detection of azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[1][2] Its three sulfonate groups impart excellent aqueous solubility, minimizing aggregation and non-specific binding in complex biological environments, making it a suitable candidate for in vivo applications.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the two-step labeling and tracking of biomolecules within living organisms. This powerful technique enables the visualization of a wide range of biological processes, including nascent protein synthesis and glycan dynamics, offering valuable insights for basic research and preclinical drug development.[4][5][6]
Principle of the Method
The in vivo tracking of biomolecules using this compound is a two-step process:
-
Metabolic Labeling: An azide-modified biosynthetic precursor (e.g., an amino acid or sugar analog) is introduced into the living organism. This precursor is incorporated into newly synthesized biomolecules (proteins, glycans, etc.) by the organism's own metabolic machinery. This results in the target biomolecules being tagged with azide (B81097) groups.
-
In Vivo Click Chemistry Reaction: this compound, along with a copper(I) catalyst, is administered to the organism. The alkyne group on the Trisulfo-Cy3 molecule specifically and covalently reacts with the azide groups on the tagged biomolecules, resulting in the formation of a stable triazole linkage and fluorescently labeling the target molecules. The labeled biomolecules can then be visualized using non-invasive in vivo imaging techniques.
Applications
-
Proteomics: Monitoring of newly synthesized proteins in vivo to study protein turnover, cellular responses to stimuli, and disease progression.[5][6][7]
-
Glycobiology: Visualization of glycan biosynthesis and trafficking in real-time within a living organism, providing insights into development, cell-cell communication, and cancer biology.[4][8]
-
Drug Development: Tracking the localization and target engagement of azide-modified drug candidates or delivery vehicles.
-
Cell Tracking: Following the fate of transplanted cells that have been pre-labeled with azide-modified biomolecules.
Data Presentation
Quantitative Parameters for In Vivo Imaging with this compound
The following table outlines key quantitative parameters that should be optimized and measured during in vivo experiments. The provided values are representative examples based on similar in vivo fluorescence imaging studies and should be adapted for specific experimental conditions.
| Parameter | Representative Value/Range | Considerations |
| Metabolic Precursor Dose | 50-250 mg/kg | Dependent on the specific precursor, animal model, and desired labeling density. |
| This compound Dose | 1-10 mg/kg | Should be optimized to achieve sufficient signal with minimal background. |
| Copper(II) Sulfate Dose | 0.5-5 mg/kg | Must be carefully optimized to ensure catalytic activity while minimizing toxicity. |
| Ligand to Copper Ratio | 2:1 to 5:1 (molar ratio) | Higher ratios of ligand (e.g., THPTA, BTTES) can improve biocompatibility.[9] |
| Signal-to-Noise Ratio (SNR) | > 3 in target tissue | Varies depending on the tissue, labeling efficiency, and imaging system. |
| Labeling Efficiency | 10-50% of metabolically tagged molecules | Can be estimated ex vivo by comparing fluorescence to total tagged biomolecules. |
| Probe Biodistribution | Peak accumulation in target tissue at 2-6 hours post-injection | Clearance primarily through renal and hepatobiliary routes. Similar to other cyanine (B1664457) dyes.[10][11] |
| Probe Clearance Half-life | 4-24 hours | Highly dependent on the degree of sulfonation and conjugation to biomolecules. |
Experimental Protocols
Disclaimer: These protocols are intended as a starting point and should be optimized for each specific application and animal model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Protocol 1: In Vivo Metabolic Labeling of Nascent Proteins in Mice
This protocol describes the metabolic labeling of newly synthesized proteins in mice using the methionine analog L-azidohomoalanine (AHA).
Materials:
-
L-azidohomoalanine (AHA)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Animal model (e.g., C57BL/6 mice)
Procedure:
-
AHA Preparation: Dissolve AHA in sterile PBS to a final concentration of 10-50 mg/mL. Ensure complete dissolution.
-
Administration: Administer the AHA solution to mice via intraperitoneal (i.p.) injection at a dose of 50-100 mg/kg.
-
Incubation: Allow the metabolic incorporation of AHA into nascent proteins to proceed for 4-24 hours. The optimal incubation time will depend on the protein turnover rate in the tissue of interest.
Protocol 2: In Vivo Metabolic Labeling of Sialoglycans in Mice
This protocol outlines the metabolic labeling of sialoglycans using peracetylated N-azidoacetylmannosamine (Ac4ManNAz).
Materials:
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Vehicle (e.g., 70% DMSO in PBS, or formulated in liposomes)
-
Animal model (e.g., BALB/c mice)
Procedure:
-
Ac4ManNAz Preparation: Prepare a stock solution of Ac4ManNAz in the chosen vehicle.
-
Administration: Administer the Ac4ManNAz solution to mice via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical dosing regimen is daily injections for 3-7 days at a concentration of 100-250 mg/kg to achieve sufficient labeling.[4]
-
Incubation: The click chemistry reaction can be performed 24 hours after the final dose of Ac4ManNAz.
Protocol 3: In Vivo Copper-Catalyzed Click Chemistry with this compound
This protocol describes the in vivo click chemistry reaction to label azide-modified biomolecules with this compound in mice.
Materials:
-
This compound
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or a similar water-soluble Cu(I)-stabilizing ligand
-
Sodium Ascorbate (B8700270)
-
Sterile PBS, pH 7.4
-
Animal model with metabolically incorporated azide tags
Procedure:
-
Reagent Preparation (prepare fresh):
-
This compound Solution: Dissolve this compound in sterile PBS to a concentration of 1-5 mg/mL.
-
Copper/Ligand Solution: Prepare a stock solution of CuSO4 (e.g., 20 mM in water) and a stock solution of THPTA (e.g., 100 mM in water). Just before use, mix the CuSO4 and THPTA solutions to achieve a final molar ratio of 1:2 to 1:5 (e.g., 1 mM CuSO4 and 5 mM THPTA in PBS).
-
Sodium Ascorbate Solution: Prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Administration:
-
Administer the this compound solution via intravenous (i.v.) injection. The typical dose is 1-5 mg/kg.
-
Immediately following the dye injection, administer the pre-mixed Copper/Ligand solution via i.v. injection. The typical dose of copper is 0.5-2 mg/kg.
-
Finally, administer the sodium ascorbate solution via i.v. injection. The typical dose is 25-50 mg/kg. Note: Co-injection of the components may be possible but requires careful formulation and validation to ensure reaction efficiency and minimize toxicity.
-
-
Reaction Time: Allow the click chemistry reaction to proceed in vivo for 30-60 minutes.
-
In Vivo Imaging:
-
Anesthetize the animal according to your institution's approved protocol.
-
Place the animal in a suitable in vivo fluorescence imaging system.
-
Acquire images using an appropriate excitation wavelength for Cy3 (typically around 550 nm) and an emission filter (typically around 570 nm).
-
Acquire images at various time points (e.g., 1, 4, 8, 24 hours) to monitor the biodistribution and clearance of the labeled biomolecules.
-
-
Ex Vivo Analysis (Optional):
-
At the end of the experiment, euthanize the animal and dissect the organs of interest.
-
Image the excised organs using the in vivo imaging system to confirm the localization of the fluorescent signal.
-
Tissues can be further processed for microscopy or biochemical analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo biomolecule tracking.
Caption: Logic of biomolecule labeling and detection.
References
- 1. Cyanine 3 alkyne [equivalent to Cy3® alkyne] | AAT Bioquest [aatbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. In vivo metabolic labeling of sialoglycans in the mouse brain by using a liposome-assisted bioorthogonal reporter strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxplanckneuroscience.org [maxplanckneuroscience.org]
- 6. Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-type-specific metabolic labeling, detection and identification of nascent proteomes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting inefficient Trisulfo-Cy3-Alkyne labeling
This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Trisulfo-Cy3-Alkyne for labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a water-soluble fluorescent probe used for labeling azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][2][3][4][5] Its high water solubility, brightness, and photostability make it an excellent choice for labeling proteins, nucleic acids, and other molecules in aqueous environments.[1][2][3] The resulting triazole linkage is highly stable.
Q2: What are the excitation and emission wavelengths of Trisulfo-Cy3?
The approximate excitation maximum of Trisulfo-Cy3 is 550 nm, and its emission maximum is around 570 nm.[3]
Q3: Why is my labeling efficiency with this compound low?
Several factors can contribute to low labeling efficiency. These include:
-
Inactive Copper Catalyst: The active catalyst in the CuAAC reaction is Cu(I), which can be readily oxidized to the inactive Cu(II) state by oxygen.
-
Suboptimal Reagent Concentrations: The concentrations of the this compound, azide-modified molecule, copper catalyst, and reducing agent are critical for efficient labeling.
-
Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris) or chelating agents (e.g., EDTA) can interfere with the copper catalyst.[2] High concentrations of thiols may also be problematic.
-
Steric Hindrance: The azide (B81097) group on your target molecule may be in a location that is not easily accessible to the this compound probe.
-
Degraded Reagents: The this compound or the sodium ascorbate (B8700270) (reducing agent) may have degraded. It is crucial to prepare fresh sodium ascorbate solutions for each experiment.[6]
Troubleshooting Guide
Issue 1: Low or No Fluorescent Signal
If you observe a weak or absent fluorescent signal after your labeling reaction, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Signal
Caption: Troubleshooting workflow for low or no fluorescent signal.
Detailed Steps:
-
Verify Reagent Quality: Ensure that your this compound has been stored correctly, protected from light. Crucially, always use a freshly prepared solution of sodium ascorbate, as it readily oxidizes.[6]
-
Optimize Copper Catalyst:
-
Degas your reaction buffer and solvent to remove dissolved oxygen, which can inactivate the Cu(I) catalyst.
-
Use a copper-stabilizing ligand such as THPTA or BTTAA, particularly for reactions in aqueous buffers. A 5:1 ligand to copper ratio is often recommended.
-
-
Adjust Reagent Concentrations: Systematically vary the concentrations of your reagents. Refer to the table below for recommended starting concentrations. A 2- to 10-fold molar excess of the this compound over the azide-modified molecule may be necessary.
-
Check Buffer Composition: Avoid using buffers that contain primary amines like Tris, as they can chelate copper.[2] Phosphate-buffered saline (PBS) or HEPES are generally good alternatives. Also, ensure your sample does not contain high concentrations of chelating agents like EDTA.
-
Consider Steric Hindrance: If the azide group on your biomolecule is buried within its three-dimensional structure, the labeling reaction may be inefficient. If your experimental design allows, consider performing the reaction under denaturing conditions (e.g., with 1% SDS).
Issue 2: High Background or Non-Specific Labeling
High background fluorescence can obscure your specific signal. Here’s how to address it:
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background signal.
Detailed Steps:
-
Reduce Dye Concentration: High concentrations of the fluorescent probe can lead to non-specific binding. Titrate down the concentration of this compound in your reaction.
-
Improve Purification: Ensure that all unreacted this compound is removed after the labeling reaction. Size exclusion chromatography or dialysis are common methods for purifying labeled proteins.
-
Introduce a Blocking Step: Before adding your labeled molecule to cells or tissues, consider a blocking step with a protein like bovine serum albumin (BSA) to reduce non-specific binding sites.
-
Optimize Copper Concentration: While catalytic, excessively high concentrations of copper can sometimes lead to aggregation and non-specific precipitation of labeled molecules.
Experimental Protocols & Data
Recommended Reagent Concentrations for CuAAC Reactions
For optimal labeling, it is recommended to perform small-scale optimization reactions by varying the concentrations of the key components.
| Reagent | Recommended Starting Concentration | Range for Optimization |
| This compound | 20 µM | 2 - 40 µM |
| Azide-modified Molecule | 10 µM | 1 - 20 µM |
| Copper(II) Sulfate (CuSO₄) | 50 µM | 50 - 500 µM |
| Copper(I)-stabilizing Ligand (e.g., THPTA) | 250 µM | 1:1 to 5:1 Ligand:Copper Ratio |
| Sodium Ascorbate (freshly prepared) | 2.5 mM | 1 - 10 mM |
These are general recommendations. The optimal concentrations may vary depending on the specific application and biomolecule being labeled.
General Protocol for Labeling Cell Lysates
This protocol provides a starting point for labeling azide-modified proteins in a cell lysate with this compound.
Experimental Workflow for Cell Lysate Labeling
Caption: General experimental workflow for labeling cell lysates.
Methodology:
-
Prepare Reagents:
-
Prepare a 1 mM stock solution of this compound in water or DMSO.
-
Prepare a 20 mM stock solution of Copper(II) Sulfate (CuSO₄) in water.
-
Prepare a 100 mM stock solution of a copper-stabilizing ligand (e.g., THPTA) in water.
-
Always prepare a fresh 300 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microfuge tube, combine the following in order:
-
50 µL of your azide-modified protein lysate (1-5 mg/mL).
-
100 µL of PBS buffer (pH 7.4).
-
The appropriate volume of this compound stock solution to achieve the desired final concentration (e.g., 4 µL of a 1 mM stock for a final concentration of 20 µM in a 200 µL reaction).
-
-
Vortex briefly to mix.
-
Add 10 µL of the 100 mM ligand solution and vortex.
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex.
-
-
Initiate the Reaction:
-
Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction.
-
Vortex the reaction mixture briefly.
-
-
Incubation:
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes. Longer incubation times may improve labeling efficiency.
-
-
Downstream Processing:
-
The labeled proteins in the lysate are now ready for downstream analysis, such as protein precipitation followed by SDS-PAGE and in-gel fluorescence scanning, or further purification for mass spectrometry.
-
This guide provides a foundation for troubleshooting and performing your this compound labeling experiments. For specific applications, further optimization may be required.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
How to reduce background fluorescence with Trisulfo-Cy3-Alkyne
Welcome to the technical support center for Trisulfo-Cy3-Alkyne. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the reduction of background fluorescence in experiments utilizing this dye.
Troubleshooting Guide
High background fluorescence can significantly impact the quality of imaging data by reducing the signal-to-noise ratio. The following guide addresses common issues encountered during experiments with this compound and provides systematic solutions.
Issue 1: High Background Fluorescence Across the Entire Sample
This type of background is often diffuse and not localized to specific structures, making it difficult to distinguish the true signal.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excess Unbound Dye | Optimize Washing Steps: Increase the number and duration of wash steps after the click chemistry reaction. Use a buffer like PBS with a mild detergent (e.g., 0.05% Tween-20) to enhance the removal of non-covalently bound dye. |
| Purification: For labeling of biomolecules in solution, remove excess dye and other reaction components via methods like spin filtration, column chromatography, or dialysis.[1] | |
| High Dye Concentration | Titrate this compound Concentration: An excessive concentration of the dye can lead to increased non-specific binding. Perform a titration to determine the lowest effective concentration that provides a strong signal without high background. A typical starting range for in-cell labeling is 10–50 μM.[1] |
| Autofluorescence | Use Appropriate Controls: Always include a negative control sample that has not been treated with this compound but has undergone all other processing steps. This will help determine the level of endogenous autofluorescence. |
| Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to differentiate the Cy3 signal from the autofluorescence spectrum. | |
| Choice of Fixative: Avoid using glutaraldehyde (B144438) as a fixative, as it can increase autofluorescence. Paraformaldehyde (PFA) is generally a better choice. |
Troubleshooting Workflow for High Background:
Issue 2: Non-Specific Staining or Fluorescent Aggregates
This issue manifests as bright, punctate signals that are not associated with the target of interest or as staining in negative control samples.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Non-Specific Binding | Use a Blocking Step: Before the click reaction, incubate the sample with a blocking buffer, such as 3% Bovine Serum Albumin (BSA) in PBS, for 30-60 minutes to block non-specific binding sites. |
| Impact of Sulfonation: this compound is sulfonated, which increases its water solubility and reduces aggregation compared to non-sulfonated Cy3.[2] This property inherently helps to minimize non-specific binding driven by hydrophobic interactions. | |
| Dye Aggregation | Fresh Reagent Preparation: Prepare the click chemistry reaction cocktail, especially the copper sulfate (B86663) and sodium ascorbate (B8700270) solutions, immediately before use. Ensure all components are fully dissolved. |
| Filter the Dye Solution: Before adding to the reaction mix, centrifuge the this compound stock solution at high speed (>10,000 x g) for 5-10 minutes to pellet any aggregates. Use the supernatant for your experiment. | |
| Copper Catalyst Issues | Use a Ligand: Always use a copper-stabilizing ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine).[3][4] This improves reaction efficiency and reduces potential side reactions. |
| Optimize Copper Concentration: While necessary for the reaction, high concentrations of copper can sometimes contribute to background. For live-cell imaging, lower copper concentrations (e.g., 10-100 µM) are recommended to minimize cytotoxicity and potential artifacts.[1] |
Logical Diagram for Addressing Non-Specific Staining:
References
Optimizing signal-to-noise ratio in Trisulfo-Cy3-Alkyne experiments
Welcome to the technical support center for Trisulfo-Cy3-Alkyne. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to achieve a high signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a water-soluble cyanine (B1664457) dye that features a terminal alkyne group.[1][2][3] This alkyne group allows the dye to be covalently attached to molecules containing an azide (B81097) group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[3][4] Its high water solubility, brightness, and photostability make it a popular choice for fluorescently labeling biomolecules such as proteins and nucleic acids in aqueous environments.[2][3][5]
Q2: What are the key spectral properties of this compound?
Trisulfo-Cy3 is a bright, orange-red fluorescent dye.[6][7] It is compatible with a wide range of fluorescent imaging instruments.[2][3][8] For optimal performance, it is crucial to use the appropriate filter sets on your imaging system.[9]
Q3: Why is the copper catalyst necessary for the click reaction?
The copper(I) catalyst is essential for the CuAAC reaction. It facilitates the formation of a copper acetylide intermediate, which then reacts efficiently with an azide to form a stable triazole linkage.[10] The uncatalyzed reaction is significantly slower and often requires high temperatures.[10][11]
Q4: Should I use a Cu(I) or Cu(II) salt as the catalyst source?
While Cu(I) is the active catalytic species, it is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[10] Therefore, it is common practice to use a more stable Cu(II) salt (e.g., copper(II) sulfate (B86663), CuSO₄) in combination with a reducing agent, such as sodium ascorbate (B8700270), to generate the active Cu(I) species in situ.[10] This ensures a sustained concentration of the active catalyst throughout the reaction.[10]
Q5: How can I purify my biomolecule after labeling with this compound?
After the labeling reaction, it is important to remove any unconjugated dye to reduce background fluorescence. Common purification methods include:
-
Size-Exclusion Chromatography: Gel filtration columns (e.g., Sephadex G-25) are effective for separating the larger labeled biomolecule from the smaller, unbound dye molecules.[9]
-
Dialysis: This method can also be used to remove free dye, although it is generally a slower process.[9]
Troubleshooting Guides
This section addresses common issues encountered during this compound experiments and provides solutions to improve your signal-to-noise ratio.
High Background or Non-Specific Binding
High background can obscure your signal and reduce the sensitivity of your assay.
| Potential Cause | Recommended Solution(s) |
| Excessive Dye Concentration | Perform a titration to determine the optimal concentration that maximizes the signal from your target while minimizing non-specific binding. |
| Inadequate Blocking | Use an appropriate blocking buffer for your sample type (e.g., Bovine Serum Albumin - BSA, normal serum).[9] |
| Insufficient Washing | Increase the number and duration of wash steps after incubation with the dye.[9] Including a mild detergent (e.g., 0.05-0.1% Tween-20) in the wash buffer can also help. |
| Hydrophobic Interactions | For intracellular staining, if non-specific binding of the dye is observed, consider washing with a solution containing urea (B33335) or guanidine (B92328) hydrochloride to disrupt hydrophobic interactions.[12] |
| Contaminated Reagents or Labware | Use fresh, high-quality reagents and ensure all labware is thoroughly cleaned and free of fluorescent contaminants.[9] |
Weak or No Signal
A faint or absent signal can be due to various factors, from inefficient labeling to photobleaching.
| Potential Cause | Recommended Solution(s) |
| Inefficient Click Reaction | Ensure all components of the click reaction are fresh and at the correct concentrations. Degas the reaction mixture to remove oxygen, which can deactivate the copper catalyst.[11] Consider using a copper-chelating ligand like THPTA or BTTAA to stabilize the Cu(I) catalyst. |
| Low Abundance of Target Molecule | If possible, increase the amount of sample used. Alternatively, consider a signal amplification strategy.[9][13] |
| Photobleaching | Minimize the exposure of the sample to excitation light by reducing laser power and exposure time.[9] Use a mounting medium containing an antifade reagent.[9] |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your imaging system are appropriate for the spectral properties of Cy3.[9] |
| Suboptimal pH | The click reaction generally proceeds well over a broad pH range, but a pH of around 7 is often recommended.[11] For labeling proteins via amine modification, a pH of 8.2-8.5 is optimal.[14] |
| Presence of Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, can interfere with certain labeling chemistries and should be avoided.[14] |
Data Presentation
Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~550-555 nm | [2][5][15] |
| Emission Maximum (λem) | ~568-570 nm | [2][5][6][15] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [1][2][15] |
| Quantum Yield (Φ) | ~0.31 (for non-sulfonated Cy3-alkyne) | [15] |
Recommended Reagent Concentrations for Click Chemistry
| Reagent | Recommended Concentration Range |
| Azide-modified Biomolecule | 1 - 100 µM |
| This compound | 1.1 - 5 equivalents (relative to azide) |
| Copper(II) Sulfate (CuSO₄) | 0.01 - 0.05 equivalents (relative to azide) |
| Sodium Ascorbate | 0.1 - 0.2 equivalents (relative to azide) |
| Copper-chelating Ligand (e.g., THPTA) | 0.05 equivalents (relative to azide) |
Experimental Protocols
General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling
This protocol provides a general guideline for labeling an azide-modified biomolecule with this compound. Optimal conditions may vary depending on the specific application.
-
Reagent Preparation:
-
Prepare a stock solution of your azide-containing biomolecule in an appropriate amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of this compound in water or a compatible buffer.
-
Prepare a stock solution of copper(II) sulfate (CuSO₄) in water.
-
Freshly prepare a stock solution of sodium ascorbate in water immediately before use.
-
If using a ligand, prepare a stock solution of the ligand (e.g., THPTA) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-containing biomolecule, this compound, and the copper-chelating ligand (if used).
-
Add the copper(II) sulfate solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the components and allow the reaction to proceed at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove the unconjugated this compound using a suitable purification method, such as size-exclusion chromatography or dialysis.
-
-
Storage:
-
Store the labeled conjugate protected from light. For long-term storage, it is recommended to divide the solution into small aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14]
-
Visualizations
Caption: Experimental workflow for this compound click chemistry labeling.
Caption: Troubleshooting decision tree for common issues in this compound experiments.
References
- 1. cenmed.com [cenmed.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FastClick™ Cy3 Alkyne | AAT Bioquest [aatbio.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Click-based amplification: designed to facilitate various target labelling modes with ultralow background amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. apexbt.com [apexbt.com]
Preventing photobleaching of Trisulfo-Cy3-Alkyne
Technical Support Center: Trisulfo-Cy3-Alkyne
Welcome to the technical support center for this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate photobleaching and achieve optimal results in your fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it affect this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its fluorescent signal.[1][2] For cyanine (B1664457) dyes like Trisulfo-Cy3, this process occurs when the molecule is exposed to high-intensity excitation light. The absorbed light energy can push the fluorophore into a long-lived, highly reactive "triplet state."[3] In this state, it can interact with molecular oxygen to generate reactive oxygen species (ROS), which then chemically attack and destroy the fluorophore's structure, rendering it non-fluorescent.[3][4]
Q2: What are the primary factors that accelerate the photobleaching of Trisulfo-Cy3?
A2: Several factors can accelerate the rate of photobleaching:
-
High Excitation Light Intensity: Using excessive laser or lamp power dramatically increases the rate of photochemical destruction.[2][4]
-
Prolonged Exposure Time: The longer the sample is illuminated, the more cumulative damage the fluorophores will sustain.[1][4]
-
Presence of Molecular Oxygen: Oxygen is a key mediator in the photobleaching pathway for many dyes, including cyanines.[4][5]
-
Suboptimal Environmental Conditions: Factors such as improper pH or the presence of oxidizing agents in the imaging buffer can decrease fluorophore stability.[4]
Q3: What are antifade agents and how do they work?
A3: Antifade agents are chemical compounds added to mounting media or imaging buffers to reduce photobleaching.[4][6] Most work as reactive oxygen species scavengers, neutralizing the harmful molecules generated during fluorescence excitation before they can damage the fluorophore.[6][7] Some common antifade agents include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and Trolox (a vitamin E derivative).[6][7][8]
Q4: Can I use commercial antifade mounting media with this compound?
A4: Yes, using a commercial antifade mounting medium is the most effective and convenient way to prevent photobleaching for fixed samples.[2] Products like ProLong™ Gold, VECTASHIELD®, and Fluoroshield (B1167524)™ are formulated to be compatible with a wide range of dyes, including Cy3.[9][10] However, it's crucial to check for compatibility, as some antifade reagents, particularly p-phenylenediamine (B122844) (PPD), can react with and degrade cyanine dyes.[6][11][12] Always choose a mounting medium that is explicitly stated to be compatible with Cy dyes.[9]
Q5: How should I store my this compound stock and labeled samples?
A5: To preserve the integrity of the fluorophore, both the stock solution and your labeled samples should be protected from light.[3] Store aliquots of the dye and any stained slides or samples in the dark, typically at -20°C for long-term storage or 4°C for short-term use.[8][13] Minimizing freeze-thaw cycles of the dye stock is also recommended.
Troubleshooting Guide
This guide addresses common issues encountered during imaging experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid Signal Fading During Imaging | 1. Excitation intensity is too high.2. Exposure time is too long.3. No or ineffective antifade reagent is being used.4. High oxygen concentration in the imaging medium (for live-cell imaging). | 1. Reduce Light Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[4] Employ neutral-density filters to attenuate the light source.[1][2]2. Minimize Exposure: Reduce camera exposure or pixel dwell time.[14] Find the region of interest using transmitted light or lower magnification before switching to fluorescence imaging.[1]3. Use an Appropriate Antifade Medium: For fixed cells, use a commercial mounting medium validated for Cy dyes (e.g., ProLong™ Gold, Fluoroshield™).[9][10] For live cells, add an antifade reagent like Trolox to the imaging buffer.[7]4. Minimize Oxygen: For live-cell imaging, use an oxygen scavenging system (e.g., glucose oxidase and catalase) in your buffer.[4] |
| Weak Initial Fluorescence Signal | 1. Suboptimal labeling concentration or protocol.2. Incorrect microscope filter sets.3. The antifade reagent is quenching the initial signal. | 1. Optimize Labeling: Perform a titration to find the optimal concentration of this compound for your specific application. Ensure your click-chemistry protocol is optimized.2. Check Filters: Verify that the excitation and emission filters on your microscope are appropriate for Cy3 (Peak Excitation: ~550 nm, Peak Emission: ~570 nm).[15]3. Test Different Antifade Agents: Some antifade reagents can cause an initial drop in fluorescence intensity while extending the signal's life.[16] If the initial signal is too low, try a different antifade formulation.[17] |
| High Background or Autofluorescence | 1. Non-specific binding of the dye.2. Autofluorescence from the sample or medium.3. The antifade reagent has degraded. | 1. Optimize Washing Steps: Increase the number and duration of wash steps after the labeling reaction to remove unbound dye.2. Use an Unstained Control: Image an unstained sample to determine the level of intrinsic autofluorescence.[14] If problematic, consider using a spectral unmixing tool or a quenching agent like Sudan Black B (for fixed tissue).[3]3. Check Antifade Reagent: Some homemade antifade reagents, like those containing PPD, can oxidize and turn brown, increasing background.[13] Use fresh or properly stored aliquots. |
| Poor Reproducibility of Fluorescence Intensity | 1. Inconsistent imaging settings.2. Photobleaching is not being accounted for in quantitative studies. | 1. Standardize Imaging Parameters: Ensure that all imaging settings (laser power, exposure time, detector gain) are kept identical across all samples and experiments that you intend to compare.[1]2. Create a Photobleaching Curve: For quantitative analysis, measure the rate of fluorescence decay under your standard imaging conditions. This allows you to normalize your data and correct for intensity loss due to photobleaching.[17] |
Visual Guides and Protocols
Diagrams
Experimental Protocols
Protocol 1: Preparation of a Standard N-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a simple recipe for a glycerol-based antifade mounting medium containing n-propyl gallate (NPG), which is compatible with Cy3.[8][18]
Materials:
-
n-propyl gallate (NPG) (e.g., Sigma P3130)
-
Glycerol (B35011) (ACS grade, 99-100% purity)
-
10X Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Distilled water
-
50 mL conical tube
Procedure:
-
Prepare 1X PBS: Dilute your 10X PBS stock with distilled water to create a 1X working solution.
-
Prepare NPG Stock Solution (20% w/v):
-
Dissolve 2g of n-propyl gallate in 10 mL of DMSO. Note: NPG does not dissolve well in aqueous solutions, so a solvent like DMSO is required.[18]
-
-
Prepare Glycerol/PBS Mixture:
-
In a 50 mL conical tube, thoroughly mix 9 mL of glycerol with 1 mL of 1X PBS.
-
-
Combine to Create Final Medium:
-
While stirring the glycerol/PBS mixture vigorously, slowly add 100 µL of the 20% NPG stock solution dropwise.[18]
-
Continue to mix until the solution is homogeneous.
-
-
Storage:
-
Aliquot the final medium into light-blocking tubes and store at -20°C. The medium is stable for several years when stored properly.[8]
-
Protocol 2: Using a Commercial Antifade Mounting Medium (Example: ProLong™ Gold)
This protocol describes the general steps for using a commercial, hardening antifade mounting medium for fixed and labeled cell or tissue samples.
Materials:
-
Labeled sample on a microscope slide
-
Commercial antifade mounting medium (e.g., ProLong™ Gold Antifade Mountant)
-
Coverslips
-
Pipette
Procedure:
-
Prepare Sample: After the final wash step of your staining protocol, carefully remove excess buffer from the slide by touching the edge to a paper towel. Do not allow the sample to dry out.
-
Apply Antifade Medium: Dispense one drop of the antifade mounting medium directly onto the sample on the slide.
-
Mount Coverslip: Hold a clean coverslip at an angle to the slide and slowly lower it onto the drop of medium, avoiding the introduction of air bubbles.
-
Cure: Allow the slide to cure in the dark at room temperature for at least 24 hours. Curing hardens the medium and ensures the optimal refractive index for imaging. For immediate viewing, the edges of the coverslip can be sealed with nail polish.
-
Storage: Store the slide flat and in the dark at 4°C. Properly mounted slides can retain fluorescence for months.[10]
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 7. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 8. Methods and Tips [bio.umass.edu]
- 9. Anti-fade fluorescence mounting medium - aqueous, fluoroshield (ab104135) | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. bidc.ucsf.edu [bidc.ucsf.edu]
- 12. Cy2 Mounting Media - Jackson ImmunoResearch [jacksonimmuno.com]
- 13. ccr.cancer.gov [ccr.cancer.gov]
- 14. benchchem.com [benchchem.com]
- 15. luminwaves.com [luminwaves.com]
- 16. researchgate.net [researchgate.net]
- 17. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
Technical Support Center: Cy3 Dye Protein Conjugation
Welcome to the technical support center for Cy3 dye protein conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the labeling process. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to help you resolve specific experimental challenges.
General Experimental Workflow
The overall process for protein labeling with Cy3 involves the conjugation reaction followed by a purification step to remove excess, unreacted dye.[1] The diagram below illustrates this general workflow.
Troubleshooting Guides & FAQs
Issue 1: Low Labeling Efficiency or Low Degree of Labeling (DOL)
Question: Why is my labeling efficiency low, resulting in a low Degree of Labeling (DOL)?
Answer: Low labeling efficiency is a common issue that can stem from several factors related to the reaction conditions and reagents.[2]
Potential Causes and Solutions:
-
Incorrect Buffer pH: The reaction of Cy3 NHS ester with primary amines (on lysine (B10760008) residues and the protein's N-terminus) is highly pH-dependent.[3][4]
-
Problem: If the pH is too low (<8), the amine groups will be protonated and less reactive.[3] If the pH is too high (>9.5), the NHS ester will hydrolyze rapidly, becoming non-reactive.[3][5]
-
Solution: Ensure your reaction buffer is within the optimal pH range of 8.2 - 8.5.[3][5] 100 mM sodium bicarbonate or sodium borate (B1201080) buffers are commonly used.[3][5]
-
-
Interfering Buffer Components: The presence of primary amines in your protein buffer is a major cause of failed conjugations.
-
Problem: Buffers like Tris or glycine (B1666218) contain primary amines that will compete with the protein for reaction with the Cy3 dye, significantly reducing labeling efficiency.[3][5]
-
Solution: Before labeling, dialyze your protein or use a desalting column to exchange it into an amine-free buffer such as PBS, MES, HEPES, or bicarbonate.[3][5]
-
-
Low Protein Concentration: The efficiency of the labeling reaction is strongly dependent on the protein concentration.[5]
-
Inactive Dye: Cy3 NHS esters are sensitive to moisture.
-
Problem: The dye may have hydrolyzed if not stored properly or if exposed to moisture during handling.
-
Solution: Store the dye desiccated at -20°C.[6] Always allow the vial to warm to room temperature before opening to prevent condensation. Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[3][4]
-
-
Suboptimal Molar Ratio: An insufficient molar excess of dye will result in a low DOL.[3]
Table 1: Recommended Reaction Conditions for Cy3 NHS Ester Conjugation
| Parameter | Recommended Range | Notes |
| pH | 8.2 - 8.5[5] | Optimal for the reaction between NHS ester and primary amines.[3] |
| Buffer | Phosphate, Bicarbonate, Borate[3] | Must be free of primary amines (e.g., Tris, glycine).[3][5] |
| Protein Concentration | 2 - 10 mg/mL[5][9] | Higher concentrations improve labeling efficiency.[3][5] |
| Dye:Protein Molar Ratio | 10:1 to 40:1[7] | Starting point for optimization; varies by protein. |
| Reaction Temperature | Room Temperature (20-25°C)[3] | Reactions are typically faster at room temperature.[6] |
| Reaction Time | 1 - 2 hours[7][10] | Can be extended or performed overnight at 4°C to potentially improve efficiency.[3] |
| Dye Solvent | Anhydrous DMSO or DMF[3][4] | Ensure solvent volume is <10% of the total reaction volume.[1] |
Issue 2: Protein Precipitation During or After Conjugation
Question: My protein precipitated after I added the Cy3 dye or during purification. What went wrong?
Answer: Protein precipitation is often caused by over-labeling or the introduction of organic solvents. Cy3 is a relatively hydrophobic molecule, and attaching too many dye molecules can decrease the solubility of the conjugate.[11]
Potential Causes and Solutions:
-
Over-labeling: Attaching too many hydrophobic Cy3 molecules can cause the protein to aggregate and precipitate.[3][11]
-
High Concentration of Organic Solvent: The DMSO or DMF used to dissolve the dye can denature proteins, leading to precipitation.[1][12]
-
Solution: Ensure the volume of the dye stock solution is less than 10% of the total final reaction volume.[1]
-
-
Inappropriate Buffer Conditions: If the reaction buffer pH is near the protein's isoelectric point (pI), its solubility will be at its minimum.
-
Use of Non-Sulfonated Dyes: Non-sulfonated cyanine (B1664457) dyes are less water-soluble and more prone to causing precipitation, especially during purification methods like dialysis.[12]
-
Solution: Whenever possible, use sulfonated Cy3 variants, which have improved water solubility. If using non-sulfonated dyes, purification by gel filtration is recommended over dialysis.[12]
-
Issue 3: Low or No Fluorescence from the Final Conjugate
Question: I successfully purified my conjugate and the DOL is acceptable, but the fluorescence is very weak. Does this mean the experiment failed?
Answer: Not necessarily. A low fluorescence signal does not always indicate a failed conjugation. The most common cause is fluorescence quenching due to over-labeling.[3][13]
Potential Causes and Solutions:
-
Fluorescence Quenching: When too many Cy3 molecules are attached to a single protein, they can interact with each other and dissipate energy as heat instead of light, a phenomenon known as self-quenching.[3][14]
-
Environmental Effects: The local microenvironment on the protein surface can quench the dye's fluorescence.[2][13]
-
Problem: The Cy3 dye may be conjugated near certain amino acid residues (e.g., aromatic ones) that can quench its signal.[13] The rotational freedom of the dye can also be restricted upon binding, which can sometimes increase the quantum yield but can also be affected by the local environment.[17]
-
Solution: This is an intrinsic property of the protein and labeling site. While difficult to control with amine-reactive labeling, if it remains a problem, exploring site-specific labeling of cysteine residues (if available) may offer an alternative.
-
-
Photobleaching: Cy3, like all fluorophores, can be irreversibly damaged by exposure to excitation light.[2][3]
Protocol: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.[5] Accurate calculation is critical for assessing the success and reproducibility of your conjugation.[15] All unbound dye must be removed via purification (e.g., gel filtration or dialysis) before making measurements.[15][18]
Procedure:
-
Measure Absorbance: After purifying the conjugate, measure the absorbance of the solution in a 1cm pathlength cuvette at two wavelengths:
-
Calculate Protein Concentration: The Cy3 dye also absorbs light at 280 nm, so a correction factor (CF) is needed to determine the true protein absorbance.[5] The CF for Cy3 is approximately 0.08 .[1][10]
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A550 / εdye
-
Where εdye is the molar extinction coefficient of Cy3, which is 150,000 M-1cm-1 .[10]
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = [Dye Concentration (M)] / [Protein Concentration (M)]
-
This calculation will give you the molar ratio of Cy3 to your protein.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 16. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 17. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. info.gbiosciences.com [info.gbiosciences.com]
Trisulfo-Cy3-Alkyne aggregation problems and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Trisulfo-Cy3-Alkyne. The information provided is intended to help overcome common challenges, particularly those related to dye aggregation, to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a water-soluble fluorescent dye belonging to the cyanine (B1664457) family.[1][2][3] It features three sulfonate groups which enhance its solubility in aqueous buffers and an alkyne group for covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][2][3] Its primary application is in the fluorescent labeling of proteins, nucleic acids, and other biomolecules for visualization and quantification in various experimental setups, including fluorescence microscopy, flow cytometry, and in-gel analysis.[1][2]
Q2: What is dye aggregation and why is it a concern for this compound?
Dye aggregation is the self-association of dye molecules to form dimers or higher-order aggregates.[4] For cyanine dyes like Trisulfo-Cy3, aggregation can lead to significant changes in their photophysical properties, including a decrease in fluorescence intensity (quenching) and shifts in the absorption spectrum.[5] This can result in reduced sensitivity and inaccurate quantification in labeling experiments. While the trisulfonation of this dye is designed to minimize aggregation, it can still occur at high concentrations or under non-optimal buffer conditions.[5][6]
Q3: How can I detect aggregation of my this compound solution?
Aggregation can be detected by UV-Vis spectrophotometry. A hallmark of H-aggregation, a common form for cyanine dyes, is the appearance of a new, blue-shifted absorption peak (at a shorter wavelength) relative to the monomeric dye's main absorption maximum (~550 nm for Trisulfo-Cy3).[7] A deviation from Beer-Lambert's law (a non-linear relationship between absorbance and concentration) can also indicate aggregation.
Q4: What are the recommended storage conditions for this compound?
To ensure stability and prevent degradation, this compound should be stored at -20°C in the dark and desiccated.[1][8] Stock solutions, typically prepared in an organic solvent like DMSO or in water, should also be stored at -20°C or -80°C and protected from light.[9] It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low fluorescence signal after labeling | Dye Aggregation and Quenching: High dye concentration during the labeling reaction or in the final conjugate can lead to self-quenching.[10] | - Reduce the molar excess of this compound used in the click chemistry reaction.- Ensure thorough removal of unconjugated dye after the reaction using methods like size-exclusion chromatography or dialysis.[11]- Work with dilute solutions of the final conjugate. |
| Photobleaching: Exposure of the dye to light can cause irreversible degradation.[11] | - Protect the dye solutions and labeled samples from light at all stages of the experiment.[11] | |
| Inefficient Click Reaction: Suboptimal reaction conditions can lead to a low degree of labeling. | - Ensure all click chemistry reagents (copper catalyst, reducing agent, ligand) are fresh and active.- Optimize the concentrations of all reaction components.[12]- Degas the reaction mixture to prevent oxidation of the Cu(I) catalyst.[13] | |
| Precipitation observed during labeling reaction | Protein Precipitation: The addition of an organic co-solvent (if used to dissolve the dye) or high dye-to-protein ratios can cause protein denaturation and precipitation.[11] | - Minimize the volume of organic co-solvent. This compound is water-soluble, so dissolving it directly in the reaction buffer is often possible.[1][6]- Optimize the dye-to-protein molar ratio to avoid over-labeling.[11]- Ensure the reaction buffer pH is not close to the isoelectric point (pI) of the protein.[11] |
| Dye Precipitation: Although water-soluble, high concentrations of the dye in certain buffers might lead to precipitation. | - Ensure the dye is fully dissolved in the buffer before adding it to the biomolecule solution. Sonication can aid dissolution.[14]- Consider using a small amount of a compatible organic co-solvent like DMSO to aid solubility if necessary, keeping the final concentration low (<5%). | |
| Unexpected shift in absorbance spectrum | H-Aggregation: The formation of H-aggregates results in a blue-shifted absorption peak.[7] | - Dilute the this compound solution.- Add a small percentage of an organic solvent like DMSO or a surfactant like Tween-20 to disrupt aggregates.[15]- Increase the temperature of the solution slightly, as aggregation is often favored at lower temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Azide-Modified Protein with this compound
This protocol provides a starting point for the copper-catalyzed click chemistry labeling of a protein. Optimization may be required for specific proteins and applications.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Degassed reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or dilute the azide-modified protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
-
Prepare the this compound Solution:
-
Dissolve this compound in the reaction buffer or water to a concentration of 10 mM. Vortex or sonicate briefly to ensure complete dissolution.
-
-
Prepare the Click-Chemistry Catalyst Premix:
-
In a separate microcentrifuge tube, mix CuSO₄ and THPTA ligand in a 1:5 molar ratio (e.g., 1 µL of 20 mM CuSO₄ and 1 µL of 100 mM THPTA). This premix helps to protect the protein from copper-mediated damage.
-
-
Set up the Labeling Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution.
-
This compound solution (a 5- to 20-fold molar excess over the protein is a good starting point).
-
The CuSO₄/THPTA premix to a final copper concentration of 0.5-1 mM.
-
-
Gently mix the solution.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM to initiate the click reaction.
-
Gently mix and protect the reaction from light.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
-
Purification:
-
Remove the unconjugated this compound and other reaction components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer. The labeled protein will elute in the earlier fractions.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for the Cy3 dye).
-
Protocol 2: Spectrophotometric Assessment of this compound Aggregation
This protocol describes how to use a UV-Vis spectrophotometer to assess the aggregation state of this compound in solution.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Prepare a stock solution of this compound in the chosen buffer at a concentration where aggregation is likely (e.g., 1 mM).
-
-
Acquire Absorbance Spectrum of the Stock Solution:
-
Take an absorbance spectrum of the concentrated stock solution from approximately 400 nm to 650 nm. Note the wavelength of the maximum absorbance (λ_max). Look for any shoulders or distinct peaks on the blue side of the main peak, which would indicate H-aggregation.
-
-
Perform Serial Dilutions:
-
Perform a series of dilutions of the stock solution in the same buffer (e.g., 500 µM, 250 µM, 125 µM, down to ~1 µM).
-
-
Acquire Absorbance Spectra of Dilutions:
-
Acquire the absorbance spectrum for each dilution.
-
-
Analyze the Data:
-
Spectral Shape: Observe if the shape of the absorbance spectrum changes with concentration. A decrease in the relative intensity of a blue-shifted shoulder peak with dilution suggests the dissociation of aggregates into monomers.
-
Beer-Lambert Plot: Plot the absorbance at the monomer λ_max (~550 nm) against the concentration. A linear plot that passes through the origin indicates that the dye is predominantly in its monomeric form and is not aggregating in that concentration range. A non-linear plot is indicative of aggregation.
-
Visualizations
Caption: A streamlined workflow for labeling biomolecules using this compound.
Caption: A decision tree for troubleshooting experiments with low fluorescence signals.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Proximity-induced H-aggregation of cyanine dyes on DNA-duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Click Chemistry with Trisulfo-Cy3-Alkyne
Welcome to the technical support center for Trisulfo-Cy3-Alkyne. This resource is designed for researchers, scientists, and drug development professionals to enhance the efficiency of their click chemistry experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges.
Troubleshooting Guide
This guide provides solutions to common problems encountered during click chemistry reactions using this compound.
Issue 1: Low or No Fluorescent Signal
-
Question: I have completed my click reaction, but I am observing a very weak or no fluorescent signal. What could be the cause?
-
Answer: Low or no fluorescence can stem from several factors, ranging from an incomplete reaction to issues with the fluorescent dye itself. A systematic approach to troubleshooting is recommended. First, verify the success of the click reaction itself. An incomplete reaction is a common culprit. Ensure that all reagents were fresh and used at the correct concentrations. It's particularly important to ensure the copper catalyst is active, which means using a freshly prepared reducing agent like sodium ascorbate (B8700270) to maintain copper in the Cu(I) state.[1] Contamination of reagents or labware with fluorescent impurities can also interfere with the signal.[2]
Another possibility is that the this compound has degraded. These dyes are sensitive to light and should be stored properly in the dark at -20°C.[3][4] Repeated freeze-thaw cycles should also be avoided.
Finally, consider the possibility of fluorescence quenching. The local environment of the dye molecule after conjugation can significantly impact its fluorescence. For instance, the presence of certain amino acids or nucleobases near the dye can lead to quenching.[5][6]
Issue 2: High Background Fluorescence
-
Question: My experiment is showing a high background signal, making it difficult to distinguish my labeled molecule. How can I reduce the background?
-
Answer: High background fluorescence often originates from unreacted this compound that was not completely removed after the reaction. Efficient purification of the labeled product is crucial. Methods like size-exclusion chromatography, dialysis, or spin columns are effective for removing smaller, unbound dye molecules from larger biomolecules.[2][7]
Inadequate washing steps during your experimental workflow can also lead to high background. Increasing the number and duration of wash steps, and including a mild detergent like Tween-20 in the wash buffer, can help to reduce non-specific binding of the dye.[2]
Autofluorescence from your sample or materials is another potential source of high background. It is advisable to image an unstained control sample to assess the level of autofluorescence.[2] If you are using any fixatives like aldehydes, these can also contribute to autofluorescence.
Issue 3: Inconsistent or Irreproducible Results
-
Question: I am getting inconsistent results between experiments. What factors should I check?
-
Answer: Reproducibility issues in click chemistry often point to variability in reagent preparation and handling. The copper catalyst is particularly sensitive to oxidation. It is critical to use freshly prepared stock solutions of the copper source (e.g., CuSO₄) and the reducing agent (e.g., sodium ascorbate).[8] The order of reagent addition can also be important; it is often recommended to pre-mix the copper and ligand before adding them to the reaction mixture.
The purity of your azide- and alkyne-containing molecules is also a key factor. Impurities can inhibit the reaction or lead to side reactions. Ensure that your starting materials are of high purity. Inaccurate quantification of reactants can also lead to stoichiometric imbalances that affect reaction efficiency. Use methods like UV-Vis spectroscopy to accurately determine the concentration of your stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored at -20°C and protected from light.[3][4] It is recommended to aliquot the dye into smaller, single-use amounts to avoid repeated freeze-thaw cycles which can lead to degradation and aggregation.[9]
Q2: What is the role of the "Trisulfo" modification in this compound?
A2: The "Trisulfo" refers to the three sulfonate groups on the cyanine (B1664457) dye. These groups significantly increase the water solubility of the molecule.[3][10] This is advantageous for bioconjugation reactions that are typically performed in aqueous buffers, as it reduces the likelihood of dye aggregation.[9][11]
Q3: Can I use this compound for in-vivo click chemistry?
A3: While click chemistry is known for its biocompatibility, the use of a copper catalyst can be toxic to living cells. For in-vivo applications, strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a copper catalyst, is often preferred. However, for in-vitro applications involving purified biomolecules, copper-catalyzed click chemistry with this compound is a highly efficient method.
Q4: How does the local environment affect the fluorescence of Trisulfo-Cy3?
A4: The fluorescence of cyanine dyes like Cy3 can be influenced by the surrounding environment. For example, when labeling oligonucleotides, guanine-rich sequences can enhance fluorescence, while cytosine-rich sequences may cause quenching.[6] Similarly, the proximity to certain amino acid residues in proteins can affect the dye's quantum yield. It is known that attachment of Cy3 to a protein's surface can cause an enhancement in fluorescence.[12]
Q5: What are the excitation and emission maxima for this compound?
A5: The excitation maximum for this compound is approximately 550 nm, and the emission maximum is around 570 nm.[3][13]
Data Presentation
Table 1: Recommended Reagent Concentrations for a Typical Protein Labeling Reaction
| Reagent | Stock Concentration | Final Concentration in Reaction | Molar Excess (relative to protein) |
| Azide-labeled Protein | 1-10 mg/mL | 1-10 µM | 1x |
| This compound | 10 mM in DMSO or water | 100 µM | 10-100x |
| Copper(II) Sulfate (B86663) (CuSO₄) | 50 mM in water | 1 mM | - |
| Ligand (e.g., TBTA, THPTA) | 10 mM in DMSO/water | 100 µM | - |
| Reducing Agent (e.g., Sodium Ascorbate, TCEP) | 100 mM in water (freshly prepared) | 1 mM | - |
Note: These are starting recommendations and may require optimization for your specific protein and application.[14]
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Signal | Incomplete reaction | Use fresh reagents, ensure active copper catalyst. |
| Dye degradation | Store dye properly, avoid light exposure and freeze-thaw cycles. | |
| Fluorescence quenching | Be aware of the local environment of the dye post-conjugation. | |
| High Background | Unreacted dye | Purify the conjugate thoroughly (e.g., size-exclusion chromatography). |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Autofluorescence | Image an unstained control to assess background. | |
| Inconsistent Results | Reagent instability | Prepare fresh solutions of copper sulfate and reducing agent for each experiment. |
| Inaccurate concentrations | Quantify reactants accurately using spectroscopy. |
Experimental Protocols
Protocol 1: Labeling of an Azide-Modified Protein with this compound
This protocol provides a general procedure for the copper-catalyzed click reaction between an azide-modified protein and this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Ligand (e.g., THPTA for aqueous solutions)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
DMSO or nuclease-free water
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or nuclease-free water.
-
Prepare a 50 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 50 mM stock solution of THPTA in nuclease-free water.
-
Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 µM in your reaction buffer.
-
Add the this compound stock solution to a final concentration of 100 µM.
-
Prepare a premix of the catalyst by combining the CuSO₄ and THPTA stock solutions. Add this premix to the reaction tube to a final concentration of 1 mM CuSO₄ and 100 µM THPTA.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Remove the unreacted this compound and catalyst components by purifying the labeled protein using a size-exclusion chromatography column equilibrated with your desired storage buffer.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Confirm the labeling by measuring the absorbance at 280 nm (for the protein) and ~550 nm (for the Cy3 dye).
-
The degree of labeling can be calculated from these absorbance values.
-
Mandatory Visualization
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequence-dependence of Cy3 and Cy5 dyes in 3ʹ terminally-labeled single-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Trisulfo-Cy3-Alkyne Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful purification of proteins labeled with Trisulfo-Cy3-Alkyne.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein labeling?
This compound is a water-soluble fluorescent dye containing an alkyne group.[1][2][3][4] The three sulfonate groups enhance its water solubility, which can help to minimize protein aggregation during labeling and purification.[5] The alkyne group allows for a highly specific and efficient covalent attachment to azide-modified proteins via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][3][6][7] This specific labeling method is advantageous for studying protein dynamics, localization, and interactions within complex biological systems.
Q2: What is the general workflow for purifying this compound labeled proteins?
The purification process typically involves two main stages: the click chemistry labeling reaction followed by a purification step to remove excess dye and other reaction components. The most common and effective purification method is Size-Exclusion Chromatography (SEC).[8]
Q3: How do I remove unreacted this compound from my labeled protein?
Size-exclusion chromatography (SEC), also known as gel filtration, is the most widely used method to separate the larger labeled protein from the smaller, unreacted dye molecules.[8][9] Desalting columns packed with resins like G-25 are suitable for this purpose.[10] Dialysis can also be used to remove the free dye.
Q4: My protein precipitates after labeling with this compound. What could be the cause?
Protein aggregation and precipitation after fluorescent labeling is a common issue that can arise from several factors:
-
High Dye-to-Protein Ratio: Over-labeling can increase the hydrophobicity of the protein surface, leading to aggregation.[5][11]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and absence of stabilizing additives in the buffer can significantly impact protein solubility.[5]
-
High Protein Concentration: While beneficial for the labeling reaction, high protein concentrations can increase the likelihood of aggregation.[5]
-
Inherent Protein Instability: The protein itself may be prone to aggregation, and the addition of the dye can exacerbate this tendency.[5]
Q5: How do I determine the concentration and degree of labeling (DOL) of my purified protein?
The concentration and Degree of Labeling (DOL), or dye-to-protein ratio, can be determined spectrophotometrically. You will need to measure the absorbance of the purified protein at 280 nm (for the protein) and at the absorbance maximum of Cy3 (around 550 nm). A correction factor is necessary because the dye also absorbs light at 280 nm.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient Click Chemistry Reaction: Incorrect concentrations of copper, reducing agent, or ligand. | Optimize the concentrations of CuSO4, sodium ascorbate, and a copper-chelating ligand like TBTA or THPTA. Ensure all reagents are fresh. |
| Inaccessible Azide (B81097) Groups on the Protein: The azide modification site on the protein may be buried within the protein's structure. | Consider performing the click chemistry reaction under partial denaturing conditions (e.g., with low concentrations of urea) to expose the azide groups. | |
| Low Protein Concentration: Labeling efficiency can be concentration-dependent. | If possible, concentrate your protein solution to at least 2 mg/mL before the labeling reaction.[12][13] | |
| Protein Aggregation/Precipitation | High Dye-to-Protein Ratio: Attaching too many hydrophobic dye molecules can decrease the solubility of the protein. | Reduce the molar excess of this compound in the labeling reaction. Perform a titration to find the optimal ratio that provides sufficient labeling without causing precipitation.[11] |
| Inappropriate Buffer Conditions: pH and ionic strength can affect protein stability. | Screen different buffer conditions (pH 7.0-8.5) and ionic strengths (e.g., 150-500 mM NaCl) to find the optimal conditions for your specific protein. | |
| Presence of Organic Solvent: The dye is often dissolved in an organic solvent like DMSO or DMF, which can denature the protein if the final concentration is too high. | Keep the final concentration of the organic solvent in the reaction mixture below 10%. | |
| Low Protein Recovery After Purification | Non-specific Adsorption to the Chromatography Resin: The protein may be interacting with the column matrix. | Pre-treat the column by running a solution of a non-specific protein like bovine serum albumin (BSA) to block non-specific binding sites. Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in your buffers. |
| Protein Precipitation on the Column: Aggregates can form and get trapped in the column frit or resin. | Ensure your protein sample is fully solubilized and centrifuged to remove any existing aggregates before loading it onto the column. Consider adding stabilizing agents like arginine to the buffer. | |
| Presence of Free Dye in the Final Product | Inefficient Separation: The chromatography column may not be providing adequate resolution. | Ensure the column is properly packed and equilibrated. Optimize the flow rate for better separation. If necessary, repeat the size-exclusion chromatography step. |
| Column Overloading: Loading too much sample can lead to poor separation. | Do not exceed the recommended sample volume for your specific column (typically 1-5% of the total column volume). |
Experimental Protocols
Protocol 1: Click Chemistry Labeling of an Azide-Modified Protein
This protocol provides a general guideline for labeling an azide-modified protein with this compound. Optimal conditions may vary depending on the specific protein.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper(I)-stabilizing ligand
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO4: 50 mM in deionized water.
-
TCEP or Sodium Ascorbate: 50 mM in deionized water (prepare fresh).
-
TBTA: 10 mM in DMSO.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order, with gentle vortexing after each addition:
-
Azide-modified protein (to a final concentration of 10-50 µM).
-
This compound stock solution (to a final concentration of 100-500 µM, representing a 10- to 10-fold molar excess over the protein).
-
TBTA stock solution (to a final concentration of 100 µM).
-
CuSO4 stock solution (to a final concentration of 1 mM).
-
-
Initiate the Reaction: Add the TCEP or Sodium Ascorbate stock solution to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
Materials:
-
Labeled protein reaction mixture from Protocol 1
-
Size-exclusion chromatography column (e.g., G-25 desalting column)
-
Equilibration/Elution Buffer (e.g., PBS, pH 7.4)
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 3-5 column volumes of the elution buffer.
-
Sample Loading: Carefully load the entire reaction mixture onto the top of the column.
-
Elution: Begin elution with the equilibration buffer. The labeled protein will travel faster through the column than the smaller, unreacted dye.
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (protein) and 550 nm (Cy3 dye). The first peak to elute, which absorbs at both wavelengths, contains your purified labeled protein. The second, slower-eluting peak that absorbs only at 550 nm is the free dye.
-
Pooling and Concentration: Pool the fractions containing the purified labeled protein. If necessary, concentrate the protein using a centrifugal filter device.
Data Presentation
Table 1: Typical Parameters for this compound Labeling and Purification
| Parameter | Typical Value/Range | Notes |
| Dye-to-Protein Molar Ratio (in reaction) | 5:1 to 20:1 | Empirically determine the optimal ratio for your protein to balance labeling efficiency and protein stability.[14] |
| Protein Concentration for Labeling | 2 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[12][13] |
| Reaction pH | 7.0 - 8.5 | Click chemistry is generally robust across a range of pH values. |
| Typical Degree of Labeling (DOL) | 1 - 5 | A higher DOL is not always better and can lead to fluorescence quenching and protein aggregation. |
| Protein Recovery after SEC | > 85% | Recovery can be affected by protein stability and non-specific binding to the column. Some protein loss (5-10%) is common during SEC.[15] |
Mandatory Visualization
Experimental Workflow for Purification of this compound Labeled Proteins
Caption: Workflow for labeling and purification.
Logical Relationship for Troubleshooting Low Protein Recovery
Caption: Troubleshooting low protein recovery.
Signaling Pathway: Simplified Ras-Raf-MEK-ERK Cascade
Fluorescently labeled proteins, including those tagged with this compound, can be used to study the dynamics and interactions of components within signaling pathways like the Ras-Raf-MEK-ERK cascade.[1][2][16] This pathway is crucial for regulating cell proliferation, differentiation, and survival.
References
- 1. Imaging the Raf–MEK–ERK Signaling Cascade in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging the Raf-MEK-ERK Signaling Cascade in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. jenabioscience.com [jenabioscience.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unconjugated Trisulfo-Cy3-Alkyne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing unconjugated Trisulfo-Cy3-Alkyne from samples post-labeling reactions. Accurate removal of free dye is critical for reliable downstream applications and precise quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of unconjugated this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence in downstream applications. | Incomplete removal of unconjugated dye. | - Repeat the purification step. For spin columns, a second pass may be necessary.[1]- Optimize the chosen removal method (e.g., increase dialysis time, use a desalting column with a smaller pore size).- For spin columns, ensure the correct resin amount is used for your reaction volume and dye concentration.[2] |
| Low recovery of the labeled protein/molecule. | - The protein may be aggregating under the experimental conditions.- The molecular weight cutoff (MWCO) of the dialysis membrane or spin filter may be too large.- The protein may be nonspecifically binding to the purification resin or membrane.[1] | - Check the solubility of your protein in the buffer and consider adding stabilizing agents like 5-10% glycerol.- Select a dialysis membrane or spin filter with an MWCO that is significantly smaller than your protein of interest.- For chromatography, pre-treat the column with a blocking agent if nonspecific binding is suspected. |
| Precipitation of the sample during purification. | - For non-sulfonated dyes, organic solvents used for solubilization can cause protein denaturation and precipitation during dialysis.[3]- The buffer conditions (pH, salt concentration) may not be optimal for your protein's stability. | - this compound is water-soluble, which minimizes this issue.[4] However, if precipitation occurs, consider gel filtration as an alternative to dialysis.- Ensure the purification buffer is compatible with your protein's stability profile. Adjust pH or ionic strength as needed. |
| Difficulty re-solubilizing protein pellet after precipitation. | - The pellet may have been over-dried.- The protein may have denatured during the precipitation process.[5][6] | - Air-dry the pellet for a limited time (e.g., 30 minutes) and do not over-dry.[5][7]- Use a denaturing buffer, such as one containing SDS or urea, to aid in re-solubilization if compatible with downstream applications.[5][6] |
| Inconsistent results between experiments. | - Variability in manual packing of chromatography columns.- Incomplete equilibration of desalting columns.- Inconsistent timing of incubation or centrifugation steps. | - Use pre-packed commercially available spin columns for better reproducibility.[8]- Ensure the desalting column is fully equilibrated with the desired buffer by repeating the equilibration step 2-3 times.[3]- Standardize all protocol steps, including incubation times, temperatures, and centrifugation speeds and durations. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unconjugated this compound?
A1: The removal of unconjugated this compound is crucial because excess free dye can lead to high background signals in fluorescence-based assays. This can result in a low signal-to-noise ratio and inaccurate quantification of the labeling efficiency, ultimately compromising the reliability of your experimental data.[3]
Q2: What are the primary methods for removing unconjugated dyes?
A2: The most common and effective methods for separating small molecules like unconjugated dyes from larger macromolecules are:
-
Size Exclusion Chromatography (SEC) / Desalting Columns: This technique separates molecules based on their size. Larger, labeled molecules elute first, while the smaller, unconjugated dye molecules are retained by the porous resin and elute later.[3][8]
-
Dialysis: This method utilizes a semi-permeable membrane that allows small molecules (the unconjugated dye) to diffuse into a large volume of buffer, while retaining the larger, labeled molecule.[3]
-
Ultrafiltration (Spin Columns): This technique employs centrifugal force to pass the sample through a semi-permeable membrane with a specific molecular weight cutoff (MWCO). The larger, labeled molecule is retained on the filter, and the smaller, unconjugated dye passes through into the filtrate.[3]
-
Precipitation: An organic solvent, such as acetone (B3395972), is added to the sample to cause the protein to precipitate. The unconjugated dye remains in the supernatant, which is then discarded.[5][6]
Q3: How do I choose the most suitable removal method for my experiment?
A3: The selection of the best method depends on several factors, including your sample volume, the concentration of your molecule of interest, the required level of purity, and the time constraints of your experiment. The table below provides a comparison to aid in your decision-making process.[3]
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Typical Protein Recovery |
| Size Exclusion Chromatography (Spin or Gravity Flow Column) | Separation based on molecular size. | - Fast and convenient.- High recovery of labeled protein.- Can be used for buffer exchange. | - Potential for sample dilution (gravity flow).- Limited sample volume capacity per column. | >90% |
| Dialysis | Diffusion across a semi-permeable membrane based on a concentration gradient. | - Gentle on proteins.- Can handle large sample volumes. | - Time-consuming (can take hours to days).- Significant increase in sample volume.- Potential for sample loss during handling. | >80% |
| Ultrafiltration (Spin Columns) | Centrifugal force drives buffer and small molecules through a membrane with a specific MWCO. | - Fast.- Concentrates the sample.- Can be used for buffer exchange. | - Potential for protein loss due to nonspecific binding to the membrane.- Can cause protein aggregation at high concentrations. | 70-90% |
| Acetone Precipitation | Differential solubility in an organic solvent. | - Concentrates the protein.- Removes non-protein contaminants. | - Can cause protein denaturation and aggregation.- The protein pellet can be difficult to re-solubilize.- Potential for significant protein loss.[5][6] | 50-100% (highly variable)[9] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (Spin Column)
This protocol is designed for rapid purification and is suitable for small sample volumes.
Materials:
-
Pre-packed spin column (e.g., Zeba™ Spin Desalting Columns)
-
Microcentrifuge
-
Collection tubes
-
Equilibration buffer (e.g., PBS)
Procedure:
-
Column Preparation: Remove the column's bottom closure and place it in a collection tube. Centrifuge for 2 minutes at 1,500 x g to remove the storage buffer.
-
Equilibration: Place the column in a new collection tube. Add 300 µL of equilibration buffer to the top of the resin bed. Centrifuge for 2 minutes at 1,500 x g. Repeat this step 2-3 times, discarding the flow-through each time.[3]
-
Sample Loading: Place the equilibrated column in a new, clean collection tube. Slowly apply the sample to the center of the resin bed.
-
Elution: Centrifuge the column for 2 minutes at 1,500 x g. The eluate in the collection tube contains the purified, labeled protein. The unconjugated this compound remains in the resin.[3]
Protocol 2: Acetone Precipitation
This method is useful for concentrating the protein sample while removing the unconjugated dye.
Materials:
-
Ice-cold (-20°C) acetone
-
Acetone-compatible microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Sample Preparation: Place your protein sample in an acetone-compatible tube.
-
Acetone Addition: Add four times the sample volume of ice-cold (-20°C) acetone to the tube.[5][6]
-
Incubation: Vortex the tube gently and incubate for 60 minutes at -20°C.[5][6]
-
Centrifugation: Centrifuge for 10 minutes at 13,000-15,000 x g to pellet the precipitated protein.[5][6]
-
Supernatant Removal: Carefully decant and discard the supernatant, which contains the unconjugated dye. Be careful not to dislodge the protein pellet.[5][6]
-
Drying: Allow the pellet to air-dry in the uncapped tube at room temperature for up to 30 minutes. Do not over-dry the pellet, as this will make it difficult to dissolve.[5][7]
-
Re-solubilization: Add a buffer appropriate for your downstream application and vortex thoroughly to dissolve the protein pellet.[5]
Visual Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Acetone Precipitation - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 8. researchgate.net [researchgate.net]
- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
Solving solubility issues with Trisulfo-Cy3-Alkyne conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trisulfo-Cy3-Alkyne conjugates. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a highly water-soluble fluorescent dye. The "Trisulfo" component refers to the three sulfonate groups that significantly enhance its hydrophilicity. The "Cy3" is a cyanine (B1664457) dye that fluoresces in the orange-red region of the spectrum, and the "Alkyne" group allows it to be conjugated to molecules containing an azide (B81097) group through a copper-catalyzed click chemistry reaction.[1][2][3] Its primary application is in the fluorescent labeling of biomolecules such as proteins, nucleic acids, and other cellular components for visualization and tracking.[4]
Q2: Is this compound completely soluble in aqueous buffers?
While this compound is designed for high water solubility, like other cyanine dyes, it can exhibit aggregation at high concentrations in aqueous solutions.[5] This can lead to the formation of non-fluorescent H-aggregates or dimers, resulting in fluorescence quenching.[5] It is crucial to work within recommended concentration ranges and to properly dissolve the dye to avoid these issues.
Q3: What are the optimal storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C, desiccated, and protected from light. Stock solutions can also be stored at -20°C for several weeks, although it is always recommended to prepare fresh solutions for optimal performance.
Q4: Can I use solvents other than water to dissolve this compound?
Yes, this compound is also soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1] Using a small amount of DMSO or DMF to initially dissolve the dye before adding it to your aqueous reaction buffer can aid in preventing aggregation.
Troubleshooting Guide
This guide addresses common issues you may encounter when using this compound in your experiments.
Issue 1: Low or No Fluorescent Signal
| Possible Cause | Troubleshooting Steps |
| Poor Solubility/Aggregation: The dye may have precipitated out of solution or formed non-fluorescent aggregates. | - Prepare a fresh stock solution of the dye in high-purity DMSO or DMF before diluting it in your aqueous buffer. - Sonicate the stock solution briefly to ensure complete dissolution. - Avoid using high concentrations of the dye in your final reaction mixture. Titrate the dye concentration to find the optimal balance between signal and background. |
| Inefficient Click Chemistry Reaction: The conjugation of the dye to your target molecule may have failed. | - Ensure all your click chemistry reagents (copper sulfate (B86663), reducing agent, and ligand) are fresh and of high quality. - Degas your reaction buffer to remove oxygen, which can interfere with the copper catalyst. - Optimize the ratio of dye to your target molecule. An excess of either component can inhibit the reaction. |
| Fluorescence Quenching: The local environment of the dye after conjugation may be causing quenching. | - If the dye is conjugated to a protein, changes in protein conformation could bring quenching residues (like tryptophan) into proximity with the dye. - Consider the pH of your buffer, as extreme pH values can sometimes affect the fluorescence of cyanine dyes. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding: The dye may be binding non-specifically to cellular components or surfaces. | - Increase the number and duration of your wash steps after the labeling reaction. - Include a blocking agent, such as Bovine Serum Albumin (BSA), in your buffers to reduce non-specific binding sites. - If working with cells, ensure they are adequately fixed and permeabilized to allow for efficient removal of unbound dye. |
| Precipitation of Reaction Components: The copper catalyst or other reaction components may have precipitated, leading to fluorescent aggregates. | - Use a copper-chelating ligand, such as THPTA or BTTAA, to keep the copper(I) ions in solution and prevent precipitation. - Ensure that all components are fully dissolved before starting the reaction. |
| Autofluorescence: The inherent fluorescence of your sample may be contributing to the background. | - Image an unlabeled control sample to assess the level of autofluorescence. - If autofluorescence is high, consider using a different emission filter or a dye with a longer emission wavelength. |
Quantitative Data Summary
| Property | Value | Reference |
| Excitation Maximum | ~550 nm | [1] |
| Emission Maximum | ~570 nm | [1] |
| Solubility | Water, DMSO, DMF | [1] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
-
Bring the vial of this compound powder to room temperature before opening.
-
Add a small volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Vortex the vial for at least 30 seconds to ensure the dye is fully dissolved. A brief sonication can also be beneficial.
-
Visually inspect the solution to ensure there are no visible particles.
-
Dilute the stock solution to the desired final concentration in your aqueous reaction buffer immediately before use.
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of a Protein
This protocol is a general guideline and may require optimization for your specific protein and experimental setup.
Reagents:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (1 M in water, freshly prepared)
Procedure:
-
In a microcentrifuge tube, combine your azide-modified protein with the this compound stock solution. A 2- to 10-fold molar excess of the dye is a good starting point.
-
Add the THPTA solution to the reaction mixture to a final concentration of 1 mM.
-
Add the CuSO₄ solution to a final concentration of 0.5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein from excess dye and reaction components using a suitable method, such as size-exclusion chromatography (e.g., a desalting column).
Visualizations
Caption: A logical workflow for troubleshooting low signal issues.
Caption: Visualizing a labeled kinase in a signaling cascade.
References
The impact of pH on Trisulfo-Cy3-Alkyne labeling efficiency
Welcome to the Technical Support Center for Trisulfo-Cy3-Alkyne labeling. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their labeling experiments and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a water-soluble fluorescent dye containing an alkyne functional group.[1][2][3] It is used for labeling biomolecules that have been modified to contain an azide (B81097) group. The labeling reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," which forms a stable triazole linkage between the dye and the target molecule.[2][3] This reaction is highly specific and efficient, and it can be performed in aqueous buffers.[4][5]
Q2: What is the optimal pH for this compound labeling?
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is generally robust over a wide pH range, typically between 4 and 12.[6][7] However, for labeling biomolecules, a pH range of 6.5 to 8.0 is commonly recommended to maintain the stability and function of the target molecule.[1] For many bioconjugation applications, a pH of approximately 7.0 to 7.5 is a good starting point.[8][9] It is advisable to empirically determine the optimal pH for your specific application.
Q3: My labeling efficiency is low. What are the common causes?
Low labeling efficiency in CuAAC reactions can stem from several factors:
-
Inactive Copper Catalyst: The active catalyst is Copper(I) (Cu(I)), which can be oxidized to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[8][10]
-
Poor Reagent Quality: Impurities in the azide-modified biomolecule or the this compound can interfere with the reaction. It is also crucial to use a fresh solution of the reducing agent (e.g., sodium ascorbate), as it can degrade over time.[8][10]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry of reactants, low concentrations of azide or alkyne, inappropriate temperature, or suboptimal pH can all reduce labeling efficiency.[8]
-
Inhibitory Buffer Components: Buffers containing chelating agents like Tris can sequester the copper catalyst, inhibiting the reaction.[1][8]
Q4: Can I use Tris buffer for the labeling reaction?
It is generally not recommended to use Tris buffer, as the tris(hydroxymethyl)aminomethane molecule can act as a competitive ligand and chelate the copper catalyst, thereby inhibiting the reaction.[1][8] Compatible buffers include phosphate (B84403), carbonate, or HEPES.[1]
Q5: How can I remove the unlabeled this compound after the reaction?
Unreacted dye can be removed using methods appropriate for the size and properties of your labeled biomolecule. Common techniques include:
-
Size-exclusion chromatography (e.g., spin columns or gel filtration columns)
-
Dialysis
-
Precipitation of the labeled biomolecule
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound labeling experiments.
Problem: Low or No Fluorescent Signal
| Potential Cause | Suggested Solution |
| Inactive Copper(I) Catalyst | Ensure you are using a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄). Always prepare the sodium ascorbate solution fresh.[8][10] Degas all solutions to remove dissolved oxygen, which can oxidize Cu(I).[10] |
| Incorrect pH | While the CuAAC reaction is tolerant of a wide pH range, the optimal pH for your specific biomolecule may vary. Perform a pH titration experiment (e.g., from pH 6.5 to 8.0) to determine the optimal condition.[1] |
| Suboptimal Reagent Concentrations | Ensure you are using an appropriate molar ratio of dye to your target molecule. A slight excess of the this compound is often used.[11] Very low concentrations of either the azide or alkyne can significantly slow down the reaction rate.[8] |
| Presence of Inhibitors | Avoid using buffers containing Tris. Perform buffer exchange into a non-inhibitory buffer like PBS or HEPES before the labeling reaction.[1][8] |
| Degraded Dye | Protect the this compound from light and moisture. Use a fresh stock solution for labeling. |
Quantitative Data on pH Impact
While the CuAAC reaction is known to be functional across a broad pH range, the efficiency can still be influenced by pH, especially when working with sensitive biomolecules. The optimal pH often represents a compromise between reaction speed and the stability of the biomolecule being labeled.
| pH Range | General Recommendation for CuAAC | Considerations for Biomolecule Labeling |
| 4.0 - 6.0 | Reaction is generally effective. | May be suitable for acid-stable molecules. Lower pH can lead to protonation of the triazole product. |
| 6.5 - 8.0 | Often recommended for bioconjugation. [1] | Represents a good balance between reaction efficiency and maintaining the integrity of most proteins and nucleic acids. |
| 8.0 - 12.0 | Reaction is generally effective. | Higher pH can lead to degradation of sensitive biomolecules. |
Note: The optimal pH should be determined empirically for each specific application.
Experimental Protocols
Protocol 1: General Labeling of an Azide-Modified Protein with this compound
-
Protein Preparation:
-
Ensure your azide-modified protein is in an amine-free buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4).
-
The protein concentration should ideally be 1-10 mg/mL.
-
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 50 mM stock solution in deionized water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) Ligand Stock Solution (Optional but Recommended): Prepare a 50 mM stock solution in deionized water. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and protects the biomolecule.
-
Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution.
-
This compound stock solution (to a final concentration of 10-20 fold molar excess over the protein).
-
(Optional) THPTA stock solution (to a final concentration of 5 times the copper concentration).
-
CuSO₄ stock solution (to a final concentration of 1 mM).
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Vortex the mixture gently again.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules using a desalting column or spin column appropriate for the size of your protein.
-
-
Analysis:
-
Confirm labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~550 nm (for Cy3).
-
The degree of labeling can also be assessed by SDS-PAGE followed by in-gel fluorescence scanning.
-
Visualizations
Caption: Chemical pathway of this compound labeling via CuAAC.
Caption: Troubleshooting workflow for low labeling efficiency.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Trisulfo-Cy3-Alkyne stability in different buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of Trisulfo-Cy3-Alkyne in different buffers and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the longevity and performance of this compound, it is crucial to store it correctly. The primary recommendations are:
-
Temperature: Store the solid compound and stock solutions at -20°C for long-term stability.
-
Light: this compound is photosensitive and should be protected from light. Use amber vials or wrap tubes in foil to minimize light exposure.
-
Desiccation: The compound should be stored in a desiccated environment to prevent degradation from moisture.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: How does pH affect the stability and fluorescence of this compound?
A2: The fluorescence intensity of Cy3 dyes, including this compound, is generally stable across a broad pH range. Studies have shown that Cy3 fluorescence is largely insensitive to pH changes between 4 and 10. However, extreme pH values should be avoided as they can potentially lead to the degradation of the dye molecule itself or the biomolecule it is conjugated to.
Q3: Is this compound stable in common laboratory buffers like PBS and Tris?
A3: Yes, this compound is generally stable in common laboratory buffers such as Phosphate-Buffered Saline (PBS) and Tris-buffered saline (TBS), provided they are within a neutral to slightly alkaline pH range (typically pH 7.2-8.5). The trisulfonation of the molecule enhances its water solubility, which helps to reduce aggregation in aqueous buffers, leading to better stability and fluorescence.[1] However, the composition of the buffer can influence the dye's performance. For instance, very high ionic strength buffers can sometimes promote the aggregation of cyanine (B1664457) dyes, which may lead to fluorescence quenching.
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is a water-soluble dye. It can also be dissolved in other polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).
Q5: What are the signs of this compound degradation?
A5: Degradation of the dye may manifest as:
-
A noticeable decrease in fluorescence intensity.
-
A shift in the absorption or emission spectra.
-
The appearance of additional peaks in HPLC analysis.
-
Reduced efficiency in click chemistry reactions.
If degradation is suspected, it is recommended to use a fresh, properly stored aliquot of the dye.
Buffer Compatibility and Stability
While specific quantitative data on the degradation rate of this compound in various buffers is not extensively published, the following table summarizes general compatibility and potential issues based on the properties of cyanine dyes.
| Buffer Component | Compatibility | Potential Issues | Mitigation Strategies |
| Phosphate (e.g., PBS) | High | High ionic strength may promote aggregation. | Use standard 1x PBS concentrations. |
| Tris (e.g., TBS, TE) | High | Generally well-tolerated within the optimal pH range. | Ensure buffer pH is between 7.2 and 8.5. |
| HEPES | High | Generally compatible for biological applications. | Monitor for any unexpected fluorescence quenching. |
| High Salt Concentrations | Moderate | Can lead to dye aggregation and fluorescence quenching. | If high salt is required, use the lowest effective concentration. |
| Reducing Agents (e.g., DTT, TCEP) | Low to Moderate | Can potentially degrade the cyanine dye structure. | Prepare fresh and add immediately before use if required for the biomolecule. |
| Extreme pH (<4 or >10) | Low | Can cause hydrolysis or structural changes to the dye. | Adjust the pH of the final reaction mixture to the 4-10 range. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Click Chemistry (CuAAC) with this compound
This protocol is a general guideline for labeling an azide-modified biomolecule with this compound. Optimization may be required for specific applications.
-
Reagent Preparation:
-
Prepare a stock solution of your azide-containing biomolecule in a suitable buffer (e.g., 1x PBS, pH 7.4).
-
Prepare a 10 mM stock solution of this compound in nuclease-free water or DMSO.
-
Prepare a 20 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.
-
Prepare a 100 mM stock solution of a water-soluble ligand such as THPTA in water.
-
Prepare a fresh 100 mM stock solution of a reducing agent like sodium ascorbate (B8700270) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule (1.0 equivalent) and buffer.
-
Add the this compound stock solution to achieve a final concentration of 2-10 equivalents.
-
Prepare a catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the catalyst premix to the reaction tube to a final concentration of 1-2 mM CuSO₄.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Reaction and Purification:
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. Gentle mixing is recommended.
-
Purify the labeled biomolecule using an appropriate method such as size exclusion chromatography, dialysis, or precipitation to remove unreacted dye and catalyst components.
-
Troubleshooting Guide for Click Chemistry Reactions
This guide addresses common issues encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound.
Issue: Low or No Labeling Efficiency
| Potential Cause | Recommended Solution |
| Oxidation of Cu(I) Catalyst | Degas all buffers and solutions before use. Prepare the sodium ascorbate solution fresh and use it immediately. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Inactive Reagents | Ensure the this compound and azide-modified biomolecule are stored correctly and have not degraded. Use a fresh aliquot of the dye. |
| Suboptimal Reagent Concentrations | Optimize the molar ratio of alkyne to azide (B81097) (typically 2-10 fold excess of the dye). Ensure the final concentrations of the catalyst and reducing agent are sufficient. |
| Steric Hindrance | If the azide or alkyne is in a sterically hindered position, consider increasing the reaction temperature (e.g., to 37°C) or extending the reaction time. |
| Incompatible Buffer Components | Avoid buffers containing high concentrations of chelating agents (e.g., EDTA) or reducing agents that could interfere with the catalyst or dye. |
Issue: High Background or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Excess Unreacted Dye | Ensure thorough purification after the labeling reaction to remove all free this compound. |
| Dye Aggregation | The high water solubility of this compound minimizes this, but if suspected, try adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to the buffers. |
| Non-Specific Binding of the Dye | Include blocking steps in your experimental protocol (e.g., with BSA or skim milk for immunoassays). |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for low labeling efficiency in click chemistry.
References
How to choose the right buffer for Trisulfo-Cy3-Alkyne labeling
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate buffer and troubleshooting the labeling process with Trisulfo-Cy3-Alkyne.
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer for this compound labeling via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?
A1: For successful CuAAC reactions, it is crucial to use a buffer that does not interfere with the copper catalyst. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and sodium phosphate (B84403) buffers, all maintained at a pH between 7.0 and 8.0.[1][2][3][4] It is critical to avoid Tris-based buffers as the tris(hydroxymethyl)aminomethane molecule can act as a competitive and inhibitory ligand for copper.[2]
Q2: What is the optimal pH for the labeling reaction?
A2: The optimal pH for CuAAC bioconjugation is in the range of 7.0 to 8.0.[1][2][3][4] While the this compound dye itself is stable over a broad pH range (4-10), maintaining a pH of 7.0-8.0 is crucial for the efficiency of the copper-catalyzed reaction and the stability of many biomolecules.[5]
Q3: Are there any essential additives for the reaction buffer?
A3: Yes, several additives are critical for a successful reaction:
-
Copper (II) Source: Typically Copper (II) Sulfate (CuSO₄) is used.[3][6]
-
Reducing Agent: A fresh solution of a reducing agent, most commonly sodium ascorbate (B8700270), is required to reduce Cu(II) to the catalytically active Cu(I) state.[2][3]
-
Copper-Chelating Ligand: A ligand is essential to stabilize the Cu(I) catalyst, accelerate the reaction, and prevent side reactions that can damage biomolecules. For aqueous reactions, a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended.[3][4]
Q4: Can I use a commercial click chemistry reaction buffer kit?
A4: Yes, several commercially available kits provide all the necessary reagents, including a reaction buffer, copper source, reducing agent, and additives, to perform a copper-catalyzed click reaction.[6][7][8] These kits are often optimized to protect proteins and other biomolecules during the labeling reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no fluorescence signal | Inefficient labeling reaction. | - Ensure the buffer is amine-free (e.g., no Tris).[2][9] - Confirm the freshness of the sodium ascorbate solution. - Optimize the concentration of copper, ligand, and dye. A typical starting point is a 1:5 ratio of CuSO₄ to ligand.[8][10] - Verify the presence of alkyne and azide (B81097) functional groups on your molecules. |
| Dye degradation. | - Protect the reaction from light as cyanine (B1664457) dyes are photosensitive.[3] - Use a copper-chelating ligand like THPTA to minimize the generation of reactive oxygen species (ROS) that can damage the dye.[3] - Use the lowest effective copper concentration.[4] | |
| Precipitation of the biomolecule | The properties of the biomolecule are altered by the attached dye. | This can occur if too much label is attached. Reduce the molar ratio of the this compound to your biomolecule.[11] |
| High background fluorescence | Excess, unreacted dye. | Purify the labeled product after the reaction to remove any unbound dye. Size-exclusion chromatography is a common method.[4] |
Recommended Buffer and Reagent Concentrations
For a typical labeling reaction, the following component concentrations can be used as a starting point. Optimization for your specific biomolecule and experimental setup is recommended.
| Component | Recommended Concentration Range | Notes |
| Buffer | 100 mM Sodium Phosphate or HEPES | pH 7.0 - 8.0. Avoid Tris buffers.[1][2][9] |
| This compound | 1.5 to 2-fold molar excess over the azide | The optimal ratio may need to be determined empirically.[4] |
| Copper (II) Sulfate (CuSO₄) | 50 - 250 µM | Start at the lower end to minimize potential dye degradation.[4][10] |
| Ligand (e.g., THPTA) | 5-fold molar excess over copper | A higher ratio can offer better protection against ROS.[4][10] |
| Sodium Ascorbate | 1 - 5 mM | A fresh solution is critical for efficient reduction of Cu(II) to Cu(I).[4] |
Experimental Protocol: Buffer Selection and Labeling
This protocol provides a general framework for labeling an azide-modified biomolecule with this compound.
1. Reagent Preparation:
- Biomolecule-Azide Stock Solution: Prepare a stock solution of your azide-modified biomolecule in an appropriate amine-free buffer (e.g., 100 mM sodium phosphate, pH 7.4).
- This compound Stock Solution: Prepare a 10 mM stock solution in water or DMSO.
- Copper (II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in water.
- Ligand (THPTA) Stock Solution: Prepare a 100 mM stock solution in water.
- Sodium Ascorbate Stock Solution: Prepare this solution fresh as a 100 mM stock in water.
2. Reaction Setup (Example for a 100 µL final volume):
- In a microcentrifuge tube, combine the following in order:
- Biomolecule-Azide (to a final concentration of, for example, 100 µM)
- Buffer to bring the volume to 85 µL.
- 1 µL of 10 mM this compound (final concentration: 100 µM).
- In a separate tube, premix the catalyst:
- 1 µL of 20 mM CuSO₄
- 5 µL of 100 mM THPTA
- Add the 6 µL of the premixed catalyst to the reaction tube.
- Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 10 mM).
- Mix gently by pipetting.
- Incubate the reaction at room temperature for 1-4 hours, protected from light.
3. Purification:
- Purify the labeled product using an appropriate method, such as size-exclusion chromatography, to remove unreacted dye and other reaction components.
Workflow for Buffer Optimization
Caption: Workflow for optimizing the buffer conditions for this compound labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. CuAAC Biomolecule Reaction Buffer Kit (THPTA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Optimizing Laser Power for Trisulfo-Cy3-Alkyne Imaging
Welcome to the technical support center for Trisulfo-Cy3-Alkyne imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your imaging experiments and achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
This compound is a bright, water-soluble, and photostable orange-fluorescent dye.[1][2] Its spectral characteristics are ideal for use with common laser lines and filter sets in fluorescence microscopy.
| Property | Wavelength/Value |
| Excitation Maximum | ~550 nm[3] |
| Emission Maximum | ~570 nm[3] |
Q2: What is the primary application of this compound?
This compound contains an alkyne group that allows for its covalent attachment to azide-bearing molecules via a copper-catalyzed click chemistry reaction (CuAAC).[1][4] This makes it a versatile tool for fluorescently labeling a wide range of biomolecules, including proteins, nucleic acids, and lipids, for subsequent visualization by fluorescence microscopy.[3][5][6]
Q3: What is the most critical parameter to optimize for successful imaging?
The most critical parameter to optimize is the laser power. The goal is to use the lowest possible laser power that provides an acceptable signal-to-noise ratio (SNR).[2] Excessive laser power can lead to photobleaching and phototoxicity, which can damage the sample and compromise the integrity of your data.[7][8]
Q4: How does photobleaching affect my imaging results?
Photobleaching is the irreversible destruction of a fluorophore due to light exposure.[7] When a fluorophore like Trisulfo-Cy3 is exposed to intense laser light, it can undergo photochemical reactions that render it non-fluorescent.[9] This leads to a decrease in signal intensity over time, which can be particularly problematic for time-lapse imaging or Z-stack acquisition.
Q5: What is phototoxicity and how can I minimize it?
Phototoxicity refers to the damaging effects of light on living cells, which can be exacerbated by the presence of fluorescent dyes. High-intensity laser illumination can generate reactive oxygen species (ROS) that can lead to cellular stress, altered cell behavior, and even cell death.[8] To minimize phototoxicity:
-
Use the lowest laser power and shortest exposure time necessary.
-
For live-cell imaging, maintain cells in a healthy environment (e.g., controlled temperature and CO2).
-
Consider using antioxidants in your imaging medium.[8]
Troubleshooting Guides
Problem: Weak or No Fluorescent Signal
A weak or absent signal is a common issue that can arise from problems in the labeling process or suboptimal imaging conditions.
| Potential Cause | Recommended Solution |
| Inefficient Click Chemistry Labeling | - Ensure the azide-modified biomolecule was successfully incorporated into your sample. - Use fresh click chemistry reagents, especially the copper catalyst and reducing agent. - Optimize the concentration of the this compound probe; insufficient probe will result in a weak signal.[10] |
| Low Abundance of Target Molecule | - If possible, increase the amount of the target biomolecule in your sample. - Consider using a signal amplification strategy. |
| Incorrect Microscope Settings | - Verify that the excitation and emission filters are appropriate for Trisulfo-Cy3 (Excitation: ~550 nm, Emission: ~570 nm).[3] - Ensure the detector gain is set appropriately. Increasing the gain can amplify a weak signal, but be mindful that it also amplifies noise. |
| Photobleaching | - Reduce the laser power and/or the exposure time. - Use an antifade mounting medium for fixed samples.[11] - Minimize the sample's exposure to light during focusing and setup. |
Problem: High Background Fluorescence
High background can obscure the specific signal from your labeled molecule, reducing the overall image quality.
| Potential Cause | Recommended Solution |
| Non-specific Staining | - Ensure complete removal of unbound this compound by performing thorough washing steps after the click chemistry reaction.[8] - Include a negative control sample that has not been labeled with the alkyne-modified precursor to assess the level of non-specific dye binding. |
| Autofluorescence | - Image an unstained control sample to determine the level of cellular or sample autofluorescence. - If autofluorescence is high, consider using a dye with a longer emission wavelength that is spectrally distinct from the autofluorescence. |
| Contaminated Reagents or Labware | - Use fresh, high-quality reagents and ensure that all labware is clean and free of fluorescent contaminants. |
Data Presentation: Recommended Laser Power Settings
The optimal laser power is highly dependent on the specific microscope, objective, and sample. The following table provides general starting points for laser power optimization for Cy3 dyes on common confocal microscope systems. It is crucial to empirically determine the optimal settings for your experiment.
| Microscope System | Laser Line | Recommended Starting Laser Power | Notes |
| General Confocal | 561 nm or similar | 0.5% - 5% of maximum laser power | For live-cell imaging, it is often recommended to stay below 10-15% of the laser's maximum power.[2] For fixed samples, higher laser power can be used, but always be mindful of photobleaching.[2] |
| Leica SP8 | 561 nm | 1% - 5% | Start with a low laser power and gradually increase while monitoring the signal intensity and for any signs of photobleaching.[12] |
| Zeiss LSM Series | 561 nm | 0.2% - 2% | Zeiss systems often have sensitive detectors, allowing for the use of very low laser powers.[13] |
Experimental Protocols
Protocol 1: General Workflow for Labeling and Imaging
This protocol provides a general workflow for labeling azide-modified biomolecules in cells with this compound via a copper-catalyzed click reaction (CuAAC) and subsequent imaging.
General workflow for fluorescent labeling and imaging.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Azide-modified precursor molecule (e.g., an amino acid or nucleoside analog)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA)
-
Phosphate-buffered saline (PBS)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Incubate cells with the azide-modified precursor for a duration appropriate for metabolic incorporation.
-
Wash the cells three times with PBS to remove any unincorporated precursor.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. A typical cocktail includes:
-
This compound (1-10 µM)
-
Copper(II) sulfate (100 µM)
-
Copper ligand (500 µM)
-
Sodium ascorbate (B8700270) (5 mM, added last to initiate the reaction)
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the samples on a confocal microscope using a laser line appropriate for Cy3 excitation (~561 nm).
-
Protocol 2: Optimizing Laser Power
This protocol describes a method to determine the optimal laser power for your specific experimental setup.
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A quantitative method for measuring phototoxicity of a live cell imaging microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. bsir.bio.fsu.edu [bsir.bio.fsu.edu]
- 13. med.unc.edu [med.unc.edu]
Dealing with non-specific binding of Trisulfo-Cy3-Alkyne
Welcome to the technical support center for Trisulfo-Cy3-Alkyne. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) regarding non-specific binding encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a water-soluble cyanine (B1664457) dye containing a terminal alkyne group. This alkyne group allows the dye to be covalently attached to molecules containing an azide (B81097) group through a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". It is a bright and photostable fluorophore, making it suitable for a wide range of fluorescence imaging applications.
Q2: What are the primary causes of non-specific binding and high background with this compound?
A2: High background fluorescence can stem from several factors:
-
Hydrophobic and Electrostatic Interactions: The dye can non-specifically adhere to cellular components or proteins.
-
Excess Dye Concentration: Using a concentration of this compound that is too high can lead to increased non-specific binding and residual, unbound probe that is difficult to wash away.
-
Inadequate Washing: Insufficient or ineffective washing steps after the click reaction will fail to remove all unbound dye, resulting in high background.
-
Copper-Mediated Non-specific Labeling: In the presence of the copper catalyst, terminal alkynes can sometimes exhibit weak, non-specific labeling of proteins that do not contain an azide group.
-
Cellular Autofluorescence: Some cell types naturally exhibit fluorescence, which can contribute to the overall background signal, particularly in the green and blue channels.
-
Reaction with Thiols: While less common for terminal alkynes compared to strained cyclooctynes, some non-specific reactions with free thiol groups (cysteine residues) in proteins can occur.
Q3: Is this compound suitable for intracellular staining?
A3: Yes, this compound is suitable for intracellular staining in fixed and permeabilized cells. Its water-soluble nature is advantageous for biological applications. However, like many fluorescent dyes, non-specific binding can be a challenge. Optimizing blocking, washing, and dye concentration is critical for achieving a high signal-to-noise ratio for intracellular targets.
Troubleshooting Guide: High Background & Non-Specific Binding
This guide provides a systematic approach to identifying and resolving common issues related to non-specific binding of this compound.
Logical Workflow for Troubleshooting
Caption: Troubleshooting decision tree for high background issues.
Troubleshooting Table
| Problem Encountered | Potential Cause | Recommended Solution & Optimization |
| High, uniform background across the entire sample | This compound concentration too high. | Perform a titration of the dye concentration. Start with a range of 1-10 µM and identify the lowest concentration that provides a robust specific signal. |
| Inadequate washing. | Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes). Include a mild detergent like 0.05% Tween-20 in the wash buffer (PBS or TBS) to help remove unbound dye. | |
| Insufficient blocking. | Increase blocking time to 60 minutes. Use a blocking buffer optimized for fluorescence, such as 3-5% Bovine Serum Albumin (BSA) in PBS. Avoid using milk as a blocking agent, as it can contain endogenous components that may interfere. | |
| Punctate or speckled background staining | Dye aggregation. | Prepare fresh dye solutions immediately before use. Briefly centrifuge the this compound stock solution before diluting to pellet any aggregates. Filter the final click reaction cocktail through a 0.22 µm syringe filter. |
| Reagent precipitation. | Ensure all components of the click reaction cocktail are fully dissolved before adding to the sample. Prepare the copper and reducing agent solutions fresh. | |
| High background localized to specific organelles (e.g., nucleus, mitochondria) | Charge-based or hydrophobic interactions. | Increase the ionic strength of the wash buffer by increasing the salt concentration (e.g., using PBS with up to 500 mM NaCl). Consider using a commercially available, protein-free blocking solution designed to minimize non-specific binding. |
| Weak specific signal but high background | Suboptimal click reaction conditions. | Ensure the reducing agent (e.g., sodium ascorbate) is fresh and added immediately before the catalyst to maintain copper in the active Cu(I) state. Titrate the copper sulfate (B86663) concentration (typically 50-200 µM). |
| Blocking agent interfering with specific signal. | While blocking is crucial, some protein-based blockers can mask the target. If signal is weak, try reducing the BSA concentration in the blocking buffer or switch to a different type of blocking agent (e.g., normal serum from the secondary antibody host species). |
Data Presentation: Comparison of Blocking Agents
Achieving a high signal-to-noise ratio is critical. The choice of blocking agent can significantly impact background fluorescence. While optimal conditions are application-dependent, the following table provides a general comparison of common blocking agents for fluorescent cell staining.
| Blocking Agent | Typical Concentration | Pros | Cons | Signal-to-Noise Ratio (Relative) |
| Bovine Serum Albumin (BSA) | 3 - 5% in PBS/TBS | Single-protein composition provides consistency. Generally low autofluorescence. Good for most applications. | Can be less effective at blocking than complex protein mixtures. May fluoresce in some near-infrared channels. | Good to Excellent |
| Normal Serum (e.g., Goat, Donkey) | 5 - 10% in PBS/TBS | Contains a mixture of proteins, providing effective blocking. Recommended to match the host species of the secondary antibody (if used). | More expensive. Can introduce cross-reactivity if not chosen carefully. | Excellent |
| Non-Fat Dry Milk | 5% in PBS/TBS | Inexpensive and widely available. Very effective at reducing background in many applications. | Contains phosphoproteins (interferes with phospho-specific antibody detection) and biotin (B1667282) (interferes with avidin/biotin systems). Can increase background in some fluorescent channels. Not generally recommended for fluorescence. | Poor to Fair |
| Commercial/Protein-Free Blockers | Varies by manufacturer | Optimized for low background in fluorescence. Protein-free formulations eliminate cross-reactivity with antibodies. | More expensive than homemade solutions. | Excellent |
Experimental Protocols
Protocol: Labeling of Azide-Modified Proteins in Fixed Cells
This protocol provides a starting point for the fluorescent labeling of azide-modified proteins in cultured mammalian cells using this compound.
Workflow Overview
Caption: Standard workflow for fluorescent labeling via click chemistry.
1. Reagent Preparation:
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS, pH 7.4. Prepare fresh or use a stabilized commercial solution.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 3% BSA in PBS. Filter through a 0.22 µm filter and store at 4°C.
-
Wash Buffer: 0.05% Tween-20 in PBS (PBS-T).
-
This compound Stock (10 mM): Dissolve the appropriate amount in water or DMSO. Store at -20°C, protected from light.
-
Copper(II) Sulfate (CuSO₄) Stock (50 mM): Dissolve in water. Store at 4°C.
-
Reducing Agent Stock (500 mM): Dissolve sodium ascorbate (B8700270) in water. Prepare this solution fresh immediately before use.
2. Cell Fixation and Permeabilization:
-
Culture cells on sterile glass coverslips. After experimental treatment to incorporate an azide-modified molecule, aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding Fixation Buffer and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding Permeabilization Buffer and incubating for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
3. Blocking:
-
Add Blocking Buffer to the coverslips, ensuring the cells are fully covered.
-
Incubate for 60 minutes at room temperature in a humidified chamber.
4. Click Reaction:
Note: Prepare the click reaction cocktail immediately before use and add components in the specified order.
-
For each 200 µL of final reaction volume, prepare the cocktail in a microcentrifuge tube:
-
174 µL PBS
-
2 µL This compound Stock (Final concentration: 100 µM)
-
20 µL Copper(II) Sulfate Stock (Final concentration: 5 mM)
-
4 µL Reducing Agent Stock (Final concentration: 10 mM)
-
-
Vortex the cocktail briefly to mix.
-
Aspirate the Blocking Buffer from the coverslips.
-
Add the click reaction cocktail to the cells, ensuring they are fully covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
5. Washing and Mounting:
-
Aspirate the click reaction cocktail.
-
Wash the cells three times with PBS-T for 10 minutes each, with gentle agitation.
-
Wash the cells twice more with PBS for 5 minutes each to remove residual detergent.
-
(Optional) Counterstain nuclei with DAPI or Hoechst.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the coverslip and allow the mounting medium to cure. Store slides at 4°C, protected from light, until imaging.
Validation & Comparative
A Head-to-Head Battle of Fluorophores: Trisulfo-Cy3-Alkyne vs. Sulfo-Cy3-Alkyne in Bioconjugation
In the dynamic fields of proteomics, genomics, and drug development, the precise labeling and visualization of biomolecules are paramount. Cyanine (B1664457) dyes, particularly the Cy3 scaffold, have become indispensable tools for fluorescently tagging proteins, nucleic acids, and other molecules. The advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has further revolutionized bioconjugation with its high efficiency and specificity. Within the arsenal (B13267) of click-chemistry-ready fluorophores, sulfonated Cy3-alkyne derivatives stand out for their enhanced aqueous solubility. This guide provides a detailed comparison of two prominent variants: Trisulfo-Cy3-Alkyne and sulfo-Cy3-Alkyne, to aid researchers in selecting the optimal reagent for their experimental needs.
The core difference between these two fluorescent probes lies in the degree of sulfonation. While "sulfo-Cy3-Alkyne" typically refers to a di-sulfonated version, this compound, as its name implies, possesses three sulfonate groups. This seemingly minor structural variance can have significant implications for the dye's performance in aqueous environments, impacting its solubility, aggregation behavior, and, consequently, its fluorescent output.
At a Glance: Key Performance Metrics
| Property | This compound | Sulfo-Cy3-Alkyne (di-sulfo) |
| Molecular Formula | C₃₅H₄₃N₃O₁₀S₃ | C₃₅H₄₃N₃O₁₀S₃ (representative) |
| Molecular Weight | 761.92 g/mol [1] | ~761.92 g/mol [2] |
| Excitation Max (λex) | ~555 nm | 553 - 555 nm[3] |
| Emission Max (λem) | ~570 nm | 566 - 572 nm[2][3] |
| Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹[2][4] | 150,000 - 162,000 cm⁻¹M⁻¹[2][5] |
| Fluorescence Quantum Yield (Φ) | Data not available | ~0.1 in aqueous buffer[5] |
| Solubility | High aqueous solubility[6][7] | Good aqueous solubility[2][8] |
Delving Deeper: A Performance Showdown
Enhanced Hydrophilicity: The Power of Sulfonation
The primary advantage of incorporating sulfonate groups into the cyanine dye structure is the significant enhancement of its water solubility.[9][10] This is a critical feature for biological applications, as it allows for labeling reactions to be performed in aqueous buffers without the need for organic co-solvents like DMSO or DMF, which can be detrimental to the structure and function of sensitive biomolecules such as proteins.
This compound, with its three sulfonate groups, is expected to exhibit even greater hydrophilicity compared to its di-sulfonated counterpart. This superior water solubility can lead to several practical benefits:
-
Reduced Aggregation: In aqueous environments, hydrophobic dye molecules have a tendency to aggregate, which can lead to significant fluorescence quenching and a decrease in labeling efficiency. The increased negative charge and hydration shell provided by the additional sulfonate group in this compound further minimizes this self-quenching effect, potentially resulting in brighter and more consistent fluorescent signals.
-
Lower Background: Reduced aggregation and non-specific binding, a common issue with less soluble dyes, can contribute to a lower background signal in imaging experiments. This, in turn, improves the signal-to-noise ratio, allowing for clearer visualization of the target molecules.
Brightness and Photostability: The Ultimate Test
The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. While both this compound and sulfo-Cy3-Alkyne boast high extinction coefficients in the range of 150,000 cm⁻¹M⁻¹, the quantum yield is a key differentiator. For sulfo-Cy3-Alkyne, a quantum yield of approximately 0.1 has been reported in aqueous solutions.[5]
Although a specific quantum yield for this compound is not publicly documented, the general principle of reduced aggregation with increased sulfonation suggests that it may exhibit a higher effective brightness in many biological labeling applications.
Photostability, or the dye's resistance to photobleaching upon exposure to excitation light, is another critical parameter, especially for time-lapse imaging experiments. While both dyes are described as being photostable, a direct quantitative comparison would require a dedicated experimental study.[6][8]
Experimental Design: Putting the Dyes to the Test
To empirically determine the optimal dye for a specific application, a direct comparative experiment is recommended. Below is a general workflow for comparing the performance of this compound and sulfo-Cy3-Alkyne in a typical cell labeling experiment via click chemistry.
Caption: A generalized workflow for the comparative analysis of this compound and sulfo-Cy3-Alkyne.
Detailed Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for labeling azide-modified biomolecules in a cellular context with either this compound or sulfo-Cy3-Alkyne. Optimization of reagent concentrations and incubation times may be necessary for specific cell types and experimental setups.
Materials:
-
Azide-modified cells or biomolecule of interest
-
This compound or sulfo-Cy3-Alkyne
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Reducing agent stock solution (e.g., 50 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Copper ligand stock solution (e.g., 10 mM THPTA in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash buffer (PBS)
-
Antifade mounting medium
Procedure:
-
Cell Preparation:
-
Culture and treat cells to incorporate the azide-modified metabolic label (e.g., an azide-modified amino acid or nucleoside).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes (if labeling intracellular targets).
-
Wash the cells three times with PBS.
-
-
Click Reaction Cocktail Preparation (prepare immediately before use):
-
For a 100 µL final reaction volume:
-
To 85 µL of PBS, add 2 µL of the copper(II) sulfate stock solution.
-
Add 1 µL of the copper ligand stock solution.
-
Add 2 µL of the this compound or sulfo-Cy3-Alkyne stock solution (e.g., 1 mM in water or DMSO, to a final concentration of 20 µM).
-
Vortex briefly.
-
Add 10 µL of the freshly prepared sodium ascorbate stock solution to initiate the reaction. Vortex immediately.
-
-
-
Labeling:
-
Aspirate the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
(Optional) Counterstain nuclei with a suitable dye (e.g., DAPI).
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Image the samples using a fluorescence microscope with appropriate filter sets for Cy3 (e.g., excitation ~550 nm, emission ~570 nm).
-
Crucially, for a direct comparison, all imaging parameters (laser power, exposure time, gain) must be kept identical between the samples labeled with the two different dyes.
-
Quantify the fluorescence intensity and signal-to-noise ratio using image analysis software. For photostability analysis, acquire a time-lapse series of images under continuous illumination and measure the rate of fluorescence decay.
-
Visualizing the Core Structures
The fundamental structures of this compound and a di-sulfo-Cy3-Alkyne are based on the same cyanine core, with the key difference being the number of sulfonate groups attached to the indolenine rings.
Caption: Generalized representation of Trisulfo- and di-sulfo-Cy3-Alkyne structures.
Conclusion: Making the Right Choice
Both this compound and sulfo-Cy3-Alkyne are powerful reagents for fluorescently labeling biomolecules via click chemistry. The choice between them will largely depend on the specific requirements of the experiment.
-
For applications where maximizing aqueous solubility and minimizing aggregation are the highest priorities, this compound is the superior choice. This is particularly relevant when working with sensitive proteins or in complex biological media where non-specific binding can be a challenge. The potential for increased brightness due to reduced quenching makes it a compelling option for demanding imaging applications.
-
Sulfo-Cy3-Alkyne remains a robust and widely used reagent that offers a good balance of performance and cost-effectiveness. For many standard applications, its hydrophilicity is sufficient to achieve excellent labeling results.
Ultimately, for researchers pushing the boundaries of sensitivity and clarity in their fluorescence-based assays, the enhanced properties of this compound may provide the critical edge needed for success. An initial pilot experiment comparing the two dyes under specific experimental conditions is the most definitive way to determine the optimal choice for your research.
References
- 1. tenovapharma.com [tenovapharma.com]
- 2. Sulfo Cy3 Alkyne | AxisPharm [axispharm.com]
- 3. Sulfo-Cy3-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 4. cenmed.com [cenmed.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. This compound | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sulfo-Cyanine3 алкин | CAS#:2055138-87-7 (inner salt); 2055138-88-8 (sodium salt) [ru.lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
A Head-to-Head Comparison: Trisulfo-Cy3-Alkyne vs. Non-Sulfonated Cy3-Alkyne for Biological Labeling
In the realm of bio-orthogonal chemistry and fluorescence imaging, the choice of a fluorescent probe can significantly impact experimental outcomes. For researchers utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," cyanine (B1664457) dyes functionalized with an alkyne group are indispensable tools. This guide provides a detailed comparison of two popular variants of the Cy3-Alkyne dye: the highly water-soluble Trisulfo-Cy3-Alkyne and its non-sulfonated counterpart. This objective analysis, supported by available data and established protocols, will assist researchers in selecting the optimal reagent for their specific application.
Key Performance Characteristics: A Quantitative Overview
The primary distinction between this compound and non-sulfonated Cy3-Alkyne lies in their solubility, a factor that dictates their handling and application.[1][2][3][4][5][6][7][8] The addition of three sulfonate groups to the cyanine core structure dramatically increases the hydrophilicity of this compound, rendering it highly soluble in aqueous buffers.[4][6][7] In contrast, the non-sulfonated version is hydrophobic and requires the use of organic co-solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) for solubilization prior to conjugation in aqueous environments.[5][6][7][8][9]
This fundamental difference in solubility has significant implications for experimental design and execution. The aqueous solubility of this compound simplifies labeling protocols by eliminating the need for organic solvents, which can be detrimental to the structure and function of sensitive biomolecules like proteins.[4] Furthermore, the sulfonate groups help to reduce dye aggregation, a common issue with non-sulfonated cyanine dyes that can lead to fluorescence quenching and non-specific binding.[6][7]
While spectral properties are largely similar, subtle differences in quantum yield have been reported. The following table summarizes the key quantitative data available for both dyes.
| Property | This compound | Non-sulfonated Cy3-Alkyne | References |
| Excitation Maximum (nm) | ~550-555 | ~555 | [10][11] |
| Emission Maximum (nm) | ~570 | ~570 | [10][11] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | [10][11] |
| Fluorescence Quantum Yield | Not consistently reported, may be slightly lower than non-sulfonated version in some contexts | ~0.31 | |
| Solubility | High in water and aqueous buffers | Insoluble in water; requires organic co-solvents (DMSO, DMF) | [4][5][6][7][8] |
Note: The exact spectral properties can vary slightly depending on the solvent and local environment.
Experimental Protocols: Labeling Azide-Modified Proteins
The following protocols outline the general steps for labeling azide-modified proteins with either this compound or non-sulfonated Cy3-Alkyne using a copper-catalyzed click reaction.
Protocol 1: Labeling with this compound (Aqueous Conditions)
This protocol is adapted from established methods for aqueous click chemistry.[1][5]
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the azide-modified protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
In a microcentrifuge tube, combine the azide-modified protein solution with this compound to achieve a final concentration that is typically a 10-20 fold molar excess over the protein.
-
Add the THPTA ligand to the reaction mixture to a final concentration of 5 times the molar concentration of CuSO₄.
-
Add CuSO₄ to the reaction mixture to a final concentration of 50-250 µM.
-
To initiate the click reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.
-
Purify the labeled protein from excess reagents using size-exclusion chromatography, dialysis, or protein precipitation.
Protocol 2: Labeling with Non-Sulfonated Cy3-Alkyne (with Co-solvent)
This protocol is a modification of the standard click chemistry protocol to accommodate the use of a non-water-soluble dye.[8]
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Non-sulfonated Cy3-Alkyne
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of non-sulfonated Cy3-Alkyne in anhydrous DMSO or DMF (e.g., 10 mM).
-
Prepare the azide-modified protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Add the non-sulfonated Cy3-Alkyne stock solution to the protein solution to achieve the desired final concentration (e.g., a 10-20 fold molar excess). Ensure the final concentration of the organic co-solvent in the reaction mixture is kept low (typically <10%) to minimize protein denaturation.
-
Add the THPTA ligand to the reaction mixture to a final concentration of 5 times the molar concentration of CuSO₄.
-
Add CuSO₄ to the reaction mixture to a final concentration of 50-250 µM.
-
To initiate the click reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.
-
Purify the labeled protein from excess reagents using size-exclusion chromatography, dialysis, or protein precipitation.
Visualizing the Chemistry and Biological Context
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 8. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 9. lumiprobe.com [lumiprobe.com]
- 10. This compound | BroadPharm [broadpharm.com]
- 11. cenmed.com [cenmed.com]
A Head-to-Head Showdown: Trisulfo-Cy3-Alkyne vs. Alexa Fluor 555 in Photostability
For researchers in the fields of molecular biology, drug discovery, and advanced imaging, the selection of fluorescent probes is a critical determinant of experimental success. Among the plethora of available dyes, Trisulfo-Cy3-Alkyne and Alexa Fluor 555 are popular choices in the orange-red spectrum, frequently employed in applications such as fluorescence microscopy, single-molecule studies, and click chemistry-based labeling. A crucial performance metric for these fluorophores is their photostability—the ability to resist photochemical degradation and maintain a strong fluorescent signal under prolonged illumination. This guide provides an objective comparison of the photostability of this compound and Alexa Fluor 555, supported by available data and detailed experimental protocols to assist researchers in making an informed decision for their specific needs.
Quantitative Photostability Comparison
While direct, head-to-head quantitative photostability data for this compound is limited in publicly available literature, a robust comparison can be made by examining data for closely related sulfonated Cy3 compounds and the well-characterized Alexa Fluor 555. Cyanine dyes, like Cy3, are known for their brightness, but their photostability can be a limiting factor. The addition of sulfonate groups, as in Trisulfo-Cy3, generally improves water solubility and can enhance photostability. Alexa Fluor 555, a sulfonated rhodamine derivative, is widely recognized for its exceptional brightness and photostability.[1]
| Parameter | Trisulfo-Cy3 (estimated) | Alexa Fluor 555 | Notes |
| Photobleaching Half-life (t1/2) | Moderate | High | Alexa Fluor 555 is consistently reported to be more photostable than Cy3 derivatives.[2][3][4] In one study, after 95 seconds of continuous illumination, Alexa Fluor 555 retained nearly 90% of its initial fluorescence, whereas Cy3 retained only about 75%.[4] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.2 | ~0.10 | The quantum yield of sulfonated Cy3 derivatives is estimated to be in this range.[5] The quantum yield for Alexa Fluor 555 is reported to be approximately 0.10.[6][7] |
Note: Photostability is highly dependent on the experimental conditions, including illumination intensity, oxygen concentration, and the molecular environment.[8]
Experimental Protocols
To ensure a fair and accurate comparison of fluorophore photostability, it is crucial to employ a standardized experimental protocol. Below is a detailed methodology for measuring the photobleaching half-life of fluorescent dyes using fluorescence microscopy.
Protocol 1: Measurement of Photobleaching Half-life
This protocol provides a method for determining the photobleaching half-life (t1/2), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[8]
Materials:
-
This compound and Alexa Fluor 555 solutions at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with a stable light source (e.g., laser or LED) and a sensitive camera (e.g., sCMOS or EMCCD).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound and Alexa Fluor 555 at the same concentration in the same buffer.
-
To immobilize the dyes and prevent diffusion, you can either prepare a thin film of the dye solution on a microscope slide and let it air dry, or embed the dyes in a polymer matrix such as polyacrylamide.
-
-
Microscope Setup:
-
Power on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes.
-
Select the appropriate filter set for the dyes being tested (a standard Cy3 filter set is generally suitable for both).
-
Place the prepared slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous photobleaching. It is critical to use the identical illumination intensity for all dyes being compared.
-
-
Image Acquisition:
-
Acquire an initial image at time t=0.
-
Begin continuous illumination of the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial value.[8]
-
-
Data Analysis:
-
Open the image series in an image analysis software like ImageJ/Fiji.
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the fluorescence intensity drops to 50% of its initial value. This time point is the photobleaching half-life (t1/2).[8]
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for comparing the photostability of this compound and Alexa Fluor 555.
Caption: Workflow for photostability comparison.
Conclusion
Based on the available data, Alexa Fluor 555 demonstrates superior photostability compared to Cy3 and its derivatives.[2][3][4] For applications requiring long-term imaging, high-intensity illumination, or quantitative analysis where signal stability is paramount, Alexa Fluor 555 is the recommended choice. This compound, while a bright and useful fluorophore, may be more susceptible to photobleaching. However, for experiments with shorter acquisition times or where the enhanced water solubility and click-chemistry reactivity of this compound are critical, it remains a viable option. Ultimately, the choice of fluorophore should be guided by the specific demands of the experimental setup. Researchers are encouraged to perform their own side-by-side comparisons under their specific experimental conditions to make the most informed decision.
References
- 1. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Trisulfo-Cy3-Alkyne vs. ATTO 550 for Single-Molecule Studies
For researchers embarking on single-molecule fluorescence studies, the choice of fluorophore is paramount. A dye's photophysical properties can significantly impact the quality and interpretability of experimental data. This guide provides a detailed comparison of two popular fluorescent dyes, Trisulfo-Cy3-Alkyne and ATTO 550, to aid researchers, scientists, and drug development professionals in selecting the optimal probe for their single-molecule applications.
This compound and ATTO 550 are both bright and photostable dyes that fluoresce in the orange-red region of the spectrum, making them suitable for a wide range of single-molecule experiments, including single-molecule Förster Resonance Energy Transfer (smFRET). However, they possess distinct characteristics that may favor one over the other depending on the specific experimental requirements.
Photophysical Performance: A Quantitative Look
A summary of the key photophysical properties of this compound and ATTO 550 is presented below. These parameters are crucial for determining a dye's suitability for single-molecule detection, where maximizing photon emission before photobleaching is critical.
| Property | This compound | ATTO 550 |
| Excitation Maximum (λex) | ~550 nm[1][2] | 554 nm |
| Emission Maximum (λem) | ~570 nm[1][2] | 576 nm |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹[1] | 120,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | Environment-dependent, can be up to 0.58 when attached to DNA[3] | ~0.8[4] |
| Fluorescence Lifetime (τ) | Environment-dependent, can be up to ~2.0 ns when attached to DNA[5] | ~3.6 ns |
| Key Features | Water-soluble, suitable for click chemistry[1][2] | High photostability, low triplet formation |
In-Depth Comparison for Single-Molecule Applications
Brightness and Photostability:
Both dyes are considered bright and photostable, which are essential qualities for single-molecule imaging. Trisulfo-Cy3 is a well-established fluorophore known for its robust performance in smFRET studies. The trisulfonation in this compound enhances its water solubility, which can be advantageous for labeling biomolecules in aqueous buffers. ATTO 550, a rhodamine derivative, is specifically designed for high-sensitivity applications, including single-molecule detection, and is noted for its high thermal and photo-stability. While direct comparative studies on the photostability of these specific variants are scarce, both Cy3 and ATTO dyes are widely used and have demonstrated their utility in demanding single-molecule experiments.
Quantum Yield and Fluorescence Lifetime:
ATTO 550 boasts a high and relatively stable quantum yield of approximately 0.8[4]. In contrast, the quantum yield and fluorescence lifetime of Cy3 dyes are known to be highly sensitive to their local environment[5]. This sensitivity can be a double-edged sword. While it can be exploited to probe changes in the local environment of the labeled molecule, it can also introduce complexities in data analysis if not properly accounted for. For instance, the quantum yield of Cy3 attached to single-stranded DNA can be significantly different from when it is attached to double-stranded DNA[5].
Labeling Chemistry:
The choice between these two dyes may also be influenced by the desired labeling strategy. This compound is designed for "click chemistry," a highly efficient and specific bioorthogonal reaction. This allows for the precise labeling of biomolecules that have been modified to contain an azide (B81097) group. ATTO 550 is commonly available with various reactive groups, such as NHS-esters for labeling primary amines (e.g., lysine (B10760008) residues in proteins) or maleimides for labeling thiols (e.g., cysteine residues).
Experimental Protocols
Detailed methodologies for labeling biomolecules with this compound and ATTO 550 are provided below.
Protocol 1: Copper-Catalyzed Click Chemistry Labeling with this compound
This protocol describes the labeling of an azide-modified biomolecule with this compound.
Materials:
-
Azide-modified biomolecule (e.g., protein or nucleic acid)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO (for dissolving the dye)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio in the reaction buffer.
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the this compound in the reaction buffer.
-
Add a freshly prepared solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to Cu(I).
-
Immediately add the copper catalyst solution to initiate the click reaction.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the labeled biomolecule from excess dye and catalyst using a size-exclusion chromatography column.
-
Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and 550 nm (for Trisulfo-Cy3).
Protocol 2: Amine Labeling of Proteins with ATTO 550 NHS-Ester
This protocol outlines the labeling of primary amines on a protein with ATTO 550 NHS-ester.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
ATTO 550 NHS-ester
-
DMSO or DMF (for dissolving the dye)
-
Reaction buffer (e.g., sodium bicarbonate buffer, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare a fresh stock solution of ATTO 550 NHS-ester in DMSO or DMF.
-
Add the dye solution to the protein solution at a molar ratio of 5-10 moles of dye per mole of protein.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for another 30 minutes.
-
Remove unreacted dye and byproducts by purifying the labeled protein using a size-exclusion chromatography column.
-
Calculate the degree of labeling by measuring the absorbance at 280 nm (for protein) and 554 nm (for ATTO 550).
Visualizing the Workflow: Single-Molecule FRET Experiment
The following diagram illustrates a typical workflow for a single-molecule FRET experiment using either this compound or ATTO 550 as the donor or acceptor fluorophore.
A typical workflow for a single-molecule FRET experiment.
Conclusion
Both this compound and ATTO 550 are excellent choices for single-molecule studies. The decision between the two will ultimately depend on the specific requirements of the experiment.
-
This compound is an ideal choice when click chemistry is the preferred labeling method due to its high specificity and efficiency. Its environmental sensitivity can be a powerful tool for probing conformational changes, but requires careful consideration during data analysis.
-
ATTO 550 is a strong contender when a high and stable quantum yield is critical and when labeling is performed via more traditional methods like amine or thiol coupling. Its robustness and low triplet state formation make it a reliable workhorse for a variety of single-molecule applications.
Researchers are encouraged to consider the specific biological system, the desired labeling strategy, and the data analysis pipeline when making their selection. For demanding smFRET experiments, it is often beneficial to test both types of dyes to determine which provides the optimal signal-to-noise and photostability for the system under investigation.
References
A Comparative Guide to Orange Fluorescent Dyes for Bioconjugation: Trisulfo-Cy3-Alkyne in Focus
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent probe is a critical step in ensuring the sensitivity and accuracy of biological imaging and detection assays. This guide provides an objective comparison of Trisulfo-Cy3-Alkyne with other commonly used orange fluorescent dyes equipped with an alkyne handle for click chemistry applications. We present a detailed analysis of their photophysical properties, supported by experimental protocols, to facilitate an informed decision-making process.
In the realm of bioorthogonal chemistry, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has become a cornerstone for the specific and efficient labeling of biomolecules. The choice of the fluorescent alkyne dye is paramount to the success of these experiments, with brightness and photostability being key determinants of signal quality. This guide focuses on the performance of this compound and compares it with its non-sulfonated counterpart, Cy3-Alkyne, as well as two other popular orange dyes, Alexa Fluor 555-Alkyne and TAMRA-Alkyne.
Quantitative Comparison of Photophysical Properties
The brightness of a fluorophore is a function of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient represents the efficiency of light absorption at a specific wavelength, while the quantum yield is the ratio of emitted photons to absorbed photons. A higher value for both parameters results in a brighter fluorescent signal.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) | Key Features |
| This compound | ~550 | ~570 | ~150,000 | ~0.1-0.2 (estimated) | ~15,000 - 30,000 | High water solubility, reduced aggregation, bright and photostable.[1][2] |
| Cy3-Alkyne | ~550-555 | ~570 | ~150,000 | ~0.15 | ~22,500 | Bright and widely used, but prone to aggregation in aqueous solutions.[3] |
| Alexa Fluor 555-Alkyne | ~555 | ~565 | ~150,000 | ~0.10 | ~15,000 | Exceptionally photostable and bright, less prone to self-quenching.[3][4][5] |
| TAMRA-Alkyne | ~546 | ~575 | ~84,000-92,000 | ~0.1 | ~8,400 - 9,200 | Good photostability, a well-established but generally dimmer alternative. |
This compound stands out due to its trifunctional sulfonation. While the core chromophore is identical to Cy3, the additional sulfonate groups significantly enhance its water solubility.[1][2] This is a critical advantage as it minimizes the tendency of the dye molecules to aggregate in aqueous buffers, a common issue with non-sulfonated cyanine (B1664457) dyes that can lead to fluorescence quenching and reduced labeling efficiency.[6][7][8] Although a specific quantum yield for the trisulfonated alkyne derivative is not widely reported, sulfonated cyanine dyes generally exhibit spectral properties very similar to their non-sulfonated counterparts.[6][7][8] They are described as bright and photostable dyes.[1][2]
Cy3-Alkyne is a well-established and bright fluorescent probe.[3] However, its lower water solubility can be a limitation in certain applications, potentially requiring the use of organic co-solvents which might be detrimental to sensitive biological samples.[7][8]
Alexa Fluor 555-Alkyne is renowned for its exceptional photostability, often outperforming Cy3 in this regard.[4][9] This makes it an excellent choice for experiments requiring prolonged or intense light exposure, such as super-resolution microscopy. Its brightness is comparable to Cy3, and it is less susceptible to self-quenching at high degrees of labeling.[4]
TAMRA-Alkyne is another established orange fluorescent dye. While it exhibits good photostability, its molar extinction coefficient and quantum yield are generally lower than those of the Cy3 and Alexa Fluor 555 dyes, resulting in a comparatively dimmer signal.
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol provides a general workflow for the fluorescent labeling of an azide-modified protein with an alkyne-containing dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-dye (this compound, Cy3-Alkyne, Alexa Fluor 555-Alkyne, or TAMRA-Alkyne) dissolved in DMSO or water (for Trisulfo-Cy3) to a stock concentration of 10 mM.
-
Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM in water).
-
Sodium ascorbate (B8700270) (freshly prepared, 300 mM in water).
-
Protein purification column (e.g., size-exclusion chromatography).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein (e.g., 50 µL of a 1-5 mg/mL solution) with 100 µL of PBS buffer.
-
Add Alkyne-Dye: Add the alkyne-dye stock solution to a final concentration of 20 µM. The optimal concentration may need to be titrated (typically between 2-40 µM).
-
Prepare Catalyst Premix: In a separate tube, mix 10 µL of 100 mM THPTA solution with 10 µL of 20 mM CuSO₄ solution. Vortex briefly.
-
Initiate the Reaction: Add the THPTA/CuSO₄ premix to the protein-dye mixture.
-
Add Reducing Agent: To initiate the click reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex the reaction mixture gently.
-
Incubation: Protect the reaction from light and incubate at room temperature for 30 minutes to 1 hour. Longer incubation times may improve labeling efficiency.
-
Purification: Remove the unreacted dye and other reaction components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye at its absorbance maximum.
Determination of Relative Fluorescence Quantum Yield
The relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield, is a widely used technique.[7][10]
Materials:
-
Test dye solution (e.g., this compound in PBS).
-
Quantum yield standard with overlapping absorption and emission spectra (e.g., Rhodamine 6G in ethanol, Φ = 0.95).
-
UV-Vis spectrophotometer.
-
Fluorometer.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the test dye and the standard in the same solvent (if possible). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Record the absorbance spectra of all solutions and determine the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectra for each solution, using the same excitation wavelength as for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the test dye and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Calculate Quantum Yield: The quantum yield of the test sample (Φ_test) can be calculated using the following equation:
Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_test and m_std are the slopes of the linear fits for the test sample and the standard, respectively.
-
η_test and η_std are the refractive indices of the solvents used for the test sample and the standard, respectively (if different).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical copper-catalyzed click chemistry experiment for labeling a protein of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. bu.edu [bu.edu]
- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. arxiv.org [arxiv.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Making sure you're not a bot! [opus4.kobv.de]
Quantifying Protein Labeling with Trisulfo-Cy3-Alkyne: A Comparative Guide
For researchers, scientists, and drug development professionals seeking precise and efficient fluorescent labeling of biomolecules, Trisulfo-Cy3-Alkyne offers a robust solution. This guide provides a comprehensive comparison of this compound with other common alkyne-functionalized fluorescent dyes, supported by experimental protocols and data to inform your selection process.
This compound is a highly water-soluble, bright, and photostable cyanine (B1664457) dye specifically designed for bioorthogonal labeling through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3] Its three sulfonate groups impart excellent aqueous solubility, minimizing aggregation and non-specific binding during labeling reactions in biological buffers. This guide will delve into the quantitative aspects of using this compound, providing a direct comparison with alternative dyes and a detailed protocol for quantifying the degree of labeling.
Performance Comparison of Alkyne-Reactive Fluorescent Dyes
Selecting the optimal fluorescent probe is critical for the success of any labeling experiment. The following table summarizes the key photophysical properties of this compound and several common alternatives, enabling an informed decision based on the specific requirements of your assay.
| Feature | This compound | Cy5-Alkyne | Alexa Fluor™ 555 Alkyne | FAM-Alkyne (5-isomer) |
| Excitation Max (nm) | ~555 | ~649 | ~555 | ~490 |
| Emission Max (nm) | ~570 | ~671 | ~565 | ~513 |
| **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | 150,000 | 250,000 | 150,000 | 80,000 |
| Quantum Yield (Φ) | ~0.1 | ~0.2 | ~0.1 | ~0.93 |
| Solubility | High (Water Soluble) | Low (Requires Organic Co-solvent) | High (Water Soluble) | Good |
| Key Advantages | High water solubility, reducing non-specific binding. | Bright in the far-red spectrum, minimizing autofluorescence. | Photostable and bright, a common alternative to Cy3. | High quantum yield, very bright emission. |
Experimental Protocol: Labeling and Quantification
This section provides a detailed protocol for labeling an azide-modified protein with this compound and subsequently determining the degree of labeling (DOL).
Part 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials:
-
Azide-modified protein in a copper- and azide-free buffer (e.g., PBS, HEPES)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Copper-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
DMSO (for preparing dye stock solution)
-
Deionized water
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate (B8700270): Prepare a fresh 100 mM stock solution in deionized water immediately before use. This solution is prone to oxidation.[4]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 µM) with the appropriate volume of reaction buffer.
-
Add the this compound stock solution to achieve a 10- to 20-fold molar excess over the protein.
-
Add the THPTA ligand stock solution to a final concentration of 500 µM.
-
Add the CuSO₄ stock solution to a final concentration of 100 µM.
-
Gently vortex the mixture.
-
-
Initiate the Reaction:
-
To initiate the click reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 2 mM.
-
Gently vortex the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. Gentle agitation can improve labeling efficiency.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted dye and other reaction components by size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis. This step is crucial for accurate DOL determination.
-
Part 2: Quantification of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It is determined spectrophotometrically by measuring the absorbance of the purified labeled protein at 280 nm (for the protein) and at the absorbance maximum of the dye (A_max).
Procedure:
-
Measure Absorbance:
-
Using a UV-Vis spectrophotometer, measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of Trisulfo-Cy3 (~555 nm, A_max).
-
-
Calculate the Degree of Labeling (DOL):
-
The concentration of the protein is calculated using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
A₂₈₀: Absorbance of the labeled protein at 280 nm.
-
A_max: Absorbance of the labeled protein at the dye's maximum absorbance wavelength (~555 nm).
-
CF: Correction factor (A₂₈₀ of the free dye / A_max of the free dye). For Trisulfo-Cy3, this is approximately 0.08.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
The concentration of the dye is calculated as: Dye Concentration (M) = A_max / ε_dye
-
ε_dye: Molar extinction coefficient of this compound (150,000 M⁻¹cm⁻¹).
-
-
The Degree of Labeling is the molar ratio of the dye to the protein: DOL = Dye Concentration / Protein Concentration
-
Visualizing the Workflow and Reaction
To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.
References
Validating the Specificity of Trisulfo-Cy3-Alkyne Labeling: A Comparative Guide
In the realm of bioorthogonal chemistry, the precise and specific labeling of target molecules is paramount for generating high-quality, reproducible data. Trisulfo-Cy3-Alkyne has emerged as a popular fluorescent probe for these applications, enabling researchers to visualize and track azide-modified biomolecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as click chemistry. This guide provides an objective comparison of this compound's performance against a key alternative, Alexa Fluor 555-Alkyne, with a focus on validating labeling specificity through experimental data.
Performance Comparison: this compound vs. Alexa Fluor 555-Alkyne
The choice of a fluorescent probe significantly impacts the quality and reliability of experimental data. Both this compound and Alexa Fluor 555-Alkyne are bright, orange-red fluorescent dyes designed for click chemistry. However, they exhibit key differences in their photophysical properties and potential for non-specific binding.
| Property | This compound | Alexa Fluor 555-Alkyne | Reference |
| Excitation Maximum (nm) | ~555 | ~555 | [1] |
| Emission Maximum (nm) | ~570 | ~565 | [1] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~155,000 | [1] |
| Relative Brightness | High | Very High | [2][3] |
| Photostability | Good | Excellent | [1][4] |
| pH Sensitivity | Insensitive (pH 4-10) | Insensitive (pH 4-10) | [1] |
| Solubility | Water-soluble | Water-soluble | [5] |
| Potential for Non-Specific Binding | Moderate | Low to Moderate | [6][7] |
Key Performance Insights:
-
Brightness and Photostability: Numerous studies and manufacturer data indicate that Alexa Fluor dyes, including Alexa Fluor 555, are significantly brighter and more photostable than their cyanine (B1664457) dye counterparts like Cy3.[2][4] This enhanced photostability allows for longer exposure times during imaging and can be a critical advantage in experiments requiring high sensitivity.
-
Non-Specific Binding: While click chemistry is renowned for its high specificity, some non-specific binding of alkyne-functionalized dyes can occur. This is often mediated by the copper(I) catalyst used in the CuAAC reaction, which can promote interactions between the alkyne group and proteins that do not contain an azide (B81097) modification.[6] Some studies suggest that cyanine dyes may have a slightly higher propensity for non-specific binding to certain cellular components, such as monocytes and macrophages, compared to Alexa Fluor dyes.
Experimental Protocols
To validate the specificity of this compound labeling, a well-controlled experimental protocol is crucial. Below is a detailed methodology for cellular labeling and a protocol for assessing labeling specificity.
Protocol for Cellular Labeling with this compound
This protocol outlines the steps for labeling azide-modified proteins in fixed cells.
Materials:
-
Cells cultured on coverslips containing azide-modified biomolecules
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
This compound stock solution (10 mM in DMSO)
-
Click reaction cocktail components:
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (300 mM in water, freshly prepared)
-
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating the cells with 3% BSA in PBS for 30 minutes.
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the following in order:
-
88 µL PBS
-
1 µL this compound stock solution (final concentration: 100 µM)
-
5 µL THPTA stock solution (final concentration: 5 mM)
-
5 µL CuSO4 stock solution (final concentration: 1 mM)
-
1 µL Sodium ascorbate stock solution (final concentration: 3 mM)
-
-
Labeling Reaction: Remove the blocking solution and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation/Emission: ~555 nm/~570 nm).
Protocol for Assessing Labeling Specificity
To validate the specificity of the labeling, it is essential to include proper negative controls.
-
No-Azide Control: Perform the entire labeling protocol on cells that have not been metabolically labeled with an azide-containing molecule. Any fluorescence observed in this control group can be attributed to non-specific binding of the this compound.
-
No-Copper Control: Perform the labeling protocol on azide-labeled cells but omit the CuSO4 from the click reaction cocktail. The absence of a signal in this control confirms that the fluorescence is dependent on the copper-catalyzed click reaction and not due to other non-specific interactions of the dye with the cells.
-
Competition Control: Pre-incubate the azide-labeled cells with an excess of a non-fluorescent alkyne-containing molecule before adding the this compound. A significant reduction in the fluorescent signal would indicate that the labeling is specific to the azide groups.
Visualizing the Workflow and Reaction
To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.
Caption: Experimental workflow for labeling azide-modified proteins in cells.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tenovapharma.com [tenovapharma.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle of Fluorophores: Benchmarking Trisulfo-Cy3-Alkyne in Microscopy
For researchers, scientists, and drug development professionals leveraging click chemistry for precise molecular imaging, the choice of a fluorescent alkyne is critical. This guide provides an objective comparison of Trisulfo-Cy3-Alkyne's performance against leading alternatives—Alexa Fluor™ 555 Alkyne, ATTO™ 555 Alkyne, and CF™555 Alkyne—supported by experimental data and detailed protocols to aid in the selection of the optimal probe for your microscopy needs.
This compound is a water-soluble cyanine (B1664457) dye that has gained prominence for its utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of bioorthogonal chemistry.[1][2][3] Its brightness and photostability make it a workhorse for a variety of fluorescence imaging applications.[1][2][3] However, a crowded marketplace of fluorescent alkynes necessitates a careful evaluation of its performance relative to other commercially available options. This guide aims to provide that clarity.
Quantitative Performance Metrics: A Side-by-Side Comparison
To facilitate a direct comparison, the key photophysical properties of this compound and its spectrally similar competitors are summarized below. Brightness, a critical factor in achieving high signal-to-noise ratios in imaging, is a function of both the molar extinction coefficient (a measure of light absorption) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted fluorescence).
| Feature | This compound | Alexa Fluor™ 555 Alkyne | ATTO™ 555 Alkyne (data for spectrally similar ATTO 565) | CF™555 Alkyne |
| Excitation Max (nm) | ~550 | ~555 | ~564 | ~555 |
| Emission Max (nm) | ~570 | ~565 | ~590 | ~565 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 150,000[4] | 155,000 | 120,000[5] | 150,000[6] |
| Quantum Yield (Φ) | ~0.1 (for sulfo-Cy3-alkyne)[7] | 0.10[8][9] | 0.90[5] | High (not specified)[10][11] |
| Brightness (Ext. Coeff. x QY) | ~15,000 | 15,500 | 108,000 | High |
| Water Solubility | High[1][2][3] | High[12] | Moderately Hydrophilic[5] | High[13] |
Note on Brightness: The calculated brightness is a theoretical value. The actual performance in a biological sample can be influenced by environmental factors and the degree of labeling. ATTO 565, used here as a proxy for ATTO 555, demonstrates exceptionally high brightness due to its very high quantum yield. While a specific quantum yield for CF™555 Alkyne is not publicly available, the manufacturer emphasizes its superior brightness and photostability.[10][11]
Photostability: A Crucial Parameter for Demanding Imaging
Photostability, the resistance of a fluorophore to photodegradation upon exposure to excitation light, is paramount for experiments requiring long acquisition times, such as time-lapse imaging or super-resolution microscopy.
-
Alexa Fluor™ 555 vs. Cy3: Studies have consistently shown that Alexa Fluor™ 555 is significantly more photostable than its cyanine counterpart, Cy3.[14][15][16] This allows for longer imaging periods before signal loss becomes a significant issue.
-
ATTO™ Dyes: The ATTO dye family is known for its high photostability, a characteristic attributed to the rigidized structure of the fluorophore.[17][18]
-
CF™ Dyes: CF™ dyes are engineered for enhanced photostability and brightness, often outperforming other dyes in demanding imaging applications.[13]
-
Trisulfo-Cy3: While described as a photostable dye, the photostability of cyanine dyes can be influenced by their local environment.[2][19]
Experimental Protocols
The following protocols provide a general framework for utilizing alkyne-functionalized dyes in microscopy via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Experimental Workflow for CuAAC Labeling in Fixed Cells
Detailed Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells
Materials:
-
Azide-labeled cells on coverslips
-
This compound or alternative fluorescent alkyne
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the alkyne dye
Procedure:
-
Prepare Stock Solutions:
-
Fluorescent Alkyne: Prepare a 1-10 mM stock solution in high-quality, anhydrous DMSO. Store at -20°C, protected from light.
-
CuSO₄: Prepare a 100 mM stock solution in deionized water.
-
THPTA: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution must be prepared fresh immediately before use.
-
-
Prepare Click Reaction Cocktail (for one coverslip, scale as needed):
-
To 440 µL of PBS, add the following in order, vortexing gently after each addition:
-
10 µL of CuSO₄ stock solution (final concentration: 2 mM)
-
40 µL of THPTA stock solution (final concentration: 8 mM)
-
1-10 µL of the fluorescent alkyne stock solution (final concentration: 2-20 µM)
-
-
Immediately before adding to the cells, add 10 µL of the freshly prepared 1 M sodium ascorbate solution (final concentration: 20 mM). The final volume is 500 µL.
-
-
Labeling Reaction:
-
Wash the fixed and permeabilized cells twice with PBS.
-
Remove the final wash and add the click reaction cocktail to the coverslip, ensuring the cells are fully covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Remove the click reaction cocktail and wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Perform a final wash with PBS.
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Signaling Pathway and Logical Relationships
The choice of a fluorescent probe is often dictated by the specific requirements of the experiment. The following diagram illustrates the logical considerations when selecting a fluorescent alkyne for microscopy.
Conclusion
This compound remains a valuable and cost-effective tool for click chemistry-based microscopy, particularly for routine applications where high water solubility is advantageous. However, for more demanding imaging scenarios that require the utmost in brightness and photostability, such as super-resolution microscopy or tracking of low-abundance targets, alternatives like ATTO™ 555 Alkyne and CF™555 Alkyne, with their superior photophysical properties, should be strongly considered. Alexa Fluor™ 555 Alkyne offers a robust and well-characterized option with a proven track record of high performance and photostability. The choice of the optimal fluorescent alkyne will ultimately depend on the specific experimental requirements, the imaging instrumentation available, and budgetary considerations. This guide provides the foundational data and protocols to make an informed decision for your research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. cenmed.com [cenmed.com]
- 5. The ATTO 565 Dye and Its Applications in Microscopy | MDPI [mdpi.com]
- 6. biotium.com [biotium.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. bioscience.co.uk [bioscience.co.uk]
- 11. bionordika.dk [bionordika.dk]
- 12. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. biotium.com [biotium.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. cancer.iu.edu [cancer.iu.edu]
- 16. researchgate.net [researchgate.net]
- 17. merckmillipore.com [merckmillipore.com]
- 18. blog.biosearchtech.com [blog.biosearchtech.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
A Researcher's Guide to Alternative Fluorescent Dyes for Trisulfo-Cy3-Alkyne in Bioorthogonal Labeling
For researchers, scientists, and drug development professionals leveraging the precision of click chemistry, the selection of a fluorescent dye is a critical determinant of experimental success. Trisulfo-Cy3-Alkyne is a widely used reagent for this purpose, valued for its brightness and water solubility. However, a range of alternative fluorescent alkynes are available, each offering a unique profile of spectral properties, photostability, and performance in various bioorthogonal labeling applications. This guide provides an objective comparison of this compound with prominent alternatives, supported by quantitative data and detailed experimental protocols to inform your selection.
Performance Comparison of Alkyne-Modified Fluorescent Dyes
The choice of a fluorescent alkyne should be guided by the specific requirements of the experiment, including the wavelength of the available light source, the desired emission color for multiplexing, and the required signal stability for imaging. The following table summarizes the key photophysical properties of this compound and several popular alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) | Key Features |
| This compound | 553 | 569 | 150,000[1][2][3] | ~0.1 | 15,000 | Good water solubility, bright orange-red fluorescence. |
| Alexa Fluor 488 Alkyne | 494-499[4][5][6] | 517-520[4][5] | 71,000 - 73,000[5][6] | 0.92[5][7][8][9] | 65,320 - 67,160 | Exceptionally bright and photostable green fluorescence, high pH insensitivity.[4][10] |
| Sulfo-Cy5-Alkyne | 649 | 671-672 | 250,000 - 271,000[][12] | 0.28[] | 70,000 - 75,880 | Bright, far-red fluorescence ideal for in vivo imaging, high water solubility.[12][13][14] |
| BODIPY-FL-Alkyne | 503[15][16][17][18] | 509-512[15][16][17][18] | 92,000[16][18] | 0.97[16][18] | 89,240 | Very bright and photostable green fluorescence, less sensitive to environmental polarity.[15][16][17][18][] |
| ATTO 532-Alkyne | 532[20][21] | 553[20][21] | 115,000[20][21] | 0.90[20] | 103,500 | Strong absorption, high fluorescence quantum yield, and excellent photostability.[21][22][23] |
Experimental Protocols
Accurate and reproducible labeling is crucial for obtaining reliable experimental results. The following are detailed protocols for common applications of alkyne-modified fluorescent dyes in cellular imaging.
Protocol 1: Labeling of Nascent DNA in Proliferating Cells
This protocol describes the labeling of newly synthesized DNA in cultured cells using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Cells of interest cultured on coverslips
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton™ X-100 in PBS)
-
Click-iT® reaction cocktail:
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Alkyne-modified fluorescent dye (e.g., this compound or an alternative)
-
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Metabolic Labeling: Incubate cells with 10 µM EdU in complete culture medium for the desired pulse duration (e.g., 1-2 hours) to allow for incorporation into newly synthesized DNA.
-
Cell Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and permeabilize with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction: Wash the cells twice with PBS. Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. Add the alkyne-modified fluorescent dye to the cocktail at a final concentration of 1-5 µM. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Washing and Counterstaining: Wash the cells three times with PBS. Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Mounting and Imaging: Wash the cells twice with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen dye and counterstain.
Protocol 2: Labeling of Cell Surface Proteins via Genetic Code Expansion
This protocol outlines the site-specific labeling of a cell-surface protein of interest (POI) using a genetically encoded non-canonical amino acid (ncAA) bearing a strained alkyne, followed by a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[24]
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Plasmids: one encoding the POI with an in-frame amber stop codon (TAG) at the desired labeling site, and another encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair.[24]
-
Non-canonical amino acid with a strained alkyne (e.g., BCN-lysine)
-
Transfection reagent
-
Cell culture medium
-
Azide-modified fluorescent dye
-
Fluorescence microscope
Procedure:
-
Transfection: Co-transfect the mammalian cells with the two plasmids using a suitable transfection reagent.
-
ncAA Incorporation: 24 hours post-transfection, replace the culture medium with fresh medium supplemented with the ncAA (e.g., 10-100 µM BCN-lysine). Incubate for 24-48 hours to allow for expression and incorporation of the ncAA into the POI.[24]
-
Labeling Reaction: Wash the cells twice with pre-warmed culture medium. Add the azide-modified fluorescent dye to the culture medium at a final concentration of 1-10 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing and Imaging: Wash the cells three times with pre-warmed culture medium to remove any unbound dye. Image the live cells using a fluorescence microscope with the appropriate filter sets.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate common workflows in bioorthogonal chemistry.
Caption: A generalized workflow for bioorthogonal labeling of biomolecules in cells.
Caption: Workflow for site-specific protein labeling using genetic code expansion and click chemistry.
References
- 1. cenmed.com [cenmed.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. dianabiotech.com [dianabiotech.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. benchchem.com [benchchem.com]
- 8. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. diSulfo-Cy5 alkyne, 1617497-19-4 | BroadPharm [broadpharm.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. BDP FL alkyne | AxisPharm [axispharm.com]
- 18. BDP FL alkyne (A270089) | Antibodies.com [antibodies.com]
- 20. FluoroFinder [app.fluorofinder.com]
- 21. leica-microsystems.com [leica-microsystems.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. ATTO 532 | Products | Leica Microsystems [leica-microsystems.com]
- 24. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Cross-Reactivity of Trisulfo-Cy3-Alkyne Conjugates
For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the specificity of fluorescent probes is paramount for generating reliable data. This guide provides an objective comparison of Trisulfo-Cy3-Alkyne, a fluorescent probe used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," with other commonly used alkyne-functionalized dyes. The focus of this comparison is on cross-reactivity and non-specific binding, critical parameters that influence the signal-to-noise ratio in imaging and other detection methods.
Performance Comparison of Fluorescent Alkyne Probes
The selection of a fluorescent alkyne for click chemistry involves a trade-off between brightness, photostability, and non-specific binding. While brighter dyes can enhance signal detection, they may also contribute to higher background if they exhibit off-target interactions. The addition of sulfonate groups to cyanine (B1664457) dyes, such as in this compound, is a key modification aimed at improving water solubility and reducing non-specific binding.
| Probe | Key Features | Reported Non-Specific Binding | Signal-to-Noise Ratio (Inferred) |
| This compound | Highly water-soluble due to three sulfonate groups; bright and photostable.[1][2] | Expected to be very low due to high hydrophilicity, which minimizes non-specific hydrophobic interactions with proteins and lipids.[3] | High |
| Sulfo-Cy3-Alkyne | Water-soluble with one or two sulfonate groups; bright and photostable.[4][5][6] | Low; studies on the azide (B81097) counterpart showed significantly lower background compared to non-sulfonated dyes.[7] Weak non-specific protein labeling observed in the presence of a copper catalyst at high concentrations.[8] | High |
| Non-sulfonated Cy3-Alkyne | More hydrophobic, less water-soluble. | Higher potential for non-specific binding to cellular components through hydrophobic interactions. | Moderate to Low |
| TAMRA-Alkyne | A common rhodamine-based dye. | Non-specific binding has been reported, particularly in the presence of a copper catalyst, and is concentration-dependent.[8][9] | Moderate to Low |
| Alexa Fluor 555 Alkyne | A bright and photostable dye from the Alexa Fluor family. | Generally exhibits low non-specific binding, a characteristic of the Alexa Fluor dye series. | High |
Experimental Protocols
To empirically determine and compare the cross-reactivity of different fluorescent alkyne probes, a standardized experimental protocol is essential. Below is a detailed methodology for assessing non-specific binding in a cell-based assay.
Objective:
To quantify the non-specific binding of this compound in comparison to other fluorescent alkyne probes in fixed and permeabilized cells.
Materials:
-
Cell Line: A relevant cell line for the intended application (e.g., HeLa, A549).
-
Azide-modified molecule: A molecule that can be metabolically incorporated into cells and bears an azide group (e.g., an azido-sugar or azido-amino acid). A control without the azide modification is crucial.
-
Fluorescent Alkyne Probes: this compound, Sulfo-Cy3-Alkyne, non-sulfonated Cy3-Alkyne, TAMRA-Alkyne, Alexa Fluor 555 Alkyne.
-
Click Chemistry Reagents: Copper(II) sulfate (B86663) (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., THPTA).
-
Buffers and Reagents: Phosphate-buffered saline (PBS), paraformaldehyde (PFA) for fixation, Triton X-100 or saponin (B1150181) for permeabilization, bovine serum albumin (BSA) for blocking, and DAPI for nuclear counterstaining.
-
Imaging System: A fluorescence microscope with appropriate filter sets for the selected dyes and DAPI.
Experimental Workflow:
Detailed Method:
-
Cell Culture and Metabolic Labeling:
-
Seed cells on glass coverslips and allow them to adhere overnight.
-
For the "+Azide" group, incubate cells with a medium containing the azide-modified molecule for a sufficient duration for its incorporation.
-
For the "-Azide" (negative control) group, culture cells in a standard medium.
-
-
Fixation, Permeabilization, and Blocking:
-
Wash cells with PBS.
-
Fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes to reduce non-specific antibody binding.
-
-
Click Reaction:
-
Prepare a fresh click reaction cocktail for each fluorescent alkyne probe. A typical cocktail consists of:
-
Fluorescent alkyne probe (e.g., 1-10 µM)
-
Copper(II) sulfate (e.g., 100 µM)
-
Copper ligand (e.g., 500 µM THPTA)
-
Sodium ascorbate (B8700270) (e.g., 5 mM, added last to initiate the reaction)
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS to remove unreacted reagents.
-
Perform an additional wash with PBS containing 1% BSA.
-
Rinse with deionized water.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope with consistent settings (exposure time, gain) for all samples.
-
Quantify the mean fluorescence intensity per cell for both the "+Azide" and "-Azide" groups for each probe. The signal in the "-Azide" group represents non-specific binding/cross-reactivity.
-
Calculate the signal-to-background ratio (S/B) for each probe: S/B = (Mean intensity of "+Azide" cells) / (Mean intensity of "-Azide" cells).
-
Underlying Chemistry and Rationale
The specificity of the click reaction is a cornerstone of its utility in biological systems. The reaction ligates an alkyne to an azide with high efficiency and selectivity. However, non-specific binding of the fluorescent probe itself can still occur, leading to background signal.
The rationale for the superior performance of this compound lies in its chemical structure. The three sulfonate groups impart a strong negative charge and high hydrophilicity to the molecule. This aqueous solubility helps to prevent the dye from aggregating and from non-specifically adsorbing to hydrophobic regions of proteins and lipid membranes within the cell, which is a common source of background fluorescence with less soluble dyes.[3]
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biotium.com [biotium.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. researchgate.net [researchgate.net]
Evaluating Trisulfo-Cy3-Alkyne: A Comparative Guide for FRET Applications
For researchers, scientists, and drug development professionals leveraging Förster Resonance Energy Transfer (FRET), the selection of a suitable donor fluorophore is critical for assay sensitivity and accuracy. This guide provides a comprehensive evaluation of Trisulfo-Cy3-Alkyne as a FRET donor, comparing its performance with viable alternatives and offering detailed experimental protocols for its application.
This compound is a water-soluble cyanine (B1664457) dye featuring a terminal alkyne group, rendering it ideal for specific biomolecular labeling through copper-catalyzed or strain-promoted click chemistry.[1][2] Its high water solubility, a result of the trisulfonate moiety, minimizes aggregation and non-specific binding, which is often a challenge with hydrophobic dyes in aqueous biological buffers. Spectrally, it belongs to the well-characterized Cy3 family of fluorophores, known for their brightness and photostability.[1]
Performance in FRET Pairs: A Comparative Analysis
The efficacy of a FRET donor is best assessed by its performance with various acceptor molecules. The most common FRET partner for Cy3 and its derivatives is Cy5, owing to the excellent spectral overlap between Cy3's emission and Cy5's excitation spectra. This pairing results in a large Förster radius (R₀), the distance at which FRET efficiency is 50%, typically in the range of 5.4 to 6.0 nm.[3][4] This allows for the detection of molecular interactions over a biologically relevant distance range.
While specific FRET efficiency data for this compound is not extensively published, its spectral characteristics are nearly identical to the widely studied Cy3. Therefore, its performance in FRET pairs is expected to be comparable. Below is a comparison of this compound's photophysical properties with other commonly used alkyne-functionalized, water-soluble FRET donors.
Table 1: Photophysical Properties of Alkyne-Functionalized FRET Donors
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Solubility |
| This compound | 550 | 570 | 150,000 | ~0.16 (for Cy3) | High (Water, DMSO, DMF) |
| Alexa Fluor 555 Alkyne | 555 | 565 | 150,000 | Not specified | High (Water soluble) |
| DBCO-Sulfo-Cy3 | 555 | 580 | 150,000 | Not specified | High (Water, DMSO, DMF) |
Note: The quantum yield of Cy3 can be environmentally sensitive. Data for Alexa Fluor 555 Alkyne and DBCO-Sulfo-Cy3 are based on their non-alkyne counterparts. DBCO-functionalized dyes are used in copper-free click chemistry.
Table 2: Förster Distances (R₀) for Cy3 with Common FRET Acceptors
| Donor | Acceptor | R₀ (nm) |
| Cy3 | Cy5 | 5.4 - 6.0 |
| Cy3 | Cy5.5 | 5.9 |
| Cy3 | Cy7 | 3.8 |
| Cy3 | Alexa Fluor 647 | ~6.0 |
Data is for the Cy3 fluorophore and is expected to be highly similar for this compound.[3][4]
Experimental Protocols
A key application for FRET is the study of conformational dynamics of biomolecules, such as the DNA Holliday junction.[3][5] The following protocols outline the labeling of DNA oligonucleotides with this compound and an azide-modified acceptor, and the subsequent single-molecule FRET (smFRET) analysis.
Protocol 1: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Labeling of Oligonucleotides
This protocol is adapted from established methods for labeling alkyne-modified oligonucleotides with azide-functionalized dyes.
Materials:
-
Alkyne-modified DNA oligonucleotide (donor strand)
-
Azide-modified DNA oligonucleotide (acceptor strand)
-
This compound
-
Azide-Cy5 (or other suitable azide-modified acceptor)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate
-
Nuclease-free water
-
DMSO (anhydrous)
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in anhydrous DMSO.
-
Azide-Cy5: 10 mM in anhydrous DMSO.
-
Alkyne- and Azide-modified oligonucleotides: 100 µM in nuclease-free water.
-
CuSO₄: 20 mM in nuclease-free water.
-
THPTA/TBTA: 100 mM in nuclease-free water/DMSO.
-
Sodium ascorbate: 300 mM in nuclease-free water (prepare fresh).
-
-
Labeling Reaction (for each oligonucleotide):
-
In a microcentrifuge tube, combine:
-
1 µL of 100 µM oligonucleotide
-
A 5 to 10-fold molar excess of the corresponding dye (this compound or Azide-Cy5).
-
Add nuclease-free water to a final volume of 15 µL.
-
-
In a separate tube, prepare the catalyst solution by mixing 1 µL of 20 mM CuSO₄ and 1 µL of 100 mM THPTA/TBTA. Let it sit for 5 minutes.
-
Add the 2 µL of the catalyst solution to the oligonucleotide/dye mixture.
-
Initiate the reaction by adding 3 µL of freshly prepared 300 mM sodium ascorbate.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the labeled oligonucleotides from excess dye using ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC.
-
Protocol 2: Single-Molecule FRET (smFRET) Analysis of Labeled Holliday Junctions
This protocol describes the general workflow for smFRET imaging using Total Internal Reflection Fluorescence (TIRF) microscopy.
Materials:
-
Labeled and purified donor and acceptor DNA strands.
-
Unlabeled DNA strands to complete the Holliday junction.
-
Biotinylated strand for surface immobilization.
-
Streptavidin-coated microscope slide.
-
T50 buffer (10 mM Tris-HCl, pH 8.0, 50 mM NaCl).
-
Imaging buffer (T50 buffer with an oxygen scavenging system, e.g., glucose oxidase, catalase, and D-glucose, and a triplet-state quencher, e.g., Trolox).
Procedure:
-
Holliday Junction Assembly:
-
Mix the four DNA strands (donor-labeled, acceptor-labeled, biotinylated, and unlabeled) in equimolar amounts in T50 buffer.
-
Anneal the strands by heating to 95°C for 5 minutes and then slowly cooling to room temperature over several hours.
-
-
Surface Immobilization:
-
Incubate the streptavidin-coated slide with a dilute solution of the biotinylated Holliday junctions for 5-10 minutes.
-
Wash away unbound junctions with T50 buffer.
-
-
smFRET Imaging:
-
Mount the slide on a TIRF microscope.
-
Add the imaging buffer to the slide.
-
Excite the donor fluorophore (Trisulfo-Cy3) with a 532 nm or 555 nm laser.
-
Simultaneously record the fluorescence emission from both the donor and acceptor channels using a sensitive camera.
-
-
Data Analysis:
-
Identify single molecules and extract the fluorescence intensity time traces for the donor (I_D) and acceptor (I_A).
-
Calculate the FRET efficiency (E) for each time point using the formula: E = I_A / (I_D + I_A).
-
Analyze the FRET efficiency distributions and time traces to understand the conformational dynamics of the Holliday junction.
-
Visualizing Experimental Workflows and Biological Processes
Experimental Workflow for smFRET
The following diagram illustrates the key steps in a single-molecule FRET experiment to study Holliday junction dynamics.
Caption: Workflow for smFRET analysis of Holliday junctions.
Signaling Pathway: Holliday Junction Dynamics
This diagram illustrates the dynamic equilibrium between the two stacked conformers of a Holliday junction, which can be monitored by FRET.
Caption: Conformational dynamics of a Holliday junction observed by FRET.
Note: The images in the DOT script are placeholders and would need to be replaced with actual diagrams of the Holliday junction conformers.
Conclusion
This compound is a robust and reliable FRET donor for studying biomolecular interactions and dynamics. Its high water solubility and amenability to click chemistry make it a versatile tool for specific labeling in aqueous environments. While direct comparative FRET efficiency data for the trisulfonated form is limited, its performance can be confidently inferred from the extensive literature on the Cy3 fluorophore. When paired with appropriate acceptors like Cy5, this compound offers a powerful system for quantitative FRET analysis in a wide range of biological and drug discovery applications.
References
Comparative analysis of Trisulfo-Cy3-Alkyne in different cell lines
For researchers, scientists, and drug development professionals, the precise visualization and tracking of biomolecules within living cells is paramount for unraveling complex biological processes. Trisulfo-Cy3-Alkyne has emerged as a valuable tool for such applications, enabling fluorescent labeling of azide-modified biomolecules via click chemistry. This guide provides a comprehensive comparative analysis of this compound's performance in different cell lines, alongside a leading alternative, Alexa Fluor 555 Alkyne. The objective is to equip researchers with the necessary data and protocols to make informed decisions for their specific experimental needs.
Performance at a Glance: A Quantitative Comparison
The selection of a fluorescent probe is a critical step in experimental design, directly impacting the quality and reliability of the data obtained. Key performance indicators include quantum yield (a measure of fluorescence efficiency), photostability (resistance to fading upon illumination), and signal-to-noise ratio. While direct head-to-head comparisons in multiple cell lines are not always available in a single study, the following tables summarize the available quantitative data for this compound and its common alternative, Alexa Fluor 555 Alkyne.
| Property | This compound | Alexa Fluor 555 Alkyne | Reference |
| Excitation Max (nm) | ~550 | ~555 | [1] |
| Emission Max (nm) | ~570 | ~565 | [1] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | [2][3] |
| Quantum Yield (Φ) | ~0.1 (in aqueous solution) | ~0.1 | [2][3] |
| Water Solubility | High | High | [4] |
Table 1: Photophysical Properties of this compound and Alexa Fluor 555 Alkyne.
| Performance Metric | This compound (as a Cy3 dye) | Alexa Fluor 555 Alkyne | Key Findings | Reference |
| Photostability | Generally lower | Significantly higher | Alexa Fluor 555 retained almost 90% of its initial fluorescence after 95 seconds of continuous illumination, while Cy3 retained about 75%.[2] | [2][5] |
| Brightness of Conjugates | Generally lower | Significantly higher | Protein conjugates of Alexa Fluor 555 are significantly brighter than those of Cy3, especially at high degrees of labeling.[3] | [3] |
| Cytotoxicity | Moderate to low | Generally low | The cytotoxicity of cyanine (B1664457) dyes, including Cy3 derivatives, is a consideration, with LD50 values for some cyanine dyes in HeLa cells observed to be between 5-10 µM after 72 hours of incubation.[6] Asymmetric cyanine dyes like CellTox™ Green are designed to be non-toxic to viable cells.[7] | [6][7][8][9][10] |
Table 2: Comparative Performance in Cellular Imaging.
Experimental Workflows and Protocols
Detailed and reproducible experimental protocols are crucial for successful cell imaging studies. Below are representative workflows and protocols for labeling biomolecules in different cell lines using this compound and Alexa Fluor 555 Alkyne via copper-catalyzed click chemistry (CuAAC).
Caption: General workflow for labeling intracellular biomolecules using click chemistry.
Protocol 1: Labeling of Glycoproteins in HeLa Cells (Fixed Cell Imaging)
This protocol is adapted for the labeling of nascent glycoproteins in HeLa cells using metabolic incorporation of an azide-modified sugar followed by click chemistry with this compound.[11][12]
Materials:
-
HeLa cells cultured on glass coverslips
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac4ManNAz)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Click reaction cocktail:
-
This compound (1-10 µM)
-
Copper(II) sulfate (CuSO4) (100 µM)
-
Sodium ascorbate (B8700270) (5 mM, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (500 µM)
-
-
Antifade mounting medium with DAPI
Procedure:
-
Metabolic Labeling:
-
Culture HeLa cells on coverslips to 70-80% confluency.
-
Add Ac4ManNAz to the culture medium to a final concentration of 25-50 µM.
-
Incubate for 24-48 hours to allow for incorporation into glycoproteins.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use by adding the components in the following order, vortexing gently after each addition: PBS, this compound, CuSO4, THPTA, and finally sodium ascorbate.
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation/Emission: ~550/570 nm) and DAPI (Excitation/Emission: ~358/461 nm).
-
Protocol 2: Labeling of Nascent Proteins in Jurkat Cells (Live Cell Imaging)
This protocol outlines a method for labeling newly synthesized proteins in suspension Jurkat cells using an azide-containing amino acid analog and subsequent live-cell click chemistry with Alexa Fluor 555 Alkyne.[13][14][15]
Materials:
-
Jurkat cells in suspension culture
-
RPMI-1640 medium supplemented with 10% FBS
-
L-azidohomoalanine (AHA)
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free RPMI)
-
Click reaction cocktail for live cells:
-
Alexa Fluor 555 Alkyne (1-5 µM)
-
Copper(II) sulfate (CuSO4) (50 µM)
-
Sodium ascorbate (1 mM, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (250 µM)
-
-
Poly-D-lysine coated imaging dishes
Procedure:
-
Metabolic Labeling:
-
Culture Jurkat cells to a density of approximately 0.5 x 10^6 cells/mL.
-
Replace the culture medium with methionine-free medium supplemented with AHA (25-50 µM) and 10% dialyzed FBS.
-
Incubate for 4-18 hours.
-
-
Cell Preparation:
-
Pellet the cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells twice with warm live-cell imaging buffer.
-
Resuspend the cells in live-cell imaging buffer.
-
-
Click Chemistry Reaction:
-
Prepare the live-cell click reaction cocktail immediately before use.
-
Add the cocktail to the cell suspension.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing and Imaging:
-
Pellet the cells and wash twice with live-cell imaging buffer.
-
Resuspend the cells in fresh imaging buffer and transfer to poly-D-lysine coated imaging dishes. Allow the cells to settle for 10-15 minutes.
-
Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO2) and appropriate filter sets for Alexa Fluor 555 (Excitation/Emission: ~555/565 nm).
-
Visualization of Signaling Pathways
This compound and its alternatives can be powerful tools for visualizing components of signaling pathways, such as the Wnt/β-catenin and Epidermal Growth Factor Receptor (EGFR) pathways, by labeling specific proteins or their post-translational modifications.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis.[16][17][18][19][20] Its dysregulation is implicated in various diseases, including cancer. Visualizing the localization and interactions of key pathway components is essential for understanding its function.
Caption: Wnt/β-catenin signaling pathway and potential for fluorescent labeling.
In the context of this pathway, this compound could be used to label and track β-catenin. For instance, by metabolically labeling cells with an azide-modified amino acid, nascent β-catenin would be tagged. Subsequent click chemistry with this compound would allow for the visualization of its accumulation in the cytoplasm and translocation to the nucleus upon Wnt signaling activation.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and differentiation.[21][22][23][24] Its signaling is tightly regulated, and its dysregulation is a hallmark of many cancers.
Caption: EGFR signaling pathway and opportunities for fluorescent labeling.
This compound can be employed to study EGFR trafficking. By metabolically labeling the glycosylated extracellular domain of EGFR with an azide-modified sugar, subsequent click chemistry with this compound would allow for the visualization of EGFR internalization, endosomal sorting, and recycling or degradation upon EGF stimulation.
Conclusion
This compound is a versatile and effective tool for fluorescently labeling biomolecules in a variety of cell lines. Its high water solubility and bright fluorescence make it suitable for a range of imaging applications. However, for experiments requiring high photostability and brightness, particularly in live-cell, long-term imaging, alternatives like Alexa Fluor 555 Alkyne may offer superior performance. The choice of fluorescent probe should be carefully considered based on the specific experimental goals, the cell type being used, and the imaging modality. The protocols and comparative data provided in this guide aim to facilitate this decision-making process and enable researchers to achieve high-quality, reproducible results in their cellular imaging studies.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cancer.iu.edu [cancer.iu.edu]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 7. Real-Time Monitoring of Cytotoxicity Using CellTox™ Green Dye and the Essen Bioscience IncuCyte™ FLR [promega.com.br]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dynamic analysis of apoptosis using cyanine SYTO probes: From classical to microfluidic cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Live-cell imaging of the plasma membrane of Jurkat T cells [protocols.io]
- 14. ibidi.com [ibidi.com]
- 15. researchgate.net [researchgate.net]
- 16. Visualizing WNT signaling in mammalian systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Integrated analysis of Wnt signalling system component gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of Wnt signaling components and activation of the Wnt canonical pathway in the murine retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The connections of Wnt pathway components with cell cycle and centrosome: side effects or a hidden logic? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Potential applications of clickable probes in EGFR activity visualization and prediction of EGFR-TKI therapy response for NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Single Particle Tracking Reveals that EGFR Signaling Activity Is Amplified in Clathrin-Coated Pits - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Assessing the Stability of Trisulfo-Cy3-Alkyne Conjugates Over Time: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing click chemistry for fluorescent labeling, the long-term stability of dye-alkyne conjugates is paramount for reproducible and reliable results. This guide provides a comparative assessment of the stability of Trisulfo-Cy3-Alkyne, a widely used red fluorescent probe, against other common fluorescent alkyne alternatives. The information presented herein is a synthesis of manufacturer-provided data and findings from published research, offering a framework for selecting the most appropriate fluorescent probe for your experimental needs.
Comparative Stability of Fluorescent Alkyne Dyes
The stability of a fluorescent dye can be categorized into two main aspects: photostability, which is the resistance to degradation upon exposure to light, and chemical stability, which refers to its shelf-life and resistance to degradation in storage and experimental solutions. While manufacturers often highlight the photostability of their dyes, data on long-term chemical stability in various buffer systems can be less readily available.
The addition of sulfonate groups, as in this compound, generally enhances water solubility and has been reported to improve the optical stability of cyanine (B1664457) dyes.[1] This modification can also reduce the tendency of dye molecules to aggregate, which can otherwise lead to quenching and a decrease in fluorescence intensity over time.[2]
Alternative fluorescent alkyne probes, such as those from the Alexa Fluor, CF™ Dye, and ATTO dye families, are also engineered for high photostability and are common choices in demanding imaging applications.[3][4][5] Some studies suggest that Alexa Fluor and CF™ dyes may offer superior photostability compared to traditional cyanine dyes.[6][7]
The following table summarizes publicly available information on the stability of this compound and its common alternatives. It is important to note that direct, head-to-head comparative studies on long-term chemical stability are limited, and the provided data is compiled from various sources.
Table 1: Comparison of Fluorescent Alkyne Dye Stability
| Feature | This compound | Sulfo-Cy3-Alkyne | Alexa Fluor™ 555 Alkyne | CF™555 Dye Alkyne | ATTO 550 Alkyne |
| Dye Class | Sulfonated Cyanine | Sulfonated Cyanine | Sulfonated Rhodamine | Rhodamine-based | Rhodamine-based |
| Reported Photostability | Bright and photostable[8][9][10] | Bright and photostable[11] | High photostability[3][7] | High brightness and photostability[4] | High thermal and photochemical stability |
| Recommended Storage (Solid) | -20°C, desiccated, protected from light[9][10] | -20°C in the dark[11] | ≤-20°C, desiccated, protected from light | -20°C, protected from light[12] | -20°C |
| Reported Shelf-Life (Solid) | Not specified | 24 months at -20°C[11] | Not specified | At least 12 months from receipt[12] | Not specified |
| pH Sensitivity | Fluorescence is pH-insensitive from pH 4 to pH 10[9] | Not specified | Highly fluorescent over a wide pH range[3] | Not specified | Not specified |
| Key Advantages | High water solubility due to three sulfo groups. | Good water solubility. | High photostability and brightness.[3] | Excellent photostability and water solubility.[4] | High fluorescence quantum yield and stability. |
Experimental Protocols for Stability Assessment
To facilitate a direct and quantitative comparison of the stability of this compound conjugates and their alternatives, detailed experimental protocols are provided below. These protocols are designed to assess both photostability and long-term chemical stability under controlled conditions.
Protocol 1: Photostability Assessment of Fluorescent Dye-Alkyne Conjugates
This protocol measures the rate of photobleaching of a fluorescently labeled biomolecule under continuous illumination.
Materials:
-
Fluorescent dye-alkyne conjugated to a biomolecule of interest (e.g., a peptide or oligonucleotide).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Fluorescence microscope with a suitable filter set for the dye being tested and a camera capable of time-lapse imaging.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Sample Preparation:
-
Prepare a solution of the fluorescently labeled biomolecule in PBS at a concentration of 1 µM.
-
Mount a small volume (e.g., 10 µL) of the solution on a microscope slide and cover with a coverslip. Seal the edges of the coverslip to prevent evaporation.
-
-
Microscopy Setup:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Select the appropriate filter cube for the dye (e.g., for Cy3, an excitation filter around 550 nm and an emission filter around 570 nm).
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate photobleaching. Keep this intensity constant for all samples being compared.
-
-
Time-Lapse Imaging:
-
Acquire a time-lapse series of images of the same field of view. For example, capture an image every 30 seconds for a total of 30 minutes. Ensure the sample remains in focus throughout the acquisition.
-
-
Data Analysis:
-
Open the image series in an image analysis software like ImageJ.
-
Define a region of interest (ROI) within the fluorescently labeled area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region without any fluorescent signal and subtracting this value from the ROI measurements for each time point.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
To quantify photostability, fit the data to a single exponential decay curve to determine the photobleaching rate constant. A smaller rate constant indicates higher photostability.
-
Protocol 2: Long-Term Chemical Stability Assessment in Solution
This protocol evaluates the degradation of the fluorescent dye-alkyne conjugate over time when stored in a buffered solution.
Materials:
-
Fluorescent dye-alkyne conjugate of interest.
-
Storage buffer (e.g., PBS, pH 7.4, with 0.02% sodium azide (B81097) to prevent microbial growth).
-
A spectrophotometer or fluorometer.
-
-20°C and 4°C storage facilities.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the fluorescent dye-alkyne conjugate in the chosen storage buffer at a known concentration (e.g., 10 µM).
-
Aliquot the stock solution into multiple microcentrifuge tubes to avoid repeated freeze-thaw cycles of the main stock.
-
-
Storage Conditions:
-
Store the aliquots at two different temperatures: -20°C and 4°C, protected from light.
-
-
Time-Point Measurements:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), take one aliquot from each storage temperature for analysis.
-
For the -20°C samples, allow the aliquot to thaw completely at room temperature before measurement.
-
-
Spectroscopic Analysis:
-
Absorbance Measurement: Measure the absorbance spectrum of the sample using a spectrophotometer. Record the absorbance at the dye's maximum absorption wavelength (λmax).
-
Fluorescence Measurement: Using a fluorometer, excite the sample at its maximum excitation wavelength and measure the fluorescence emission spectrum. Record the peak fluorescence intensity.
-
-
Data Analysis:
-
For each time point and storage condition, normalize the absorbance at λmax and the peak fluorescence intensity to the values obtained at time 0.
-
Plot the normalized absorbance and fluorescence intensity as a function of time for each storage condition.
-
A significant decrease in either absorbance or fluorescence intensity indicates degradation of the conjugate. The rate of decrease can be used to compare the stability of different fluorescent probes.
-
Visualizing Experimental Workflows
To provide a clear overview of the methodologies, the following diagrams illustrate the key steps in the experimental protocols.
Caption: Workflow for photostability assessment of fluorescent conjugates.
Caption: Workflow for long-term chemical stability assessment.
By following these standardized protocols, researchers can generate robust and comparable data to make informed decisions about the most stable fluorescent alkyne probes for their specific long-term studies. This will ultimately contribute to the reliability and reproducibility of experimental outcomes in various fields of life sciences and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. biotium.com [biotium.com]
- 5. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | BroadPharm [broadpharm.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. interchim.fr [interchim.fr]
A Head-to-Head Battle of Brightness: Trisulfo-Cy3-Alkyne Versus a Field of Fluorescent Probes
A comprehensive guide for researchers navigating the vibrant landscape of fluorescent dyes for bio-labeling applications.
In the intricate world of molecular biology and drug development, the precise visualization of cellular components and processes is paramount. Fluorescent dyes, particularly those amenable to bioorthogonal "click" chemistry, have emerged as indispensable tools for illuminating the inner workings of the cell. Among these, Trisulfo-Cy3-Alkyne has garnered attention for its purported brightness and water solubility. This guide provides a rigorous cost-benefit analysis of this compound, pitting it against a selection of popular alternative dyes to empower researchers in making informed decisions for their specific experimental needs.
The Contenders: A Spectrum of Choices
This comparison focuses on alkyne-functionalized fluorescent dyes operating in the popular Cy3 spectral range (green excitation, orange/red emission). The key players in this analysis are:
-
This compound: A highly water-soluble cyanine (B1664457) dye designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Its three sulfonate groups are intended to enhance solubility and reduce aggregation.
-
Sulfo-Cy3-Alkyne: A closely related dye with a single sulfonate group, also for use in CuAAC reactions.
-
Cy3 Alkyne: The non-sulfonated parent cyanine dye, suitable for CuAAC in less aqueous environments.
-
DBCO-Cy3: A dibenzocyclooctyne-functionalized Cy3 dye that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). This is a key advantage in live-cell imaging where copper toxicity is a concern.
-
Alexa Fluor™ 555 Alkyne: A leading alternative from a different dye family, known for its exceptional brightness and photostability, and is also used in CuAAC reactions.
Performance Metrics: A Quantitative Showdown
The utility of a fluorescent dye is primarily determined by its photophysical properties. Here, we present a summary of the key performance indicators for our selected dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness* | Key Features |
| This compound | ~550[1] | ~570[1] | 150,000[1] | ~0.1 (estimated) | 15,000 | High water solubility[1]. |
| Sulfo-Cy3-Alkyne | 548[2] | 563[2] | 162,000[2] | 0.1[2] | 16,200 | Good water solubility and photostability[2]. |
| Cy3 Alkyne | 555[3] | 570[3] | 150,000[3] | 0.31[3] | 46,500 | Standard Cy3 dye for click chemistry[3]. |
| DBCO-Cy3 | 555[4] | 570[4] | 150,000[4] | 0.15 - 0.31[4] | 22,500 - 46,500 | Enables copper-free click chemistry[4]. |
| Alexa Fluor™ 555 Alkyne | 555 | 565 | 155,000[5] | Not specified | > Cy3 | High brightness and photostability[6][7][8]. |
*Relative Brightness is calculated as Molar Extinction Coefficient × Quantum Yield.
Note: The quantum yield for this compound is estimated based on the value for the closely related Sulfo-Cy3-Alkyne.
The Cost of Illumination: A Price-per-Labeling Reaction Analysis
While performance is crucial, the economic feasibility of a reagent is a practical consideration for any research laboratory. The following table provides an estimated cost per labeling reaction, based on typical reaction conditions and publicly available pricing.
| Dye | Vendor Example | Price per mg (USD) | Approx. Reactions per mg* | Estimated Cost per Reaction (USD) |
| This compound | BroadPharm | $150 | ~124 | $1.21 |
| Sulfo-Cy3-Alkyne | Lumiprobe | $105 | ~144 | $0.73 |
| Cy3 Alkyne | BroadPharm | $125 | ~188 | $0.66 |
| DBCO-Cy3 | BroadPharm | $125 | ~132 | $0.95 |
| Alexa Fluor™ 555 Alkyne | Thermo Fisher Scientific | Varies | Varies | Varies |
*Based on a typical 100 µL reaction with a final dye concentration of 10 µM.
Experimental Corner: Protocols for Success
To ensure reproducible and reliable results, detailed experimental protocols are essential. Below are representative protocols for copper-catalyzed and copper-free click chemistry labeling of proteins in a cellular context.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Cellular Imaging
This protocol is suitable for labeling azide-modified proteins in fixed and permeabilized cells with alkyne-functionalized dyes like this compound.
Protocol Details:
-
Cell Culture and Metabolic Labeling: Culture cells of interest and introduce an azide-modified metabolic precursor (e.g., azidohomoalanine for protein synthesis) into the culture medium.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Prepare Click Reaction Cocktail: Freshly prepare a cocktail containing:
-
10 µM this compound
-
1 mM CuSO₄
-
10 mM Sodium Ascorbate
-
in PBS.
-
-
Incubation: Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled proteins using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol is ideal for labeling azide-modified biomolecules on the surface of living cells using DBCO-functionalized dyes, avoiding the cytotoxicity associated with copper catalysts.
Protocol Details:
-
Cell Culture and Metabolic Labeling: Culture cells and introduce an azide-modified sugar analog (e.g., Ac4ManNAz) to label cell surface glycoproteins.
-
Add DBCO-Cy3: Add DBCO-Cy3 to the cell culture medium to a final concentration of 5-10 µM.
-
Incubation: Incubate the cells for 30-60 minutes under normal culture conditions (37°C, 5% CO₂).
-
Washing (Optional): For surface labeling, washing with fresh media or PBS can reduce background fluorescence.
-
Live-Cell Imaging: Image the cells directly using a fluorescence microscope equipped with a live-cell imaging chamber and appropriate Cy3 filter sets.
Cost-Benefit Analysis: Making the Right Choice
The selection of the optimal fluorescent dye is a multi-faceted decision that balances performance, cost, and experimental constraints.
This compound and Sulfo-Cy3-Alkyne are excellent choices when high water solubility is the primary concern, particularly for labeling proteins in aqueous buffers. Their cost is moderate, making them a viable option for routine applications. However, their relatively low quantum yield may necessitate higher illumination intensities or more sensitive detectors.
Cy3 Alkyne , the non-sulfonated parent dye, offers a significant boost in quantum yield and, consequently, brightness. It is also the most cost-effective option per reaction. However, its lower water solubility may require the use of co-solvents, which could be detrimental in certain biological systems.
DBCO-Cy3 stands out for its ability to participate in copper-free click chemistry . This is a critical advantage for live-cell imaging , where the cytotoxicity of copper is a major concern. While its quantum yield can be comparable to Cy3 Alkyne, it comes at a slightly higher cost.
Alexa Fluor™ 555 Alkyne represents the premium choice, offering superior brightness and photostability compared to the Cy3 dye series[6][7][8]. For demanding applications such as single-molecule imaging or experiments requiring long acquisition times, the enhanced performance of Alexa Fluor 555 may justify its potentially higher cost.
Conclusion: A Bright Future for Cellular Imaging
The field of fluorescent probes is continually evolving, offering researchers an expanding palette of colors and functionalities. This compound and its sulfonated and non-sulfonated counterparts provide a versatile and cost-effective toolkit for a wide range of applications. For experiments demanding the highest sensitivity and photostability, Alexa Fluor 555 remains a top contender. The advent of copper-free click chemistry with dyes like DBCO-Cy3 has opened up new frontiers in live-cell imaging, allowing for the gentle and specific labeling of biomolecules in their native environment. Ultimately, the ideal dye is the one that best aligns with the specific scientific question, experimental design, and available resources. By carefully considering the quantitative data and protocols presented in this guide, researchers can confidently select the fluorescent probe that will best illuminate their path to discovery.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Cy3 alkyne | BroadPharm [broadpharm.com]
- 4. Cy3 DBCO, 2692677-79-3 | BroadPharm [broadpharm.com]
- 5. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to Trisulfo-Cy3-Alkyne for Reproducible Fluorescent Labeling
For researchers, scientists, and drug development professionals seeking robust and reproducible fluorescent labeling, Trisulfo-Cy3-Alkyne offers a water-soluble, bright, and photostable option for copper-catalyzed click chemistry (CuAAC) applications. This guide provides an objective comparison of its performance against common alternatives, supported by experimental data and detailed protocols, to facilitate informed decisions in experimental design.
This compound is a derivative of the well-established cyanine (B1664457) dye, Cy3, functionalized with a terminal alkyne group for covalent attachment to azide-modified biomolecules. The inclusion of three sulfonate groups enhances its water solubility, mitigating aggregation and non-specific binding, which are critical factors for achieving reproducible results in aqueous biological environments. This guide will delve into the quantitative performance of this compound and compare it with two spectrally similar alkyne-functionalized dyes: Alexa Fluor 555 Alkyne and DyLight 550 Alkyne.
Performance Comparison
The selection of a fluorescent dye is pivotal for the success of labeling experiments, directly impacting signal intensity, clarity, and the reliability of quantitative analyses. The following table summarizes the key photophysical properties of this compound and its alternatives.
| Property | This compound | Alexa Fluor 555 Alkyne | DyLight 550 Alkyne |
| Excitation Maximum (nm) | ~550-553 | 555[1] | 562[2] |
| Emission Maximum (nm) | ~569-570 | 565[1] | 576[2] |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~150,000[3] | ~150,000[1] | ~150,000[2] |
| Quantum Yield | ~0.1 (for sulfo-Cy3 alkyne) | High | High[4] |
| Photostability | Good[5][6] | Higher than Cy3[7][8] | High[4][9] |
| Water Solubility | High[5] | High[7] | High[4] |
Key Observations:
-
Spectral Properties: All three dyes exhibit similar excitation and emission spectra, making them compatible with standard TRITC/Cy3 filter sets. Their high molar extinction coefficients indicate efficient light absorption.
-
Water Solubility: The trisulfonation of the Cy3 core in this compound significantly enhances its water solubility, a key feature for reproducible labeling in biological systems by preventing aggregation and reducing background signal. Alexa Fluor and DyLight dyes are also designed for high water solubility.
Experimental Protocols
Reproducibility in fluorescent labeling experiments is critically dependent on well-defined and consistently executed protocols. Below are detailed methodologies for a common application: the labeling of metabolically tagged glycoproteins on the cell surface.
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azide (B81097) Sugars
This protocol describes the incorporation of an azide-functionalized sugar into the glycan structures of cultured cells.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, CHO)
-
Complete cell culture medium
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine (ManNAz-peracetate))
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate with glass coverslips) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of Azide Sugar Stock: Prepare a stock solution of the peracetylated azide sugar in DMSO (e.g., 50 mM).
-
Metabolic Labeling: To the complete culture medium, add the azide sugar stock solution to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells in the azide sugar-containing medium for 2-3 days under standard cell culture conditions (37°C, 5% CO₂). This allows for the metabolic incorporation of the azide group into cell surface glycans.[10][11][12][13]
-
Washing: After incubation, gently wash the cells three times with PBS to remove any unincorporated azide sugar. The cells are now ready for fluorescent labeling via click chemistry.
Protocol 2: Fluorescent Labeling of Azide-Modified Glycoproteins using this compound via CuAAC
This protocol details the copper-catalyzed click reaction to label the azide-tagged glycoproteins with this compound.
Materials:
-
Cells with azide-labeled glycans (from Protocol 1)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
PBS
-
Bovine Serum Albumin (BSA)
-
Formaldehyde (B43269) (for fixing)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Preparation of Click Chemistry Reagents:
-
Prepare a 10 mM stock solution of this compound in water or DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).
-
-
Fixation (Optional but Recommended for Imaging): Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS.
-
Click Reaction Cocktail Preparation: Immediately before use, prepare the click reaction cocktail. For a 1 mL final volume, add the components in the following order:
-
885 µL PBS
-
10 µL of 10 mM this compound (final concentration 100 µM)
-
20 µL of 100 mM CuSO₄ (final concentration 2 mM)
-
50 µL of 500 mM THPTA (final concentration 25 mM)
-
35 µL of 1 M sodium ascorbate (final concentration 35 mM)
-
Mix gently but thoroughly.
-
-
Labeling Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 1% BSA to remove unreacted reagents.
-
Nuclear Counterstaining: Incubate the cells with a DAPI or Hoechst solution in PBS for 5-10 minutes.
-
Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips on microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with a suitable filter set for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).
Mandatory Visualizations
To further elucidate the experimental process and a relevant biological context, the following diagrams are provided.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. DyLight conjugated secondary antibodies | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Alexa Fluor 555 equivalent | APDye Fluor 555 | AxisPharm [axispharm.com]
- 8. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. DyLight® -conjugated secondary antibodies - dianova [dianova.com]
- 10. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Trisulfo-Cy3-Alkyne
Researchers and scientists handling Trisulfo-Cy3-Alkyne are responsible for its safe disposal to ensure a secure laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step plan for the proper disposal of this water-soluble fluorescent dye and linker. Adherence to these procedures is critical due to the compound's chemical properties, including its nature as a cyanine (B1664457) dye, a sulfonated organic molecule, and a terminal alkyne.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves. All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Key Hazards:
-
Cyanine Dyes: Can be irritants and are often fluorescent, requiring special disposal considerations to prevent environmental contamination.[1][2][3]
-
Terminal Alkynes: A significant safety concern with terminal alkynes is the potential to form explosive heavy metal acetylides. Therefore, waste containing this functional group should never be mixed with heavy metal waste.[4] Reaction mixtures may require quenching to neutralize this reactivity before disposal.[5]
-
Sulfonated Compounds: The sulfonic acid groups in this compound increase its water solubility.
Step-by-Step Disposal Protocol
The cornerstone of proper disposal is the segregation of waste streams to prevent hazardous chemical reactions.[4][6] All waste containing this compound must be treated as hazardous chemical waste.[3]
1. Waste Segregation:
-
Establish separate, clearly labeled hazardous waste containers for each type of waste.[4]
-
Do not mix this compound waste with other chemical waste streams, especially heavy metal waste.[4]
2. Waste Collection:
-
Solid Waste:
-
Examples: Contaminated gloves, pipette tips, weigh boats, and paper towels.
-
Procedure: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[4] The container must be clearly labeled "Hazardous Chemical Waste" and specify that it "Contains this compound".[4]
-
-
Liquid Waste:
-
Examples: Unused or expired solutions of this compound, reaction mixtures, and solvent rinsates.
-
Procedure: Collect all liquid waste in a compatible, leak-proof, and sealable liquid waste container.[4] The container material must be compatible with the solvents used. Label the container "Hazardous Liquid Chemical Waste," specifying "Contains this compound" and listing all solvent components.[4] Never pour fluorescent dye waste down the drain.[3]
-
-
Contaminated Sharps:
-
Contaminated Glassware:
-
Procedure: Rinse glassware that has been in contact with this compound with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove residual compound.[4] Collect this initial rinsate as hazardous liquid waste.[4] Subsequent rinses with soap and water can typically be disposed of down the drain, but it is crucial to confirm this with your institution's specific guidelines.[4]
-
3. Disposal of Reaction Mixtures:
Reaction mixtures containing the terminal alkyne must be carefully quenched before being collected for waste disposal to neutralize any potentially reactive species.[5]
| Parameter | Illustrative Value | Notes |
| Initial Reaction Volume | 50 mL | Adjust quenching agent volume based on the scale of your reaction. |
| Quenching Agent | Methanol | A proton source to neutralize any acetylide anions. |
| Quenching Agent Volume | 5-10 mL | Add slowly at 0 °C to control any exothermic reaction. |
| Stirring Time | 30 minutes | Ensure complete mixing and reaction. |
| Final pH | ~7 | Check with pH paper to ensure neutralization. |
Experimental Protocol for Quenching:
-
Preparation: Ensure the reaction flask is under an inert atmosphere (e.g., Nitrogen or Argon) and cooled to 0 °C in an ice bath.[5]
-
Quenching: Slowly add a proton source, such as methanol, to the cooled and stirring reaction mixture.[5]
-
Equilibration: Allow the mixture to slowly warm to room temperature while continuing to stir.[5]
-
Waste Collection: Once the quenching is complete and the mixture is at room temperature, transfer it to the designated hazardous liquid waste container.[5]
4. Final Disposal:
Once waste containers are approximately three-quarters full, securely seal them.[4] Store the sealed and labeled containers in a designated satellite accumulation area.[2][5] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[4][5]
Spill Management
In the event of a spill:
-
Evacuate and Secure: Alert others in the area and restrict access.[7]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[4][7]
-
Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.[4]
-
Dispose: Place all spill cleanup materials into a labeled hazardous waste container for proper disposal.[4]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.[7]
Caption: Disposal workflow for this compound.
References
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Trisulfo-Cy3-Alkyne
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Trisulfo-Cy3-Alkyne. Adherence to these procedures is essential for minimizing risks and ensuring the integrity of experimental outcomes. This compound is a water-soluble cyanine (B1664457) dye containing an alkyne group, enabling its use in "Click Chemistry" to attach the fluorophore to azide-bearing molecules.[1][2][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound in both solid (powder) and solution forms. The following table summarizes the minimum required protective gear.
| Body Part | Required PPE | Specifications and Notes |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always double-glove. Inspect gloves for any damage before use and practice proper glove removal techniques to avoid skin contact.[5][6] |
| Eyes/Face | Safety goggles and face shield | Goggles must be splash-proof. A face shield should be worn over the goggles, especially when handling the powder form or solutions where splashing is a risk.[6][7] |
| Body | Laboratory coat and chemical-resistant apron | A fully buttoned lab coat is the minimum requirement. For handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat is necessary.[6][7] |
| Respiratory | Fume hood or respirator | All handling of the solid form and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[5][6] If a fume hood is not available, a NIOSH-approved respirator may be required.[6][7] |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is crucial for preventing exposure and contamination.
A. Pre-Handling Preparations:
-
Consult Safety Data Sheet (SDS): Although a specific SDS for this compound may need to be requested from the supplier, reviewing SDS for similar cyanine dyes is a critical first step.[6]
-
Designate a Handling Area: All work with the dye should be performed in a designated area, preferably within a chemical fume hood.[6]
-
Assemble Materials: Ensure all necessary equipment, including PPE and spill cleanup materials, are readily available before starting.[6]
B. Handling Procedures:
-
Weighing and Reconstitution:
-
Labeling: Clearly label all containers with the compound name, concentration, preparation date, and appropriate hazard warnings.[6]
C. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that have come into contact with the dye.[6]
-
Storage: Store this compound at -20°C in a dry, well-ventilated place, and keep the container tightly closed.[1][5]
Experimental Protocol: General Click Chemistry Labeling
This compound is used for labeling azide-containing molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Preparation of Reactants:
-
Dissolve the azide-containing molecule in an appropriate aqueous buffer.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., water, DMSO).[1]
-
-
Click Reaction:
-
In a reaction vessel, combine the azide-containing molecule, this compound, a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
The reaction is typically performed in an aqueous buffer and is pH-insensitive.[8]
-
Allow the reaction to proceed at room temperature for a specified time, typically ranging from 30 minutes to a few hours.
-
-
Purification:
-
Purify the labeled product using standard techniques such as size-exclusion chromatography, dialysis, or precipitation to remove unreacted dye and catalyst.
-
Disposal Plan
All waste contaminated with this compound is considered chemical waste and must be disposed of according to institutional and local regulations.[6] Dyes are designed to be stable and may be persistent in the environment.[9]
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., gloves, pipette tips, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and reaction mixtures should be collected in a labeled, sealed, and appropriate chemical waste container. Do not pour down the drain.[5] For some dye wastes, neutralization of pH may be required before disposal.[10] |
| Empty Containers | Puncture empty containers to prevent reuse and dispose of them as hazardous waste.[9] |
Contact your institution's Environmental Health & Safety (EH&S) department for specific guidance on hazardous waste disposal.[11]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cenmed.com [cenmed.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. cyanine dye 7 Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. interchim.fr [interchim.fr]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 11. research.columbia.edu [research.columbia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
